(3S,5R)-Pitavastatin calcium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
calcium;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYHLPFVJEAOC-DHYXZBNNSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46CaF2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of (3S,5R)-Pitavastatin Calcium in Atherosclerosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular morbidity and mortality. (3S,5R)-Pitavastatin calcium, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has demonstrated significant efficacy in the management of hypercholesterolemia and the prevention of atherosclerotic events. Beyond its primary lipid-lowering effects, pitavastatin (B1663618) exhibits a range of pleiotropic actions that contribute to its anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the core mechanisms of action of pitavastatin in atherosclerosis, focusing on its impact on endothelial function, macrophage foam cell formation, vascular smooth muscle cell proliferation, and inflammation. Detailed experimental protocols, quantitative data from key studies, and visualizations of critical signaling pathways are presented to offer a thorough understanding for researchers and drug development professionals.
Introduction: The Multifaceted Role of Pitavastatin in Atherosclerosis
Atherosclerosis is a complex pathology involving lipid deposition, endothelial dysfunction, inflammation, and cellular proliferation within the arterial wall.[1] Statins, including pitavastatin, are cornerstone therapies for atherosclerosis due to their robust cholesterol-lowering capabilities.[2] However, the clinical benefits of pitavastatin extend beyond its impact on low-density lipoprotein cholesterol (LDL-C), encompassing a variety of "pleiotropic" effects that directly target the cellular and molecular processes of atherosclerosis.[2][3] These effects include improving endothelial function, reducing vascular inflammation, and inhibiting the proliferation of vascular smooth muscle cells.[4] This guide delves into the intricate mechanisms by which pitavastatin exerts these protective effects.
Core Mechanism of Action: Inhibition of HMG-CoA Reductase
The primary mechanism of action of all statins, including pitavastatin, is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By blocking this rate-limiting step, pitavastatin reduces intracellular cholesterol levels, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.
Pleiotropic Effects of Pitavastatin in Atherosclerosis
Improvement of Endothelial Function
Endothelial dysfunction is an early event in atherogenesis, characterized by reduced nitric oxide (NO) bioavailability. Pitavastatin has been shown to improve endothelial function through multiple mechanisms.
3.1.1. Upregulation and Activation of Endothelial Nitric Oxide Synthase (eNOS)
Pitavastatin enhances the expression and activity of eNOS, the enzyme responsible for producing NO in endothelial cells.[5][6] This leads to vasodilation, and anti-inflammatory and anti-thrombotic effects. The activation of eNOS by pitavastatin is mediated, in part, by the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6] Pitavastatin treatment induces the phosphorylation of Akt, which in turn phosphorylates and activates eNOS at Ser-1177.[6]
Furthermore, pitavastatin has been shown to up-regulate eNOS expression by suppressing the expression of miR-155 in lipopolysaccharide-stimulated human umbilical vein endothelial cells (HUVECs).[7]
3.1.2. Inhibition of the RhoA/Rho-Kinase (ROCK) Pathway
The inhibition of HMG-CoA reductase by pitavastatin also reduces the synthesis of isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP).[6] GGPP is essential for the post-translational modification and activation of small GTP-binding proteins, including RhoA. By depleting GGPP, pitavastatin inhibits the RhoA/ROCK signaling pathway.[8] The inhibition of this pathway has several beneficial effects, including the stabilization of eNOS mRNA, leading to increased eNOS expression and NO production.[8]
Inhibition of Macrophage Foam Cell Formation
The accumulation of cholesterol-laden macrophages, or foam cells, in the arterial intima is a hallmark of atherosclerosis. Pitavastatin has been demonstrated to inhibit foam cell formation through several mechanisms.
3.2.1. Reduction of Remnant Lipoprotein-Induced Foam Cell Formation
Pitavastatin inhibits the formation of foam cells induced by remnant lipoproteins (RLPs) by downregulating the expression of the apoB48 receptor (apoB48R) in macrophages.[9][10] This effect is, at least in part, mediated by the inhibition of the RhoA-dependent mechanism.[10]
3.2.2. Modulation of Cholesterol Efflux and Influx
Some studies suggest that pitavastatin may influence cholesterol metabolism in macrophages by increasing neutral cholesterol esterase (NCEase) activity, which promotes the breakdown of stored cholesteryl esters.[11]
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
The proliferation and migration of VSMCs from the media to the intima contribute to plaque growth and the formation of a fibrous cap. Pitavastatin has been shown to inhibit VSMC proliferation, an effect that is more potent than that of several other statins.[3] This anti-proliferative effect is attributed to the inhibition of the synthesis of isoprenoid intermediates necessary for cell cycle progression. Pitavastatin can also suppress the induction of the pro-inflammatory transcription factor Egr-1 in human VSMCs.[12]
Anti-inflammatory Effects
Atherosclerosis is now widely recognized as a chronic inflammatory disease. Pitavastatin exerts anti-inflammatory effects by reducing the expression of various pro-inflammatory cytokines and chemokines.[1] In a study on patients with hypercholesterolemia, a 4-week treatment with pitavastatin resulted in a significant decrease in plasma levels of E-selectin and soluble intercellular adhesion molecule-1 (s-ICAM1).[13] However, the effect on high-sensitivity C-reactive protein (hs-CRP) appears to be more variable, with some studies showing a significant reduction, particularly in patients with metabolic syndrome, while others report no significant change.[14][15][16]
Quantitative Data Summary
The following tables summarize the quantitative effects of pitavastatin on lipid profiles and inflammatory markers from various clinical studies.
Table 1: Effects of Pitavastatin on Lipid Profiles
| Study/Trial | Patient Population | Pitavastatin Dose | Duration | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Citation(s) |
| LIVES Study | Hypercholesterolemic patients | 1-4 mg/day | 104 weeks | 29.1% | 5.9% (24.6% in patients with low baseline HDL-C) | 22.7% (in patients with abnormal baseline TG) | [17] |
| Zhao et al. | Hypercholesterolemic patients | 1 mg/day | 8 weeks | 30.92% | - | - | [18][19] |
| Zhao et al. | Hypercholesterolemic patients | 2 mg/day | 8 weeks | 35.64% | - | - | [18][19] |
| REPRIEVE Mechanistic Substudy | People with HIV | 4 mg/day | 24 months | 28.5 mg/dL decrease | - | - | [20][21] |
| Phase 3 Clinical Trials | Primary hyperlipidemia or mixed dyslipidemia | 4 mg | - | Up to 45% | - | Up to 37% mean reduction in Apo B | [22] |
Table 2: Effects of Pitavastatin on Inflammatory and Endothelial Function Markers
| Study/Trial | Patient Population | Pitavastatin Dose | Duration | Change in hs-CRP | Change in Other Markers | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | PREMIUM Study | Hypercholesterolemic patients with metabolic syndrome | 2 mg/day | 12 weeks | Significant decrease | No significant change in HMW-adiponectin |[15][23] | | Fujisaka et al. | Hypercholesterolemic patients | 2 mg/day | 4 weeks | - | E-selectin & s-ICAM1 significantly decreased |[13] | | REPRIEVE Mechanistic Substudy | People with HIV | 4 mg/day | 24 months | - | Oxidized LDL decreased by 29%; Lp-PLA2 decreased by 7% |[20][21] | | Zhao et al. | Hypercholesterolemic patients | 1-2 mg/day | 8 weeks | - | Improved flow-mediated vasodilation (FMD) |[18][19] |
Detailed Experimental Protocols
In Vitro Macrophage Foam Cell Formation Assay
This protocol is a representative method for assessing the effect of pitavastatin on macrophage foam cell formation.
Methodology:
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. To induce differentiation into macrophages, cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL for 48 hours.
-
Pitavastatin Treatment: After differentiation, the culture medium is replaced with fresh medium containing various concentrations of pitavastatin or vehicle control (e.g., DMSO). The cells are incubated for 24 hours.
-
Induction of Foam Cell Formation: Following pre-treatment, the medium is replaced with medium containing oxidized LDL (oxLDL) at a concentration of 50 µg/mL, along with the respective concentrations of pitavastatin or vehicle. The cells are incubated for an additional 24-48 hours.
-
Staining and Visualization: The cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and then stained with Oil Red O solution to visualize intracellular lipid droplets.
-
Quantification: For quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).
In Vivo Atherosclerosis Study in ApoE-deficient Mice
This protocol outlines a general approach for evaluating the anti-atherosclerotic effects of pitavastatin in a widely used animal model.[5][24]
Methodology:
-
Animal Model and Diet: Male Apolipoprotein E-deficient (ApoE-/-) mice, aged 6-8 weeks, are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions. They are fed a high-fat "Western-type" diet to accelerate atherosclerosis development.
-
Treatment Groups: The mice are randomly assigned to a control group receiving a vehicle (e.g., saline or carboxymethyl cellulose) and a treatment group receiving pitavastatin (e.g., 0.3 mg/kg/day) via oral gavage.
-
Treatment Duration: The treatment continues for a specified period, typically ranging from 4 to 12 weeks.
-
Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis. The mice are then euthanized, and the aortas are perfused and dissected.
-
Atherosclerotic Plaque Quantification:
-
En face analysis: The entire aorta is opened longitudinally, stained with Oil Red O to visualize lipid-rich plaques, and the percentage of the total aortic surface area covered by lesions is quantified using image analysis software.
-
Aortic root histology: The aortic root is sectioned and stained with Hematoxylin and Eosin (H&E) to assess plaque size and cellularity, and with Masson's trichrome to evaluate collagen content (fibrous cap thickness).
-
-
Serum Lipid Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic assays.
Conclusion
This compound is a highly effective agent in the management of atherosclerosis, acting through a dual mechanism of potent LDL-C reduction and significant pleiotropic effects. Its ability to improve endothelial function, inhibit macrophage foam cell formation, suppress VSMC proliferation, and exert anti-inflammatory actions collectively contributes to the stabilization of atherosclerotic plaques and a reduction in cardiovascular events. The detailed molecular pathways and experimental evidence presented in this guide underscore the multifaceted therapeutic profile of pitavastatin, providing a solid foundation for further research and clinical application in the fight against atherosclerotic cardiovascular disease.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitavastatin: Finding its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of Pitavastatin Against Atherogenesis and Limb Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitavastatin up-regulates eNOS production by suppressing miR-155 expression in lipopolysaccharide-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RhoA/Rho-kinase and vascular diseases: what is the link? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitavastatin inhibits remnant lipoprotein-induced macrophage foam cell formation through ApoB48 receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Pitavastatin suppresses mitogen activated protein kinase-mediated egr-1 induction in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitavastatin subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of pitavastatin on atherosclerotic-associated inflammatory biomarkers in people living with HIV with dyslipidemia and receiving ritonavir-boosted atazanavir: a randomized, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of pitavastatin on high-sensitivity C-reactive protein and adiponectin in hypercholesterolemic patients with the metabolic syndrome: the PREMIUM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Pitavastatin on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajmc.com [ajmc.com]
- 22. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 23. researchgate.net [researchgate.net]
- 24. ahajournals.org [ahajournals.org]
Physicochemical Properties of (3S,5R)-Pitavastatin Calcium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (3S,5R)-Pitavastatin calcium, a potent inhibitor of HMG-CoA reductase. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient.
Chemical and Physical Identity
This compound is the calcium salt of (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. It belongs to the statin class of medications used to lower cholesterol.
| Property | Value |
| Chemical Name | (+)-Monocalcium bis{(3R, 5S, 6E)-7-[2- cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}[1] |
| Stereoisomer | (3S,5R) |
| CAS Number | 254452-88-5[2][3] |
| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈[2][4] |
| Molecular Weight | 880.98 g/mol [2][5] |
| Appearance | White to pale-yellow powder[1] |
| Predicted pKa (Strongest Acidic) | 4.13 |
Solubility Profile
Pitavastatin calcium is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[6] Its solubility is dependent on the solvent and the pH of the medium.
| Solvent/Medium | Solubility |
| Water | Very slightly soluble[1][7] |
| Ethanol | Very slightly soluble[1][7] |
| Methanol | Slightly soluble[1][7] |
| Acetonitrile | Practically insoluble[1] |
| Diethyl ether | Practically insoluble[1] |
| Pyridine | Freely soluble[1] |
| Chloroform | Freely soluble[1] |
| Tetrahydrofuran | Freely soluble[1] |
| Ethylene glycol | Soluble[1] |
| Octanol | Sparingly soluble[1] |
| DMSO | Slightly soluble, ~2 mg/mL[8][9] |
| Dimethylformamide (DMF) | Soluble, ~30 mg/mL[10] |
| 0.1 N HCl | Highest solubility among tested aqueous media[11] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[10] |
| Cinnamon Oil | 3.9 mg/mL |
| Olive Oil | 3.2 mg/mL |
| Tween 80 | 3.8 mg/mL |
| Tween 20 | 3.32 mg/mL |
| PEG 400 | 3.56 mg/mL |
| PEG 200 | 3.00 mg/mL |
Melting Point and Polymorphism
Pitavastatin calcium exists in several polymorphic forms, including forms A, B, C, D, E, F, K, and an amorphous form.[12][13] The existence of these polymorphs leads to variability in the reported melting point.
| Polymorphic Form | Reported Melting Point (°C) | Notes |
| Unspecified Crystalline | >138 (decomposes)[8] | |
| Unspecified Crystalline | 181-185[14] | |
| Unspecified Crystalline | 190-192 | |
| Unspecified Crystalline | 135.2 | From a preformulation study. |
| Form A | Decomposes at ~180 | Known to be sensitive to drying conditions.[13] |
| Form K | Onset: 249, Peak: ~257 (melts with decomposition) | Demonstrates superior thermal stability compared to Form A. |
Stability Profile
The stability of Pitavastatin calcium is a critical parameter for its formulation and storage. It is known to be hygroscopic and slightly unstable in light.[1]
-
Acidic and Basic Conditions: Significant degradation is observed under acidic and basic stress conditions.
-
Oxidative Conditions: The drug undergoes degradation under oxidative stress.
-
Thermal Stress: Stable at high temperatures, particularly polymorphic form K, which shows minimal changes up to 220°C.[13]
-
Photostability: Generally stable under light conditions, though protection from light is recommended for the drug substance.
Polymorphic Form K has been identified as having superior chemical and physical stability under stress, high humidity, mechanical forces, and elevated temperatures, along with low hygroscopicity, making it a prime candidate for solid pharmaceutical formulations.[12]
Experimental Protocols
Saturation Shake-Flask Method for Solubility Determination
This method determines the equilibrium solubility of a compound in a specific solvent.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting point and to characterize the polymorphic forms of Pitavastatin calcium.
Potentiometric Titration for pKa Determination
This method is used to determine the acid dissociation constant (pKa) of an ionizable drug.
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. This increases the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.
References
- 1. Partition coefficient - Wikipedia [en.wikipedia.org]
- 2. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]
- 10. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - MedCrave online [medcraveonline.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Electrochemical determination of partition coefficients of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]
- 14. tga.gov.au [tga.gov.au]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (3S,5R)-Pitavastatin Calcium
This document provides a comprehensive technical overview of this compound, focusing on its chemical identity, molecular structure, mechanism of action, and relevant experimental protocols.
Chemical Identity and Molecular Structure
(3S,5R)-Pitavastatin is a stereoisomer of the synthetic HMG-CoA reductase inhibitor, Pitavastatin (B1663618).[1] It is typically supplied as a calcium salt.
CAS Number and Molecular Formula
The Chemical Abstracts Service (CAS) number and molecular formula for this compound are essential for its unambiguous identification.
| Identifier | Value | References |
| CAS Number | 254452-88-5 | [1][2][3][4] |
| Chemical Name | (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate} | [5] |
| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈ or (C₂₅H₂₃FNO₄)₂Ca | [3][5][6][7] |
| Molecular Weight | 880.98 g/mol | [3][5][7] |
| Appearance | Off-white solid | [5] |
Note: Some sources may refer to the hemi-calcium salt with the formula C₂₅H₂₃FNO₄ . 1/2Ca and a molecular weight of 420.45.[1][5]
Molecular Structure
The molecular structure of (3S,5R)-Pitavastatin features a dihydroxy heptenoic acid side chain, which is crucial for its binding to HMG-CoA reductase, and a quinoline (B57606) ring system with cyclopropyl (B3062369) and fluorophenyl moieties.[8]
Caption: Molecular structure of this compound.
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[9][10] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[9][11] By inhibiting this step, pitavastatin reduces intracellular cholesterol levels. This reduction leads to an upregulation of LDL receptor expression on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[9][11]
The inhibitory effect of pitavastatin on cholesterol synthesis in a human hepatoma cell line (HepG2) was found to have an IC₅₀ of 5.8 nM.[8]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Pitavastatin.
Caption: Pitavastatin's inhibition of the HMG-CoA reductase pathway.
Experimental Protocols
This section details common experimental procedures for the synthesis and analysis of this compound.
Synthesis of Pitavastatin Calcium (General Workflow)
The synthesis of Pitavastatin calcium often involves a key coupling reaction, such as a Wittig reaction or Julia olefination, to form the heptenoate side chain attached to the quinoline core.[12][13] A general, simplified workflow is presented below.
Caption: General synthetic workflow for Pitavastatin calcium.
A specific example involves the reaction of a phosphonium (B103445) bromide compound with an aldehyde in the presence of a base like potassium carbonate.[14] The reaction is typically stirred for 5 to 15 hours at ambient temperature (15°C to 40°C).[14] The resulting intermediate is then extracted, deprotected, hydrolyzed, and finally converted to the calcium salt.[14]
Quantitative Analysis by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for the quantitative analysis of Pitavastatin calcium in bulk drug and pharmaceutical formulations.[15][16]
3.2.1. Example HPLC Method Parameters
The following table summarizes parameters from a validated RP-HPLC method for Pitavastatin calcium analysis.[15][16]
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (pH 3.0) : Tetrahydrofuran (43:55:02, v/v/v) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/minute |
| Detection Wavelength | 249 nm |
| Injection Volume | 20 µL |
| Temperature | 25°C |
| Retention Time | ~4.3 minutes |
3.2.2. Standard and Sample Preparation Protocol
-
Standard Stock Solution: Accurately weigh and dissolve Pitavastatin calcium reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solution: Prepare serial dilutions from the stock solution to create a calibration curve (e.g., in the range of 1-5 µg/mL).[17]
-
Sample Preparation (Tablets):
-
Weigh and pulverize a set number of tablets.[15]
-
Accurately weigh a portion of the powder equivalent to a specific amount of Pitavastatin (e.g., 5 mg).[15]
-
Dissolve the powder in the mobile phase, sonicate for approximately 15 minutes to ensure complete dissolution, and dilute to a final volume.[15]
-
Filter the solution through a 0.45 µm membrane filter to remove excipients.[15]
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.[15]
-
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system and record the chromatograms.[15] The concentration of Pitavastatin in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. arctomsci.com [arctomsci.com]
- 4. clearsynth.com [clearsynth.com]
- 5. allmpus.com [allmpus.com]
- 6. (3S,5R)-Enantiomer of Pitavastatin Calcium | C50H46CaF2N2O8 | CID 53394921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pitavastatin 3S,5R isomer calcium | 254452-88-5 | IP145451 [biosynth.com]
- 8. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Pitavastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 15. japsonline.com [japsonline.com]
- 16. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
The Choreography of a Statin: A Technical Guide to the Pleiotropic Effects of Pitavastatin in Cardiovascular Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the multifaceted, or "pleiotropic," effects of pitavastatin (B1663618) beyond its well-established lipid-lowering properties. As the landscape of cardiovascular research increasingly focuses on the cellular and molecular mechanisms of drug action, understanding these non-lipid-lowering effects is paramount for the development of novel therapeutic strategies. This document provides a comprehensive overview of pitavastatin's impact on endothelial function, inflammation, oxidative stress, and vascular smooth muscle cells, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin, a member of the statin class of drugs, primarily functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical rate-limiting step in the cholesterol biosynthesis pathway.[2][4] By blocking this step, pitavastatin reduces intracellular cholesterol levels, leading to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells.[1][2] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.[1][2]
However, the inhibition of the mevalonate pathway has broader consequences than just cholesterol reduction. This pathway is also responsible for the synthesis of various isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac. The modulation of these signaling proteins is central to the pleiotropic effects of pitavastatin.
Enhancing Endothelial Function
A healthy endothelium is crucial for maintaining vascular homeostasis, and its dysfunction is a key initiating event in atherosclerosis. Pitavastatin has been shown to improve endothelial function through multiple mechanisms, primarily by increasing the bioavailability of nitric oxide (NO).
Upregulation of Endothelial Nitric Oxide Synthase (eNOS)
Pitavastatin promotes the activation and expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature.[5][6] This effect is mediated, in part, through the PI3K/Akt signaling pathway.[7] By inhibiting the synthesis of GGPP, pitavastatin prevents the geranylgeranylation and activation of the small GTPase RhoA. In its active state, RhoA, through its downstream effector Rho-associated kinase (ROCK), can destabilize eNOS mRNA and inhibit Akt, a key activator of eNOS.[8] Therefore, by inhibiting the RhoA/ROCK pathway, pitavastatin leads to increased eNOS expression and activity.[9]
Quantitative Data on Endothelial Function
| Parameter | Treatment Group | Dosage | Duration | Results | Reference |
| Flow-Mediated Dilation (FMD) | Hypercholesterolemic Patients | 2 mg/day | 4 weeks | Increased from 3.22±1.72% to 3.97±2.18% (p<0.05) | [10] |
| Flow-Mediated Dilation (FMD) | Hypercholesterolemic Patients | 1 mg/day or 2 mg/day | 8 weeks | Significant improvement in FMD (p<0.05-0.001) | [11][12] |
| E-selectin | Hypercholesterolemic Patients | 2 mg/day | 4 weeks | Decreased from 51±27 to 46±29 pg/mL (p<0.05) | [10] |
| Soluble Intercellular Adhesion Molecule-1 (sICAM-1) | Hypercholesterolemic Patients | 2 mg/day | 4 weeks | Decreased from 276±86 to 258±91 pg/mL (p<0.05) | [10] |
Attenuation of Vascular Inflammation
Chronic inflammation within the arterial wall is a hallmark of atherosclerosis. Pitavastatin exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Pitavastatin has been shown to inhibit the activation of NF-κB.[13][14][15][16] This inhibitory effect is also linked to the RhoA/ROCK pathway.[13][17] The activation of RhoA/ROCK can lead to the activation of NF-κB. By inhibiting this pathway, pitavastatin prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes, including inflammatory cytokines like IL-6 and adhesion molecules.[13][14]
Quantitative Data on Inflammatory Markers
| Parameter | Treatment Group | Dosage | Duration | Results | Reference |
| C-Reactive Protein (CRP) | Patients with Acute Coronary Syndrome | 4 mg/day | 1 month | Significantly lower levels compared to placebo | [18] |
| Tumor Necrosis Factor-alpha (TNF-α) | Patients with Acute Coronary Syndrome | 4 mg/day | 1 month | Significantly lower levels compared to placebo | [18] |
| Interleukin-6 (IL-6) | TNF-α-stimulated MCF-7 cells | 1 µM | 24 hours | Significantly suppressed IL-6 production | [13] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Patients with Dyslipidemia | 1 mg/day | 12 months | Reduced by -28% (p=0.016) | [19] |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | People with HIV | 4 mg/day | 24 months | 7% reduction compared to placebo | [20][21] |
Reduction of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, plays a critical role in the pathogenesis of cardiovascular disease. Pitavastatin has been shown to mitigate oxidative stress through various mechanisms.
Pitavastatin can reduce the production of ROS and enhance the activity of antioxidant enzymes.[22][23] By inhibiting the activation of NADPH oxidase, a major source of superoxide (B77818) in the vasculature, pitavastatin decreases ROS generation. Furthermore, some studies suggest that pitavastatin can upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD).
Quantitative Data on Oxidative Stress Markers
| Parameter | Treatment Group | Dosage | Duration | Results | Reference |
| Oxidized LDL | People with HIV | 4 mg/day | 24 months | 29% reduction compared to placebo | [20][21] |
| Malondialdehyde (MDA) | Doxorubicin-treated rats | Not specified | Not specified | Significantly decreased in cardiac tissue (P<0.05) | [24] |
| Total Antioxidant Capacity | Doxorubicin-treated rats | Not specified | Not specified | Significantly higher in the pitavastatin group (P<0.05) | [24] |
Modulation of Vascular Smooth Muscle Cell (VSMC) Function
The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the formation of atherosclerotic plaques. Pitavastatin has been demonstrated to inhibit these processes, contributing to plaque stability.
Inhibition of VSMC Proliferation and Migration
Pitavastatin can suppress the proliferation and migration of VSMCs stimulated by various growth factors like angiotensin II and platelet-derived growth factor (PDGF).[25] This effect is, again, linked to the inhibition of the RhoA/ROCK pathway, which is crucial for cell cycle progression and cytoskeletal rearrangements necessary for cell movement.[9] Additionally, pitavastatin can suppress the induction of early growth response-1 (Egr-1), a transcription factor involved in VSMC proliferation and migration, via the ERK signaling pathway.[26]
Quantitative Data on VSMC Function
| Parameter | Cell Type | Stimulant | Pitavastatin Concentration | Results | Reference |
| Cell Migration | Rat Vascular SMCs | Angiotensin II (10⁻⁶ mol/l) | 10⁻⁸ and 10⁻⁷ mol/l | Significant inhibition | [25] |
| Cell Migration | Rat Vascular SMCs | PDGF BB (1 ng/ml) | 10⁻⁹ to 10⁻⁸ mol/l | Concentration-dependent inhibition | [25] |
| DNA Synthesis | Rat Vascular SMCs | Angiotensin II (10⁻⁶ mol/l) & PDGF BB (1 ng/ml) | 10⁻⁹ to 10⁻⁷ mol/l | Modest but significant inhibition | [25] |
| Cell Number | Rat Vascular SMCs | Angiotensin II (10⁻⁶ mol/l) & PDGF BB (1 ng/ml) | 10⁻⁹ to 10⁻⁷ mol/l | Clear inhibition | [25] |
Plaque Stabilization and Regression
The culmination of pitavastatin's pleiotropic effects contributes to the stabilization of atherosclerotic plaques, reducing the risk of rupture and subsequent cardiovascular events.[27][28]
By inhibiting inflammation, reducing oxidative stress, and suppressing VSMC proliferation, pitavastatin can lead to a more stable plaque phenotype, characterized by a thicker fibrous cap and a smaller lipid core.[28] Clinical studies using intravascular ultrasound (IVUS) and coronary angioscopy have provided evidence of these favorable changes in plaque morphology.[27]
Quantitative Data on Plaque Morphology
| Parameter | Study Population | Dosage | Duration | Results | Reference |
| Yellow Grade (Angioscopy) | Patients with Coronary Artery Disease | 2 mg/day | 52 weeks | Decreased from 2.9±0.8 to 2.6±0.7 (P=0.040) | [27] |
| Percent Atheroma Volume (IVUS) | Patients with Coronary Artery Disease | 2 mg/day | 52 weeks | No significant change, but change was correlated with LDL-C levels | [27] |
| Noncalcified Plaque Volume | People with HIV | 4 mg/day | 24 months | 7% greater reduction relative to placebo | [21][29] |
| Carotid Plaque Echolucency (IBS) | Patients with Acute Coronary Syndrome | 4 mg/day | 1 month | Improved more than in the placebo group (P<0.01) | [18] |
Detailed Experimental Protocols
A critical component of robust scientific inquiry is the ability to replicate and build upon previous findings. To this end, this section provides detailed methodologies for key experiments cited in this guide.
Workflow for Investigating Pitavastatin's Pleiotropic Effects
eNOS Activity and Nitric Oxide (NO) Measurement
Objective: To quantify the effect of pitavastatin on eNOS activation and subsequent NO production in endothelial cells.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Treatment: Cells are treated with varying concentrations of pitavastatin (e.g., 0.01, 0.1, 1 µM) for a specified duration (e.g., 24 hours).
-
eNOS Phosphorylation (Western Blot):
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-eNOS (Ser1177) and total eNOS.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
NO Measurement (Griess Assay):
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The absorbance at 540 nm is measured using a microplate reader.
-
RhoA/ROCK Activity Assays
Objective: To determine the effect of pitavastatin on the activity of the small GTPase RhoA and its downstream effector ROCK.
Protocol:
-
RhoA Activation Assay (G-LISA™):
-
This ELISA-based assay quantifies the amount of active, GTP-bound RhoA.
-
Cell lysates are added to a 96-well plate coated with a Rho-GTP-binding protein.
-
Active RhoA from the lysate binds to the plate.
-
Bound active RhoA is detected using a specific primary antibody followed by a secondary antibody conjugated to HRP.
-
The signal is developed with a chromogenic substrate and measured at 490 nm.
-
-
ROCK Activity Assay:
-
ROCK activity can be assessed by measuring the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Thr696.
-
Cell lysates are incubated in a microtiter plate pre-coated with recombinant MYPT1.
-
The kinase reaction is initiated by the addition of ATP.
-
Phosphorylated MYPT1 is detected using an anti-phospho-MYPT1 (Thr696) antibody.
-
A secondary HRP-conjugated antibody and a chromogenic substrate are used for detection.
-
NF-κB Activation Assays
Objective: To evaluate the inhibitory effect of pitavastatin on NF-κB activation.
Protocol:
-
NF-κB Luciferase Reporter Assay:
-
Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Cells are pre-treated with pitavastatin and then stimulated with an NF-κB activator (e.g., TNF-α).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of NF-κB transcriptional activity.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
This assay directly measures the DNA binding activity of NF-κB.
-
Nuclear extracts are prepared from cells treated with pitavastatin and a stimulant.
-
The extracts are incubated with a radiolabeled DNA probe containing an NF-κB consensus binding site.
-
The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film. A decrease in the shifted band indicates reduced NF-κB DNA binding.
-
Oxidative Stress Marker Assays
Objective: To measure the effect of pitavastatin on markers of oxidative stress.
Protocol:
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
MDA, a product of lipid peroxidation, is measured using a thiobarbituric acid reactive substances (TBARS) assay.
-
Tissue homogenates or cell lysates are reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions.
-
The resulting MDA-TBA adduct is measured colorimetrically at approximately 532 nm.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
SOD activity is determined by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
The assay mixture contains the sample, NBT, and a superoxide-generating system (e.g., riboflavin/methionine).
-
The reduction of NBT to formazan (B1609692) is measured spectrophotometrically at 560 nm. The degree of inhibition of this reaction is proportional to the SOD activity.
-
VSMC Proliferation and Migration Assays
Objective: To assess the inhibitory effect of pitavastatin on VSMC proliferation and migration.
Protocol:
-
VSMC Proliferation (BrdU Incorporation Assay):
-
VSMCs are cultured in the presence of a stimulant (e.g., PDGF) and varying concentrations of pitavastatin.
-
Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium.
-
Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Incorporated BrdU is detected using a specific anti-BrdU antibody in an ELISA format.
-
-
VSMC Migration (Boyden Chamber Assay):
-
A two-chamber system separated by a porous membrane is used.
-
VSMCs are seeded in the upper chamber in serum-free medium with or without pitavastatin.
-
The lower chamber contains a chemoattractant (e.g., PDGF).
-
After an incubation period, cells that have migrated through the pores to the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
In Vivo Atherosclerosis Assessment
Objective: To evaluate the effect of pitavastatin on the development and composition of atherosclerotic plaques in an animal model.
Protocol:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Treatment: Mice are fed a high-fat diet and treated with pitavastatin or a vehicle control for a specified period (e.g., 12-16 weeks).
-
Plaque Analysis:
-
Histological Staining: The aorta is excised, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize lipid deposits.
-
Intravascular Ultrasound (IVUS): In larger animal models (e.g., rabbits, pigs), a catheter-based ultrasound probe is used to visualize and quantify plaque burden, composition, and vessel dimensions in vivo.
-
Conclusion
The pleiotropic effects of pitavastatin represent a significant area of cardiovascular research, offering insights into mechanisms of vascular protection that extend beyond lipid lowering. By improving endothelial function, attenuating inflammation and oxidative stress, and inhibiting the proliferation and migration of vascular smooth muscle cells, pitavastatin exerts a comprehensive anti-atherosclerotic effect. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate molecular choreography of this potent cardiovascular drug and to aid in the development of future therapeutic strategies.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 6. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. assaygenie.com [assaygenie.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 14. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 19. promega.com [promega.com]
- 20. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid peroxidation assessment [protocols.io]
- 23. acc.org [acc.org]
- 24. universalbiologicals.com [universalbiologicals.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 28. sc.edu [sc.edu]
- 29. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [en.bio-protocol.org]
In Vitro Cholesterol Synthesis Inhibition Potency of Pitavastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of pitavastatin (B1663618) in inhibiting cholesterol synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource on pitavastatin's mechanism of action, comparative efficacy, and the experimental methodologies used for its evaluation.
Introduction
Pitavastatin is a highly potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its efficacy in reducing cholesterol production makes it a key therapeutic agent for managing hypercholesterolemia. This guide delves into the in vitro data that substantiates the potent inhibitory effects of pitavastatin on cholesterol synthesis.
Quantitative Data on In Vitro Inhibition
The inhibitory potency of pitavastatin on cholesterol synthesis has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following tables summarize the IC50 values of pitavastatin and compare its potency with other commonly used statins.
Table 1: IC50 of Pitavastatin for HMG-CoA Reductase Inhibition
| Experimental System | IC50 (nM) | Reference |
| Rat Liver Microsomes | 6.8 | [2] |
| Cultured Human Hepatoma Cells (HepG2) | 5.8 | [2][4] |
Table 2: Comparative In Vitro Potency of Pitavastatin Against Other Statins
| Statin | Fold Potency Higher than Pitavastatin (-) or Lower than Pitavastatin (+) | Experimental System | Reference |
| Simvastatin | Pitavastatin is 2.4-fold more potent | Rat Liver Microsomes | [2] |
| Pravastatin | Pitavastatin is 6.8-fold more potent | Rat Liver Microsomes | [2] |
| Simvastatin | Pitavastatin is 2.9-fold more potent | HepG2 Cells ([¹⁴C] acetic acid incorporation) | [2][4] |
| Atorvastatin | Pitavastatin is 5.7-fold more potent | HepG2 Cells ([¹⁴C] acetic acid incorporation) | [2][4] |
| Atorvastatin | Pitavastatin is ~6-fold more potent | Not Specified | [5][6] |
| Rosuvastatin | Pitavastatin is ~1.7-fold more potent | Not Specified | [5][6] |
| Fluvastatin | Pitavastatin is ~77-fold more potent | Not Specified | [5][6] |
Signaling Pathways
The primary mechanism of action of pitavastatin is the competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis.[1][7] This inhibition leads to a depletion of intracellular cholesterol, which in turn activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[8][9] Activated SREBP-2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol homeostasis, most notably the gene encoding the low-density lipoprotein (LDL) receptor.[2][8] This results in increased uptake of LDL cholesterol from the circulation.
Figure 1: Cholesterol Biosynthesis Pathway and Pitavastatin's Site of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. irrespub.com [irrespub.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. irrespub.com [irrespub.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Pharmacological Profile of Pitavastatin Compared to Other Statins: An In-depth Technical Guide
Abstract
Statins, inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, are the cornerstone of therapy for hypercholesterolemia.[1] While effective as a class, individual statins exhibit distinct pharmacological profiles. Pitavastatin (B1663618), a synthetic statin, is distinguished by a unique cyclopropyl (B3062369) moiety, which confers several pharmacological differences compared to other statins.[2] This guide provides a detailed comparison of pitavastatin's pharmacological profile with other commonly prescribed statins, including atorvastatin, simvastatin, pravastatin, and rosuvastatin. Key differentiators include its high bioavailability, minimal metabolism by cytochrome P450 (CYP) enzymes, leading to a lower potential for drug-drug interactions (DDIs), and a neutral or potentially favorable effect on glucose metabolism.[3][4] This whitepaper will delve into the comparative mechanism of action, pharmacokinetics, clinical efficacy, and safety, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its unique position within the statin class for researchers, scientists, and drug development professionals.
Introduction
The inhibition of HMG-CoA reductase is a well-established strategy for lowering low-density lipoprotein cholesterol (LDL-C) and reducing cardiovascular risk.[1] The statin class of drugs, which competitively inhibit this rate-limiting enzyme in cholesterol biosynthesis, has been pivotal in the management of dyslipidemia.[5] However, differences in chemical structure, lipophilicity, and metabolic pathways among statins lead to significant variations in their pharmacokinetic and pharmacodynamic properties. These differences can impact efficacy, safety, and the likelihood of drug-drug interactions. Pitavastatin (Livalo®) is a newer generation, lipophilic statin designed to offer potent LDL-C lowering with a favorable safety and DDI profile.[3][6] Its unique structure, featuring a cyclopropyl group, results in high inhibitory potency and a metabolic pathway that largely bypasses the CYP3A4 isoenzyme, a common source of DDIs for many other statins.[2][4][7]
Mechanism of Action
Inhibition of HMG-CoA Reductase
Like all statins, pitavastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[8][9] By blocking this step, pitavastatin reduces the intracellular concentration of cholesterol in hepatocytes. This reduction stimulates the upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[5][8] Sustained inhibition of hepatic cholesterol synthesis also leads to a decrease in the levels of very-low-density lipoproteins (VLDL).[8] Pitavastatin binds to HMG-CoA reductase with a very high affinity, which contributes to its potent lipid-lowering effects at relatively low doses.[9]
References
- 1. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. actapharmsci.com [actapharmsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marleydrug.com [marleydrug.com]
- 8. drugs.com [drugs.com]
- 9. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
Unveiling the Solubility Profile of (3S,5R)-Pitavastatin Calcium: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of (3S,5R)-Pitavastatin calcium in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers is crucial for the design and execution of preclinical and in vitro studies. This technical guide provides a comprehensive overview of its solubility, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and influencing factors to support researchers, scientists, and drug development professionals.
This compound, a potent inhibitor of HMG-CoA reductase, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its solubility is a critical determinant of its bioavailability and therapeutic efficacy. Understanding its behavior in different solvent systems is paramount for accurate and reproducible experimental outcomes.
Solubility Data: A Comparative Analysis
The solubility of this compound exhibits significant variation between organic solvents, such as DMSO, and aqueous buffer systems. The following tables summarize the available quantitative data to facilitate easy comparison.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ~25 | - | [2] |
| DMSO | 44.05 | 100 | [3] |
| DMSO | 100 | 113.5 | [4] |
| DMSO | 51 | 57.89 | [5] |
| DMSO | ≥34.85 | - | [6] |
| DMSO | 2 | - | [7] |
| Dimethyl formamide (B127407) (DMF) | ~30 | - | [2] |
Note: The molecular weight of Pitavastatin (B1663618) calcium (C₅₀H₄₆CaF₂N₂O₈) is approximately 880.98 g/mol , and the hemicalcium salt (C₂₅H₂₃FNO₄ · 0.5Ca) is approximately 440.5 g/mol . Molar concentrations are based on the provided source data.
Table 2: Solubility of this compound in Aqueous Media
| Medium | Solubility | pH | Source |
| Distilled Water | Limited Solubility | - | [8][9] |
| Water | Insoluble | - | [4] |
| Water | Very slightly soluble | - | [10] |
| 0.1 N HCl | Highest Solubility | ~1.2 | [8][9] |
| pH 3.5 Acetate (B1210297) Buffer | Nearly complete dissolution (>85% in 7 min) | 3.5 | [11] |
| pH 4.0 Acetate Buffer | Nearly complete dissolution (>85% in 7 min) | 4.0 | [11] |
| Phosphate (B84403) Buffer (pH 6.8) | - | 6.8 | [12] |
| Phosphate Buffer (pH 7.4) | - | 7.4 | [9] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | 7.2 | [2] |
The data clearly indicates that this compound is freely soluble in DMSO, although the reported values vary, which may be attributable to differences in experimental conditions such as temperature and the hydration state of the compound.[3][4] In contrast, its solubility in aqueous media is significantly lower and pH-dependent.[11] As a basic compound, its solubility is higher in acidic conditions, such as 0.1 N HCl, and decreases as the pH increases.[8][9]
Experimental Protocols
To ensure consistency and reproducibility in solubility studies, adherence to standardized experimental protocols is essential. The following sections detail the methodologies for preparing stock solutions and conducting solubility and dissolution experiments.
Preparation of Stock Solutions in DMSO
For in vitro cellular assays, a concentrated stock solution of this compound is typically prepared in DMSO.
Methodology:
-
Weigh a precise amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[4]
-
To facilitate dissolution, the mixture can be gently warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[6]
-
Ensure the solution is clear and free of any particulate matter before use.
-
It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[4] Store stock solutions at -20°C for short-term storage.[6]
Equilibrium Solubility Determination in Aqueous Buffers
Equilibrium solubility studies are performed to determine the saturation concentration of the drug in a specific solvent over a defined period.
Methodology:
-
Prepare a series of aqueous buffers with varying pH values (e.g., acetate buffer for pH 3.5-5.5, phosphate buffer for pH 6.0-8.0).
-
Add an excess amount of this compound to a known volume of each buffer in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]
-
After equilibration, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9] The UV absorbance maximum (λmax) has been reported at 245 nm in various media and 250 nm in 0.1 N HCl.[9][13]
In Vitro Dissolution Studies
Dissolution testing is crucial for predicting the in vivo performance of solid dosage forms.
Methodology:
-
Utilize a USP-2 (paddle) apparatus.[11]
-
Prepare the desired dissolution medium (e.g., 500 mL of pH 3.5 or pH 4.0 acetate buffer).[11]
-
Maintain the medium at a constant temperature of 37°C.[11]
-
Set the paddle rotation speed to 50 rpm.[11]
-
Introduce the this compound formulation into the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 2, 5, 7, 10, 15, 20, and 30 minutes).[11]
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method like HPLC.[11]
Visualizing Key Processes and Influencing Factors
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pitavastatin calcium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scbt.com [scbt.com]
- 6. apexbt.com [apexbt.com]
- 7. Pitavastatin calcium = 98 HPLC 147526-32-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evaluating the bioequivalence of two pitavastatin calcium formulations based on IVIVC modeling and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The (3S,5R) Enantiomer of Pitavastatin: A Comprehensive Technical Guide on its Discovery and Synthesis
Introduction
Pitavastatin (B1663618), a potent inhibitor of HMG-CoA reductase, is a widely prescribed therapeutic agent for the management of hypercholesterolemia. The clinically utilized form of pitavastatin is the (3R,5S)-dihydroxy-6(E)-heptenoic acid derivative. However, as with many chiral drugs, the synthesis and purification of the desired enantiomer necessitate a thorough understanding of its stereoisomers. This technical guide provides an in-depth exploration of the discovery and synthesis of the (3S,5R) enantiomer of pitavastatin, a known process-related impurity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations to facilitate a comprehensive understanding of this specific stereoisomer.
Discovery and Significance
The (3S,5R) enantiomer of pitavastatin was identified during the process development and impurity profiling of the active pharmaceutical ingredient (API).[1] As per the guidelines established by the International Council for Harmonisation (ICH), all impurities exceeding a certain threshold must be identified, characterized, and quantified to ensure the safety and efficacy of the final drug product. The (3S,5R) enantiomer, being a diastereomer of the active molecule, became a crucial reference standard for analytical method development and validation, ensuring the stereochemical purity of pitavastatin. Its synthesis is therefore essential for quality control in the pharmaceutical manufacturing of pitavastatin.
Synthetic Pathway Overview
The synthesis of the (3S,5R) enantiomer of pitavastatin mirrors the general synthetic strategy for statin side chains, involving the stereoselective construction of the dihydroxyheptenoic acid moiety followed by its coupling to the heterocyclic core. The key to obtaining the (3S,5R) stereochemistry lies in the controlled synthesis of the chiral side-chain precursor. A representative synthetic approach is outlined below, based on established methodologies for statin synthesis and impurity preparation.[1]
Caption: Synthetic pathway for the (3S,5R) enantiomer of pitavastatin calcium.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of the (3S,5R) enantiomer of pitavastatin.
Synthesis of the Chiral Side-Chain Precursor: tert-Butyl (3S,5R)-3,5-dihydroxyhept-6-enoate derivative
The synthesis of the chiral side-chain with the desired (3S,5R) stereochemistry is the most critical part of the process. This is typically achieved through a stereoselective reduction of a β-ketoester, followed by further functional group manipulations.
a) Preparation of tert-Butyl 5-chloro-3-oxohexanoate:
This starting material can be synthesized from tert-butyl acetoacetate and chloroacetyl chloride.
b) Stereoselective Reduction to tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate:
A key step is the diastereoselective reduction of the β-keto group. To achieve the anti diol configuration, specific reducing agents are employed.
-
Reaction: A solution of tert-butyl 5-chloro-3-oxohexanoate in a suitable solvent (e.g., a mixture of THF and methanol) is cooled to a low temperature (e.g., -78 °C).
-
Reagents: A solution of sodium borohydride (B1222165) (NaBH₄) is added, followed by the dropwise addition of diethylmethoxyborane (B30974) (Et₂BOMe).
-
Work-up: The reaction is quenched with acetic acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The resulting diastereomeric mixture of diols is separated by column chromatography to isolate the desired anti isomer.
c) Conversion to the Aldehyde Precursor:
The isolated diol is then protected, typically as an acetonide, and the terminal chloro group is converted to an aldehyde functionality.
-
Protection: The diol is dissolved in a solvent like acetone (B3395972) with 2,2-dimethoxypropane and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to form the corresponding acetonide-protected diol.
-
Oxidation: The terminal chloro group is converted to an aldehyde. This can be achieved through various methods, such as conversion to an iodide followed by oxidation, or direct oxidation methods.
Wittig Coupling Reaction
The chiral aldehyde side-chain is coupled with the heterocyclic core via a Wittig reaction.
-
Ylide Generation: The phosphonium (B103445) salt of the pitavastatin core, [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyltriphenylphosphonium bromide, is suspended in a dry aprotic solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hexamethyldisilazide, is added at low temperature to generate the corresponding phosphorus ylide.
-
Coupling: A solution of the chiral aldehyde precursor in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by column chromatography to yield the protected (3S,5R)-pitavastatin tert-butyl ester.
Deprotection and Salt Formation
The final steps involve the removal of the protecting groups and the formation of the calcium salt.
-
Deprotection: The protected pitavastatin ester is treated with an acid (e.g., hydrochloric acid or trifluoroacetic acid) in a suitable solvent to remove the acetonide and tert-butyl ester protecting groups, yielding the free acid form of (3S,5R)-pitavastatin.
-
Salt Formation: The free acid is then treated with a base, such as sodium hydroxide, to form the sodium salt. Subsequent addition of a calcium salt, such as calcium chloride or calcium acetate, results in the precipitation of the this compound salt.[1]
Data Presentation
The following tables summarize the expected quantitative data for the key synthetic steps. The values are indicative and may vary based on specific reaction conditions and scale.
Table 1: Synthesis of the Chiral Side-Chain
| Step | Starting Material | Product | Typical Yield (%) | Diastereomeric/Enantiomeric Excess |
| Stereoselective Reduction | tert-Butyl 5-chloro-3-oxohexanoate | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 70-85 | >95% de |
| Acetonide Protection | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Acetonide-protected diol | 90-98 | - |
| Conversion to Aldehyde | Acetonide-protected chloro derivative | Chiral aldehyde precursor | 60-75 | - |
Table 2: Coupling and Final Product Formation
| Step | Starting Materials | Product | Typical Yield (%) | Purity (HPLC) |
| Wittig Coupling | Chiral aldehyde precursor and phosphonium salt | Protected (3S,5R)-pitavastatin tert-butyl ester | 65-80 | >98% |
| Deprotection | Protected (3S,5R)-pitavastatin tert-butyl ester | (3S,5R)-Pitavastatin free acid | 85-95 | >99% |
| Salt Formation | (3S,5R)-Pitavastatin free acid | This compound | 90-98 | >99.5% |
Visualization of Experimental Workflow
The overall workflow for the synthesis and analysis of the (3S,5R) enantiomer of pitavastatin can be visualized as follows:
Caption: General experimental workflow for the synthesis and characterization of (3S,5R)-pitavastatin.
Conclusion
The (3S,5R) enantiomer of pitavastatin, while not possessing the therapeutic activity of its (3R,5S) counterpart, plays a critical role in the quality control and regulatory compliance of this important medication. Its synthesis, though challenging due to the need for precise stereochemical control, is achievable through established methodologies in asymmetric synthesis. This guide has provided a comprehensive overview of the discovery, synthetic pathways, and experimental considerations for the preparation of this important reference standard. The detailed protocols and workflow visualizations are intended to serve as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.
References
(3S,5R)-Pitavastatin Calcium: Pleiotropic Effects on Endothelial Function and Inflammation
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,5R)-Pitavastatin calcium, a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is a well-established lipid-lowering agent.[1] Beyond its primary role in cholesterol biosynthesis, a substantial body of evidence demonstrates its significant pleiotropic, or cholesterol-independent, effects on the vascular endothelium. These effects, which include the enhancement of endothelial function and the attenuation of inflammatory processes, are critical to its anti-atherosclerotic properties. This technical guide provides a detailed examination of the molecular mechanisms underpinning these effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanism involves the inhibition of the mevalonate (B85504) pathway, leading to the downstream modulation of the RhoA/Rho-kinase (ROCK) signaling cascade, which in turn impacts endothelial nitric oxide synthase (eNOS) activity and nuclear factor-kappa B (NF-κB)-mediated inflammation.
Effect on Endothelial Function
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis, characterized by reduced bioavailability of nitric oxide (NO), a key molecule in vasodilation, anti-inflammation, and anti-thrombosis.[2] Pitavastatin (B1663618) has been shown to restore and improve endothelial function through several interconnected mechanisms.
Molecular Mechanism: Enhancement of eNOS Activity
The principal mechanism by which pitavastatin improves endothelial function is through the post-transcriptional activation of endothelial nitric oxide synthase (eNOS). By inhibiting HMG-CoA reductase, pitavastatin reduces the synthesis of L-mevalonate and its downstream isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP).[3] GGPP is essential for the membrane localization and activation of the small G-protein RhoA.
The subsequent reduction in active, membrane-bound RhoA leads to the downregulation of its downstream effector, Rho-kinase (ROCK).[4][5] The RhoA/ROCK pathway negatively regulates eNOS activity. Therefore, pitavastatin-mediated inhibition of RhoA/ROCK enhances eNOS activity through two main routes:
-
Increased eNOS Phosphorylation: Pitavastatin treatment leads to the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] Activated Akt (protein kinase B) phosphorylates eNOS at its serine 1177 residue (Ser-1177), a key step that significantly increases its enzymatic activity and NO production.[3][6]
-
Increased eNOS mRNA Stability: The RhoA/ROCK pathway is known to decrease the stability of eNOS mRNA.[5] By inhibiting this pathway, pitavastatin increases the half-life of eNOS mRNA, leading to higher protein expression levels over time.[5]
This enhanced production of NO helps restore vasodilation, inhibit platelet aggregation, and reduce the expression of adhesion molecules, thereby counteracting endothelial dysfunction.[1][3]
Data on Endothelial Function
The clinical and preclinical effects of pitavastatin on markers of endothelial function are summarized below.
| Parameter | Study Population / Model | Dosage | Duration | Key Finding | Reference |
| Flow-Mediated Dilation (FMD) | Patients with Hypercholesterolemia | 2 mg/day | 8 weeks | FMD significantly improved from 6.05% to 9.62%. | [2][7] |
| Flow-Mediated Dilation (FMD) | Patients with Hypercholesterolemia | Not specified | 6 months | Fasting and postprandial forearm blood flow significantly increased. | [1] |
| Flow-Mediated Dilation (FMD) | Patients with Hypercholesterolemia | 4 mg/day | 4 weeks | FMD significantly increased from 4.7% to 6.2%. | [8] |
| Nitric Oxide (NO) Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 µM | N/A | Significantly increased NO production via eNOS phosphorylation. | [3] |
| eNOS Expression | Spontaneously Hypertensive Rats | Not specified | N/A | Significantly increased renal nNOS and eNOS expression and phosphorylation. | [6] |
| Endothelial Progenitor Cells (EPCs) | High-risk patients (Hyperlipidemia, T2DM) | 2 mg/day | 12 weeks | Significantly increased circulating CD34+KDR+ EPC counts. | [9][10] |
Effect on Inflammation
Chronic inflammation within the vascular wall is a driving force in all stages of atherosclerosis. Pitavastatin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of inflammatory mediators.[1][11]
Molecular Mechanism: Inhibition of NF-κB Signaling
A central mechanism for pitavastatin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] As described previously, pitavastatin inhibits the RhoA/ROCK pathway. This pathway is a known activator of NF-κB.[14] By suppressing RhoA/ROCK, pitavastatin prevents the activation and nuclear translocation of the NF-κB p65 subunit.[12][15]
In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by pro-inflammatory stimuli (e.g., TNF-α), NF-κB translocates to the nucleus and initiates the transcription of a wide array of pro-inflammatory genes, including:
-
Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α).[13][15]
-
Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1).[1][13]
-
Adhesion Molecules: Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[13][16]
By inhibiting NF-κB, pitavastatin effectively blunts this entire inflammatory cascade, leading to reduced cytokine production, decreased expression of adhesion molecules on the endothelial surface, and consequently, diminished recruitment and infiltration of leukocytes into the vascular wall.[1][13][16]
Data on Inflammatory Markers
Pitavastatin has been consistently shown to reduce levels of key inflammatory biomarkers in various patient populations.
| Biomarker | Study Population / Model | Dosage | Duration | Key Finding | Reference |
| hs-CRP | Hypercholesterolemic Patients | 2 mg/day | 12 weeks | hs-CRP levels significantly decreased. | [17] |
| hs-CRP | Hypertensive Patients with Hypercholesterolemia | Not specified | 12 months | Significant reduction in hs-CRP vs. control. | [18] |
| hs-CRP | Hypercholesterolemic Patients | Not specified | 12 weeks | Average hs-CRP levels decreased by 26.4%. | [19] |
| ICAM-1, VCAM-1 | Rat Model of Cerebral Aneurysm | 4 mg/kg/day | N/A | Inhibited expression of VCAM-1. | [13] |
| sE-selectin, sL-selectin | Hyperlipidemic Patients with T2DM | 2 mg/day | 6 months | Significant decreases in sE-selectin and sL-selectin. | [20] |
| oxLDL, Lp-PLA2 | People with HIV | 4 mg/day | 24 months | Significant reduction in oxidized LDL and Lp-PLA2 vs. placebo. | [21][22] |
| IL-1β, IL-6, MCP-1 | Rat Model of Cerebral Aneurysm | 4 mg/kg/day | N/A | Inhibited expression of IL-1β and MCP-1. | [13] |
| Macrophage Accumulation | ApoE-/- Mice with Renal Disease | 0.01% w/w in food | 10 weeks | Significant reduction in macrophage accumulation in plaques. | [23][24] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the effects of pitavastatin.
Protocol: Measurement of Flow-Mediated Dilation (FMD)
This non-invasive ultrasound method assesses endothelium-dependent vasodilation, a direct measure of endothelial function.
-
Patient Preparation: Patients must fast for at least 8-12 hours and refrain from smoking, caffeine, and exercise for 24 hours prior to the measurement. All vasoactive medications should be withheld for at least 4 half-lives, if clinically permissible.
-
Acclimatization: The patient rests in a supine position for 15-20 minutes in a quiet, temperature-controlled room (22-25°C).
-
Baseline Imaging: A high-resolution ultrasound system with a linear array transducer (≥7.5 MHz) is used to image the brachial artery longitudinally, 2-10 cm above the antecubital fossa.
-
Baseline Diameter Measurement: Once a clear image of the anterior and posterior intima is obtained, the baseline artery diameter is measured at end-diastole for a minimum of 30 seconds.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged arterial segment, and inflated to suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated. Continuous recording of the brachial artery diameter and flow velocity is performed for at least 3 minutes post-deflation.
-
Data Analysis: FMD is calculated as the maximum percentage increase in the artery's diameter from the baseline measurement.
-
FMD (%) = [(Peak Diameter − Baseline Diameter) / Baseline Diameter] × 100
-
Protocol: Quantification of NF-κB Transcriptional Activity (Luciferase Reporter Assay)
This in vitro assay quantifies the activity of the NF-κB promoter in response to stimuli and inhibitors.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to 70-80% confluency in appropriate endothelial growth medium.
-
Transfection: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element (e.g., 3xκB-luc) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Pre-treatment: After 24 hours of transfection, the culture medium is replaced, and cells are pre-treated with varying concentrations of this compound (e.g., 0.1-10 µM) or vehicle control for 1-2 hours.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, typically TNF-α (e.g., 10 ng/mL), for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: The medium is removed, and cells are washed with phosphate-buffered saline (PBS) before being lysed with a passive lysis buffer.
-
Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The inhibitory effect of pitavastatin is calculated by comparing the normalized luciferase activity in pitavastatin-treated, TNF-α-stimulated cells to that in vehicle-treated, TNF-α-stimulated cells.
Conclusion
This compound demonstrates profound beneficial effects on the vasculature that extend well beyond its established lipid-lowering capabilities. Through the inhibition of the HMG-CoA reductase/mevalonate pathway, pitavastatin modulates downstream RhoA/ROCK signaling. This action leads to a dual benefit: the enhancement of endothelial function via activation of the PI3K/Akt/eNOS axis and the potent suppression of vascular inflammation by inhibiting the pro-inflammatory NF-κB pathway. These pleiotropic effects, which result in increased nitric oxide bioavailability, reduced expression of inflammatory cytokines and adhesion molecules, and decreased leukocyte infiltration, are integral to its clinical efficacy in mitigating atherosclerotic cardiovascular disease. This comprehensive profile positions pitavastatin as a valuable therapeutic agent for high-risk patients where both dyslipidemia and inflammation are key pathological drivers.
References
- 1. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RhoA/Rho-kinase and vascular diseases: what is the link? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitavastatin Upregulates Nitric Oxide Synthases in the Kidney of Spontaneously Hypertensive Rats and Wistar-Kyoto Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitavastatin subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pitavastatin versus atorvastatin on the peripheral endothelial progenitor cells and vascular endothelial growth factor in high-risk patients: a pilot prospective, double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.cureus.com [assets.cureus.com]
- 12. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitavastatin suppresses formation and progression of cerebral aneurysms through inhibition of the nuclear factor kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Anti-inflammatory effect of pitavastatin on NF-kappaB activated by TNF-alpha in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pitavastatin prevents NMDA-induced retinal ganglion cell death by suppressing leukocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of pitavastatin on high-sensitivity C-reactive protein and adiponectin in hypercholesterolemic patients with the metabolic syndrome: the PREMIUM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pitavastatin further decreases serum high-sensitive C-reactive protein levels in hypertensive patients with hypercholesterolemia treated with angiotensin II, type-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Effect and risk factors of pitavastatin on high sensitivity C-reactive protein in patients with hypercholesterolemia: a multilevel models analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Correlation between adiponectin and reduction of cell adhesion molecules after pitavastatin treatment in hyperlipidemic patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Pitavastatin on Coronary Artery Disease and Inflammatory Biomarkers in HIV [natap.org]
- 22. Effects of Pitavastatin on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pitavastatin Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
Methodological & Application
Application Note: A Robust RP-HPLC Method for the Analysis of (3S,5R)-Pitavastatin Calcium
[AN-001]
Abstract
This application note describes a simple, sensitive, and reliable reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantitative analysis of (3S,5R)-Pitavastatin calcium in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, ensuring a rapid and efficient analysis. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control and stability testing of Pitavastatin calcium.
Introduction
Pitavastatin calcium, chemically known as (3R, 5S, 6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-6-heptenoic acid calcium salt, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely prescribed for the treatment of hypercholesterolemia.[1] The development of a reliable and accurate analytical method is crucial for ensuring the quality, efficacy, and safety of Pitavastatin calcium formulations. This application note presents a detailed protocol for an RP-HPLC method that can be readily implemented in a quality control laboratory.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Data Acquisition: Chromatography data software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Acetic acid (glacial, analytical grade)
-
This compound reference standard
-
Pitavastatin calcium tablets
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.5% Acetic acid in Water : Acetonitrile (35:65 v/v)[2] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Injection Volume | 20 µL[2][4] |
| Column Temperature | Ambient (25°C)[5] |
| Detection Wavelength | 245 nm[2] |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Make up the volume to 25 mL with the mobile phase and mix well.
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the range of 1-5 µg/mL.[2]
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 Pitavastatin calcium tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Pitavastatin calcium and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
From the filtered solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration within the calibration range.
Method Validation Summary
The developed RP-HPLC method was validated as per ICH guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity | |
| Range | 1 - 5 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| Intraday | < 2.0%[6] |
| Interday | < 2.0%[6] |
| Limit of Detection (LOD) | 0.0055 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.02 µg/mL[8] |
| Specificity | No interference from excipients or degradation products. |
| Robustness | The method was found to be robust for minor changes in flow rate, mobile phase composition, and pH.[8] |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Pitavastatin calcium was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. Significant degradation was observed under acidic and basic conditions.[9] The developed method was able to effectively separate the main peak of Pitavastatin calcium from the peaks of the degradation products, confirming the method's specificity and stability-indicating capability.
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of Pitavastatin calcium.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Conclusion
The described RP-HPLC method is rapid, simple, and reliable for the routine analysis of this compound in bulk and pharmaceutical formulations. The method's validation in accordance with ICH guidelines ensures its suitability for quality control purposes. The stability-indicating nature of the assay makes it a valuable tool for monitoring the stability of Pitavastatin calcium under various conditions.
References
- 1. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 4. japsonline.com [japsonline.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. japsonline.com [japsonline.com]
- 7. akjournals.com [akjournals.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Application Notes and Protocols: Investigating the Effects of Pitavastatin on Human Saphenous Vein Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of pitavastatin (B1663618) on Human Saphenous Vein Endothelial Cells (HSVECs). The protocols outlined below cover essential techniques from basic cell culture to specific functional assays, enabling researchers to investigate the molecular mechanisms underlying pitavastatin's pleiotropic effects on vascular endothelium.
Introduction
Pitavastatin, a potent inhibitor of HMG-CoA reductase, is widely recognized for its cholesterol-lowering properties. Beyond its lipid-modulating effects, pitavastatin exhibits a range of protective actions on the vascular endothelium, collectively known as pleiotropic effects. These effects are crucial for maintaining vascular homeostasis and preventing the progression of atherosclerosis. Human saphenous vein endothelial cells (HSVECs) are a clinically relevant cell model for studying these effects, as the saphenous vein is frequently used in coronary artery bypass grafting and is susceptible to atherosclerotic changes.
This document details the protocols for culturing HSVECs and performing key experiments to elucidate the impact of pitavastatin on endothelial function, including cell viability, migration, apoptosis, and the activation of critical signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of pitavastatin on key endothelial cell functions and signaling pathways.
Table 1: Effect of Pitavastatin on eNOS and Akt Phosphorylation in Endothelial Cells
| Treatment | Concentration (µM) | Duration | p-eNOS (Ser1177) Fold Change vs. Control | p-Akt (Ser473) Fold Change vs. Control | Reference |
| Pitavastatin | 0.1 | 30 min | ~1.4 | ~1.3 | [1] |
| Pitavastatin | 0.1 | Time-dependent | Increased | Increased | [2] |
| Pitavastatin | Dose-dependent | 30 min | Increased | Increased | [2] |
Table 2: Effect of Pitavastatin on NF-κB and ICAM-1 mRNA Expression in TNF-α-stimulated HSVECs
| Treatment Group | Pitavastatin Concentration (µM) | TNF-α (10 ng/mL) | ICAM-1 mRNA Expression (Relative to Control) | NF-κB mRNA Expression (Relative to Control) | Reference |
| Control | - | - | 1.00 | 1.00 | [3] |
| TNF-α only | - | + | Significantly Increased | Significantly Increased | [3] |
| Low-dose Pitavastatin + TNF-α | 0.1 | + | Significantly higher than TNF-α alone | No significant difference from TNF-α alone | [3] |
| High-dose Pitavastatin + TNF-α | 1.0 | + | Significantly higher than low-dose + TNF-α | No significant difference from TNF-α alone | [3] |
| Low-dose Pitavastatin only | 0.1 | - | Not specified | Not specified | [3] |
| High-dose Pitavastatin only | 1.0 | - | Significantly lower than all other groups | Significantly lower than all other groups | [3] |
Experimental Protocols
Human Saphenous Vein Endothelial Cell (HSVEC) Culture
This protocol describes the basic procedures for culturing and maintaining HSVECs.
Materials:
-
Human Saphenous Vein Endothelial Cells (HSVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Gelatin-based coating solution
-
Cell culture flasks (T-25, T-75)
-
Cell culture dishes/plates
Procedure:
-
Coating Culture Vessels: Coat culture flasks or plates with a gelatin-based solution for at least 30 minutes at 37°C. Aspirate the solution before seeding the cells.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen HSVECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in an appropriate volume of complete growth medium.
-
-
Seeding Cells: Seed the cells onto the gelatin-coated culture vessel at a recommended density (e.g., 2,500-5,000 cells/cm²).
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Monitor cell growth and morphology daily.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with sterile PBS.
-
Add Trypsin-EDTA solution to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired split ratio (e.g., 1:2 to 1:4).
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of pitavastatin on HSVEC viability.
Materials:
-
HSVECs
-
Complete growth medium
-
Pitavastatin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HSVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pitavastatin Treatment:
-
Prepare serial dilutions of pitavastatin in complete growth medium.
-
Remove the medium from the wells and replace it with 100 µL of the pitavastatin-containing medium or control medium (vehicle).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of control-treated cells.
Western Blotting for eNOS and Akt Phosphorylation
This protocol is used to detect changes in the phosphorylation status of eNOS and Akt in response to pitavastatin.
Materials:
-
HSVECs
-
Pitavastatin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eNOS Ser1177, anti-total eNOS, anti-phospho-Akt Ser473, anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed HSVECs in 6-well plates and grow to 80-90% confluency.
-
Treat cells with pitavastatin at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Transwell Migration Assay
This assay measures the effect of pitavastatin on the migratory capacity of HSVECs.
Materials:
-
HSVECs
-
Serum-free endothelial basal medium (EBM)
-
Complete growth medium (chemoattractant)
-
Pitavastatin
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation:
-
Starve HSVECs in serum-free EBM for 4-6 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free EBM containing different concentrations of pitavastatin or vehicle.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 100 µL of serum-free EBM (with or without pitavastatin) into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Removal of Non-migrated Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
-
Cell Counting:
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following pitavastatin treatment.
Materials:
-
HSVECs
-
Pitavastatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HSVECs in 6-well plates and treat with various concentrations of pitavastatin for the desired time.
-
Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Accutase or Trypsin-EDTA).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pitavastatin activates eNOS via the PI3K/Akt pathway.
Caption: General experimental workflow for studying pitavastatin in HSVECs.
References
- 1. Effects of different statins on endothelial nitric oxide synthase and AKT phosphorylation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Pitavastatin on Nuclear Factor-Kappa B and ICAM-1 in Human Saphenous Vein Graft Endothelial Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pitavastatin Dosage for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pitavastatin (B1663618) dosage and administration for in vivo studies using mouse models. The information is intended to guide researchers in designing experiments to investigate the therapeutic potential of pitavastatin across various disease models.
Introduction
Pitavastatin, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, is primarily used to treat hypercholesterolemia. Beyond its lipid-lowering effects, pitavastatin exhibits pleiotropic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects, making it a compound of interest for a range of therapeutic applications.[1] Preclinical studies in mouse models are crucial for evaluating its efficacy and understanding its mechanisms of action in diseases such as atherosclerosis, cancer, neurodegenerative disorders, and more.
Data Presentation: Pitavastatin Dosage in Mouse Models
The following tables summarize the dosages of pitavastatin used in various in vivo mouse models, categorized by disease area.
Table 1: Atherosclerosis and Cardiovascular Disease Models
| Mouse Strain | Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| ApoE-/- | Atherosclerosis | 0.01% w/w in food | Food Admixture | 10 weeks | Reduced inflammation in atherosclerotic plaques.[2][3] |
| C57BL/6 | Dilated Cardiomyopathy | 1 or 3 mg/kg/day | Not Specified | 8 weeks | Ameliorated cardiac dysfunction.[4] |
Table 2: Cancer Models
| Mouse Strain | Cancer Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| CD-1 (ICR) | Colitis-associated colon carcinogenesis | 1 and 10 ppm in diet | Food Admixture | 17 weeks | Inhibited the multiplicity of colonic adenocarcinoma.[5] |
| C57BL/6 | Head and Neck Cancer (MOC1 cells) | 3 mg/kg | Oral Gavage | Up to 3 weeks | Delayed tumor growth.[6] |
| Nude Mice | Glioblastoma (U87 xenograft) | 1 mg/kg | Intraperitoneal Injection | Not Specified | Slowed tumor growth.[7] |
| Nude Mice | Glioblastoma (U87 xenograft) | 4-8 mg/kg | Oral Gavage | Not Specified | Slightly delayed tumor growth (not statistically significant).[7] |
| Nude Mice | Cervical Cancer (C-33 A xenograft) | 5 and 10 mg/kg | Not Specified | 14 days | Inhibited tumor growth.[8] |
| Tumor-bearing mice | Liver Cancer | Not Specified | Not Specified | Not Specified | Prolonged survival.[9] |
Table 3: Neurological and Ocular Disease Models
| Mouse Strain | Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| APP Transgenic | Alzheimer's Disease | 3 mg/kg/day | Oral Gavage | 15 months (from 5 to 20 months of age) | Ameliorated activation of MMP-9, protecting the neurovascular unit.[10] |
| C57BL/6J | Choroidal Neovascularization | 0.18, 1.8, or 18 mg/kg/day | Oral Gavage | 17 days (3 days before and 14 days after laser induction) | Dose-dependent effects on vascular leakage.[11][12] |
Table 4: Other Disease Models
| Mouse Strain | Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Ovariectomized mice | Steatohepatitis (NASH) | 5 ppm in diet | Food Admixture | 6 weeks | Attenuated steatohepatitis progression.[13] |
| C57BL/6J | Type 2 Diabetes | 0.5 mg/kg in diet | Food Admixture | 6 weeks | Ameliorated high-fat diet and streptozotocin-induced T2D.[14] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
This is a common method for precise dose delivery.
Materials:
-
Pitavastatin powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) sodium salt, water)[12]
-
Gavage needles (20-gauge, blunt tip)[12]
-
Syringes
-
Balance and weighing paper
-
Mortar and pestle (optional, for suspension)
Procedure:
-
Preparation of Pitavastatin Solution/Suspension:
-
Calculate the required amount of pitavastatin based on the desired dose (mg/kg) and the body weight of the mice.
-
Weigh the pitavastatin powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% CMC in water).
-
Suspend or dissolve the pitavastatin in the vehicle. For suspensions, ensure homogeneity by vortexing or using a mortar and pestle before each administration.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Insert the gavage needle smoothly along the upper palate and down the esophagus into the stomach.
-
Slowly administer the calculated volume of the pitavastatin solution/suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Administration via Food Admixture
This method is suitable for long-term studies and avoids the stress of repeated handling.
Materials:
-
Pitavastatin powder
-
Standard mouse chow
-
Food processor or mixer
-
Balance
Procedure:
-
Preparation of Medicated Chow:
-
Calculate the total amount of pitavastatin needed for the entire study duration based on the desired concentration (e.g., ppm or % w/w) and the estimated food consumption of the mice.
-
Grind the standard mouse chow into a fine powder.
-
Thoroughly mix the pitavastatin powder with the powdered chow to ensure a uniform distribution. A multi-step mixing process is recommended for homogeneity.
-
The medicated chow can be provided as a powder or re-pelleted.
-
-
Administration:
-
Replace the standard chow in the cages with the prepared medicated chow.
-
Ensure ad libitum access to the medicated food and water.
-
Monitor food consumption to estimate the actual dose of pitavastatin ingested per mouse.
-
Protocol 3: Intraperitoneal (IP) Injection
This route allows for rapid systemic delivery.
Materials:
-
Pitavastatin powder
-
Sterile vehicle (e.g., saline, PBS)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Balance
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve the calculated amount of pitavastatin in a sterile vehicle to the desired final concentration. Ensure complete dissolution.
-
Filter-sterilize the solution if necessary.
-
-
Injection Procedure:
-
Restrain the mouse by scruffing, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vivo studies with pitavastatin in mouse models.
Caption: Simplified signaling pathway of pitavastatin's action.
References
- 1. Evaluation of the effect of pitavastatin on motor deficit and functional recovery in sciatic nerve injury: A CatWalk study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pitavastatin-attenuated cardiac dysfunction in mice with dilated cardiomyopathy via regulation of myocardial calcium handling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A lipophilic statin, pitavastatin, suppresses inflammation-associated mouse colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progressive neurovascular disturbances in the cerebral cortex of Alzheimer's disease-model mice: protection by atorvastatin and pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent effect of pitavastatin on VEGF and angiogenesis in a mouse model of choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Pitavastatin ameliorated the progression of steatohepatitis in ovariectomized mice fed a high fat and high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Pitavastatin: A Promising Agent in Liver Cancer Cell Line Studies
Application Notes and Protocols for Researchers
Introduction
Pitavastatin (B1663618), a widely prescribed statin for hypercholesterolemia, has demonstrated significant anti-cancer properties in various malignancies, including hepatocellular carcinoma (HCC).[1][2] In liver cancer cell line studies, pitavastatin has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis. These effects are mediated through the modulation of key signaling pathways, highlighting its potential as a repurposed therapeutic agent for liver cancer. This document provides detailed application notes, experimental protocols, and quantitative data derived from studies on the effects of pitavastatin on liver cancer cell lines, intended for researchers, scientists, and drug development professionals.
Mechanism of Action in Liver Cancer Cells
Pitavastatin exerts its anti-tumor effects in liver cancer cells primarily through the induction of apoptosis and inhibition of cell cycle progression. The core mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-9 and caspase-3.[1][2] This leads to the subsequent cleavage of downstream targets such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Furthermore, pitavastatin induces a G1 phase arrest in the cell cycle of liver cancer cells, thereby halting their proliferation.[1][2] While the precise upstream signaling pathways are still under investigation in the context of liver cancer, studies on other cancers suggest the involvement of the PI3K/AKT and MAPK pathways. Statins, as a class, are known to inhibit the HMG-CoA reductase pathway, which not only reduces cholesterol synthesis but also affects the isoprenylation of small GTPases like Ras and Rho, crucial components of these signaling cascades. The potential interplay with the Hippo-YAP pathway, a critical regulator of liver size and tumorigenesis, is also an area of active research.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of pitavastatin on liver cancer cell lines.
Table 1: IC50 Values of Pitavastatin in Liver Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| Huh-7 | 48 hours | ~10 | [1] |
| SMMC7721 | 48 hours | ~15 | [1] |
Note: IC50 values are estimated from graphical data presented in the cited literature.
Table 2: Effect of Pitavastatin on Cell Cycle Distribution in Huh-7 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) | Reference |
| Control (DMSO) | 55.3% | 28.1% | 16.6% | 2.1% | [1] |
| Pitavastatin (5 µM) | 68.2% | 19.5% | 12.3% | 8.9% | [1] |
| Pitavastatin (10 µM) | 75.1% | 12.4% | 12.5% | 15.6% | [1] |
Table 3: Effect of Pitavastatin on Apoptosis-Related Protein Expression in Huh-7 Cells
| Treatment | Relative Cleaved Caspase-9 Expression | Relative Cleaved Caspase-3 Expression | Reference |
| Pitavastatin (10 µM) | Increased | Increased | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Pitavastatin Treatment
Objective: To maintain liver cancer cell lines and treat them with pitavastatin.
Materials:
-
Liver cancer cell lines (e.g., Huh-7, SMMC7721)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Pitavastatin (stock solution in DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture Huh-7 and SMMC7721 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry).
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working concentrations of pitavastatin by diluting the stock solution in fresh culture medium.
-
Replace the existing medium with the medium containing the desired concentrations of pitavastatin or DMSO (vehicle control).
-
Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of pitavastatin on the viability of liver cancer cells.
Materials:
-
Cells treated with pitavastatin in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the desired treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of pitavastatin on the cell cycle distribution of liver cancer cells.
Materials:
-
Cells treated with pitavastatin in 6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined based on DNA content.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells after pitavastatin treatment.
Materials:
-
Cells treated with pitavastatin in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
Objective: To detect the expression levels of apoptosis-related proteins.
Materials:
-
Cells treated with pitavastatin in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Pitavastatin's mechanism in liver cancer cells.
Caption: Workflow for studying pitavastatin effects.
References
Quantitative Analysis of Pitavastatin in Bulk and Tablet Dosage Forms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin (B1663618) is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is widely prescribed for the treatment of hypercholesterolemia. Accurate and reliable quantitative analysis of pitavastatin in both bulk drug substance and finished tablet dosage forms is crucial for ensuring its quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of pitavastatin using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Analytical Methods Overview
Two robust and validated methods for the quantification of pitavastatin are presented:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly specific and sensitive method suitable for the accurate determination of pitavastatin in the presence of excipients and potential degradation products.
-
UV-Visible Spectrophotometry: A simpler and more rapid method, UV spectrophotometry is suitable for the routine quality control of pitavastatin in bulk and tablet formulations where interference from excipients is minimal.
Data Presentation: Method Validation Parameters
The following tables summarize the key validation parameters for the quantitative analysis of pitavastatin using RP-HPLC and UV-Spectrophotometry, as established by various studies.
Table 1: RP-HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 150 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.83 - 101.1%[1][2] |
| Precision (%RSD) | < 2.0%[3] |
| Limit of Detection (LOD) | 0.0066 - 1.9 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.0200 - 5.7 µg/mL[1][2] |
Table 2: UV-Spectrophotometric Method Validation Data
| Parameter | Result |
| Linearity Range | 2 - 20 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 99.12 - 100.79%[4] |
| Precision (%RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 0.122 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.371 µg/mL[4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Pitavastatin by RP-HPLC
This protocol outlines the procedure for the determination of pitavastatin in bulk powder and tablets using a reverse-phase HPLC method.
1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen orthophosphate buffer (pH adjusted to 3.75 with dilute orthophosphoric acid) and acetonitrile (B52724) in the ratio of 20:80 v/v.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 248 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 10 minutes.
1.2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of pitavastatin reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 25-150 µg/mL by diluting the standard stock solution with the mobile phase.[1]
-
Sample Solution (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of pitavastatin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution will have a nominal concentration of 100 µg/mL.
-
1.3. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 100 µg/mL) six times. The acceptance criteria are typically:
-
Tailing factor: Not more than 2.0.
-
Theoretical plates: Not less than 2000.
-
%RSD of peak areas: Not more than 2.0%.
1.4. Analysis Procedure
-
Inject the blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution in duplicate.
-
Record the peak areas for the standard and sample solutions.
1.5. Calculation
Calculate the amount of pitavastatin in the sample using the regression equation from the calibration curve or by comparing the peak area of the sample to that of a standard of known concentration.
Protocol 2: Quantitative Analysis of Pitavastatin by UV-Visible Spectrophotometry
This protocol describes a simple and rapid method for the quantification of pitavastatin in bulk and tablet forms.
2.1. Instrumentation
-
UV-Visible Spectrophotometer: A double-beam spectrophotometer with a spectral bandwidth of 1 nm.
2.2. Preparation of Solutions
-
Solvent: 0.1N Hydrochloric Acid (HCl).[4]
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of pitavastatin reference standard in 100 mL of 0.1N HCl.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 2-12 µg/mL by diluting the standard stock solution with 0.1N HCl.[4]
-
Sample Solution (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of pitavastatin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1N HCl and sonicate for 15 minutes.
-
Make up the volume to 100 mL with 0.1N HCl and mix well.
-
Filter the solution through a Whatman filter paper.
-
Dilute a suitable aliquot of the filtrate with 0.1N HCl to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
-
2.3. Analysis Procedure
-
Scan the standard solution of pitavastatin (e.g., 10 µg/mL) from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The λmax for pitavastatin in 0.1N HCl is approximately 249.5 nm.[4]
-
Measure the absorbance of the blank (0.1N HCl) at the determined λmax and zero the instrument.
-
Measure the absorbance of all the working standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
2.4. Calculation
Determine the concentration of pitavastatin in the sample solution from the calibration curve. Calculate the amount of pitavastatin per tablet.
Visualizations
The following diagrams illustrate the experimental workflows for the quantitative analysis of pitavastatin.
Caption: HPLC analysis workflow for pitavastatin.
Caption: UV-Vis spectrophotometry analysis workflow.
Conclusion
The described RP-HPLC and UV-Visible Spectrophotometric methods are suitable for the routine quantitative analysis of pitavastatin in bulk drug and tablet dosage forms. The choice of method will depend on the specific requirements of the analysis, with HPLC offering higher specificity and sensitivity, while UV spectrophotometry provides a simpler and faster alternative for quality control purposes. It is essential to validate the chosen method in the user's laboratory to ensure its suitability for the intended application.
References
- 1. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Estimation of pitavastatin calcium in tablet dosage forms by column liquid chromatography and ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of Pitavastatin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pitavastatin (B1663618), a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is primarily used for the management of hypercholesterolemia.[1][2] Beyond its lipid-lowering capabilities, pitavastatin exhibits significant pleiotropic effects, including potent anti-inflammatory and immunomodulatory properties.[1][3][4] These effects are independent of its cholesterol-lowering action and involve the modulation of key inflammatory signaling pathways.[5][6] In vitro cell culture models are indispensable for elucidating the molecular mechanisms underlying these anti-inflammatory effects. This document provides detailed application notes and protocols for designing and conducting experiments to study pitavastatin's impact on cellular inflammation.
Cell Culture Models and Conditions
The selection of an appropriate cell model is critical for studying the specific aspects of inflammation. Pitavastatin has been shown to exert anti-inflammatory effects across various cell types.
Recommended Cell Lines:
-
Monocytes/Macrophages (e.g., THP-1, RAW264.7): Essential for studying innate immune responses, cytokine production, and monocyte adhesion.[7]
-
Endothelial Cells (e.g., HUVECs, human saphenous vein endothelial cells): Crucial for investigating vascular inflammation, cell adhesion molecule expression, and endothelial dysfunction.[8][9]
-
Epithelial Cells (e.g., BEAS-2B, Huh 7, MCF-7): Useful for studying inflammation in the context of specific tissues like the lungs or liver, and for investigating NF-κB signaling.[7][10][11][12]
-
T-lymphocytes (Human primary T cells): Ideal for studying adaptive immune responses and the modulation of T-cell activation and cytokine secretion.[1][13]
-
Vascular Smooth Muscle Cells (VSMCs): Relevant for studying the inflammatory processes contributing to atherosclerosis.[14]
General Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are typically seeded to achieve 70-80% confluency.
Data Summary: Pitavastatin's Anti-Inflammatory Effects In Vitro
The following table summarizes the conditions and findings from various studies on pitavastatin.
| Cell Type | Inflammatory Stimulus | Pitavastatin Concentration | Key Findings & Inflammatory Markers |
| Human Primary T Cells | PMA (5 ng/mL) + Ionomycin (1 µM) | 1, 5, 10 µM | Dose-dependent inhibition of IL-2, IFN-γ, IL-6, and TNF-α production. Suppression of ERK and p38 MAPK phosphorylation.[1] |
| MCF-7 (Breast Cancer) | TNF-α (1 ng/mL) | 1 µM | Inhibition of NF-κB activation and decreased IL-6 production, dependent on the Rho kinase pathway.[7][15] |
| Huh 7 (Hepatocellular Carcinoma) | TNF-α | 0.1 µM | Inhibition of TNF-α-induced NF-κB p65 nuclear expression and DNA binding activity; suppression of IL-6 production.[11][12] |
| BEAS-2B (Bronchial Epithelial) | Lipopolysaccharide (LPS) | Not specified | Inhibition of IL-6 and IL-8 mRNA expression and protein secretion.[10][16] |
| Human Saphenous Vein Endothelial Cells | TNF-α | 0.1 µM, 1 µM | Reduction of NF-κB and ICAM-1 mRNA levels.[9] |
| H9c2 (Cardiomyocytes) | Lipopolysaccharide (LPS) | Not specified | Amelioration of LPS-induced inflammation (reduced IL-1β, IL-6) and oxidative stress.[17] |
| Human Vascular Smooth Muscle Cells | PMA | 1-20 µM | Dose-dependent reduction in Egr-1 protein and mRNA expression via suppression of ERK1/2 phosphorylation.[14] |
Key Signaling Pathways Modulated by Pitavastatin
Pitavastatin influences several critical inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In many cell types, stimuli like TNF-α lead to the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Pitavastatin has been shown to inhibit NF-κB activation, often through mechanisms involving the HMG-CoA reductase and Rho kinase pathways.[5][7][11][15]
References
- 1. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. scispace.com [scispace.com]
- 6. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Pitavastatin maintains MAPK7 expression and alleviates angiotensin II-induced vascular endothelial cell inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Pitavastatin on Nuclear Factor-Kappa B and ICAM-1 in Human Saphenous Vein Graft Endothelial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of statins on inflammatory cytokine production from human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of pitavastatin on NF-kappaB activated by TNF-alpha in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. Pitavastatin suppresses mitogen activated protein kinase-mediated egr-1 induction in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. jpp.krakow.pl [jpp.krakow.pl]
Application Notes and Protocols: Preparation of Pitavastatin Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin (B1663618) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] It is widely used in in vitro studies to investigate its effects on various cellular processes, including cholesterol metabolism, cell proliferation, and signaling pathways.[3][4] Accurate and reproducible experimental results depend on the correct preparation and storage of pitavastatin stock solutions. This document provides detailed protocols for the preparation of pitavastatin stock solutions for use in a variety of in vitro assays.
Pitavastatin is classified as a Biopharmaceutics Classification System (BCS) class II drug, characterized by low solubility and high permeability.[5][6] Therefore, careful consideration of the appropriate solvent and handling procedures is crucial for preparing homogenous and stable stock solutions.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of pitavastatin is essential for its effective use in in vitro experiments.
| Property | Value | Reference |
| Chemical Name | (3R, 5S, E)-7-(2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid | [7] |
| Molecular Formula | C25H24FNO4 (Pitavastatin) | [8] |
| Molecular Weight | 421.46 g/mol (Pitavastatin) | [8] |
| Form | Crystalline solid (calcium salt) | [9] |
| BCS Class | II (Low solubility, high permeability) | [5][6] |
The solubility of pitavastatin varies depending on the salt form (calcium or sodium) and the solvent.
| Solvent | Pitavastatin Calcium Salt Solubility | Pitavastatin Sodium Salt Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25-100 mg/mL | Soluble | [9][10][11] |
| Dimethylformamide (DMF) | ~30 mg/mL | Slightly soluble | [9][10] |
| Ethanol | Very slightly soluble | - | [10] |
| Methanol | Slightly soluble | - | [10] |
| Water | Very slightly soluble | Freely soluble (pH-dependent) | [7][10] |
| 0.1 N HCl | Highest solubility among aqueous media | - | [12] |
Experimental Protocols
Preparation of a 10 mM Pitavastatin Calcium Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of pitavastatin calcium in DMSO.
Materials:
-
Pitavastatin calcium salt (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid pitavastatin calcium to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of pitavastatin calcium using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, weigh 4.405 mg of pitavastatin calcium (FW: 440.5 g/mol for the hemicalcium salt).[9]
-
Dissolution:
-
Transfer the weighed solid to a sterile microcentrifuge tube or amber glass vial.
-
Add a small amount of DMSO to the tube to dissolve the solid.
-
Vortex gently until the solid is completely dissolved.
-
Add DMSO to the tube to reach the final desired volume (e.g., 1 mL).
-
-
Homogenization: Cap the tube and vortex thoroughly to ensure a homogenous solution.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
-
Clearly label the vials with the compound name, concentration, solvent, preparation date, and your initials.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
It is recommended to prepare working solutions fresh for each experiment. If storage is necessary, they should be stored at 2-8°C for a limited time, and their stability should be verified.[10]
Example Dilution Scheme (for a final concentration of 1 µM):
-
Intermediate Dilution (Optional): Prepare an intermediate stock solution by diluting the 10 mM primary stock solution. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Dilution: Add the appropriate volume of the primary or intermediate stock solution to the final volume of cell culture medium. To achieve a 1 µM final concentration in 1 mL of medium, add 0.1 µL of the 10 mM stock solution or 1 µL of a 1 mM intermediate stock solution.
Storage and Stability
Proper storage of pitavastatin and its solutions is critical to maintain its integrity and ensure reproducible experimental results.
| Form | Storage Condition | Stability Period | Reference |
| Solid (as purchased) | -20°C | ≥ 4 years | [9][10] |
| Stock Solution in DMSO | -20°C or -80°C | Stable for at least 1 month at -20°C and 1 year at -80°C | [11][13] |
| Working Solutions (in aqueous/organic mixtures) | 2-8°C | Stable for several days (stability should be verified) | [10] |
Note: Avoid repeated freeze-thaw cycles of the stock solution.[10]
Visualizations
Experimental Workflow
Caption: Workflow for preparing pitavastatin stock and working solutions.
Pitavastatin's Mechanism of Action: HMG-CoA Reductase Inhibition and Downstream Effects
Pitavastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This leads to a reduction in cholesterol synthesis and has pleiotropic effects on various signaling pathways.[1][14] For instance, low doses of pitavastatin can activate the PI3K-Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[3]
Caption: Pitavastatin inhibits HMG-CoA reductase and activates the PI3K/Akt/eNOS pathway.
References
- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. (Z)-Pitavastatin calcium | Z-Isomer of Pitavastatin hemicacium | CAS# 1159588-21-2 | InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-Pitavastatin calcium, a potent inhibitor of HMG-CoA reductase, is widely recognized for its lipid-lowering effects. Emerging evidence has illuminated its significant anti-inflammatory and anti-neoplastic properties, positioning it as a compelling agent for investigation in inflammation-related cancers. Chronic inflammation is a key driver in the initiation and progression of various malignancies, and targeting this process represents a promising strategy for cancer prevention and therapy.[1][2][3][4][5][6] These application notes provide a comprehensive overview of the use of pitavastatin (B1663618) in preclinical studies of such cancers, detailing its mechanisms of action, relevant signaling pathways, and protocols for experimental evaluation.
Mechanism of Action
Pitavastatin exerts its anti-cancer effects through modulation of key inflammatory signaling pathways. The primary mechanism involves the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also impacts the prenylation of small GTP-binding proteins crucial for cell signaling.[7][8][9]
Inhibition of the TLR3/4-TBK1-IRF3-IL-33 Axis
Recent studies have identified a critical role for pitavastatin in suppressing cancer-prone chronic inflammation by blocking the production of Interleukin-33 (IL-33).[1][7][10][11][12] Environmental insults can activate Toll-like receptor (TLR)3/4, leading to the recruitment and activation of TBK1 (TANK-binding kinase 1) and subsequent phosphorylation of IRF3 (interferon regulatory factor 3).[2][3][5][6][7][13][14] Phosphorylated IRF3 then translocates to the nucleus and drives the expression of IL-33, a potent alarmin that initiates and amplifies inflammation. Pitavastatin has been shown to block the membrane recruitment and activation of TBK1, thereby inhibiting the entire downstream signaling cascade and suppressing IL-33 expression.[7][10][11][12] This mechanism has been particularly implicated in skin and pancreatic inflammation and the subsequent development of related cancers.[1][2][10][13][14]
Modulation of the NF-κB Signaling Pathway
Pitavastatin has also been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[15][16][17][18] In cancer cells, TNF-α can induce the nuclear translocation of the NF-κB p65 subunit, leading to the expression of pro-inflammatory cytokines like IL-6, which promote tumor growth and survival.[16][17][18] Pitavastatin, at low concentrations, can suppress the nuclear expression and DNA binding activity of NF-κB p65, consequently reducing IL-6 production.[16][17][18] This effect may be dependent on the Rho kinase pathway in some cancer types.[16]
Data Presentation
In Vitro Efficacy of Pitavastatin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MCF-7 | Breast Cancer | Western Blot, EMSA, Luciferase Assay | 1 µM | Inhibited TNF-α-induced NF-κB p65 nuclear expression and transcriptional activity; suppressed IL-6 production. | [16] |
| Huh 7 | Hepatocellular Carcinoma | Western Blot, EMSA, Luciferase Assay | 0.1 µM | Inhibited TNF-α-induced NF-κB p65 nuclear expression and DNA binding activity; suppressed IL-6 production. | [17][18] |
| Ca Ski, HeLa, C-33 A | Cervical Cancer | CCK-8 Assay | 5-10 µM | Significantly inhibited cell viability in a dose- and time-dependent manner; induced cell cycle arrest and apoptosis. | [19] |
| SCC15 | Oral Cancer | Cell Viability, Caspase 3/7 Assay | 0.25-0.5 µM | Reduced cell viability and increased caspase 3/7 activity in a dose-dependent manner. | [20] |
| SW480 | Colon Cancer | Cell Viability, Caspase 3/7 Assay | 0.25-0.5 µM | Reduced cell viability and increased caspase 3/7 activity in a dose-dependent manner. | [20] |
| U87, GBM4 | Glioblastoma | Cell Viability | 1-10 µM | Inhibited cell growth with IC50 values ranging from 1 nM to 1.5 µM for various statins. | [21] |
| Huh-7, SMMC7721 | Liver Cancer | Cell Viability, Colony Formation | 5 µM | Inhibited cell growth and colony formation; induced G1 phase arrest and apoptosis. | [22][23] |
In Vivo and Epidemiological Data
| Model/Study Type | Cancer/Condition | Treatment/Observation | Key Findings | Reference |
| Mouse Model (DNFB-induced skin inflammation) | Skin Inflammation | Topical pitavastatin | Reduced p-TBK1, p-IRF3, and IL-33 levels; decreased epidermal thickness and mast cell numbers. | [12] |
| Mouse Model (Caerulein-induced pancreatitis) | Pancreatitis and Pancreatic Cancer | Intraperitoneal pitavastatin | Reduced p-TBK1, p-IRF3, and IL-33 levels; preserved pancreas architecture and reduced leukocyte infiltration; prevented development of inflammation-related pancreatic cancer. | [2][7][12] |
| Mouse Xenograft Model (C-33 A cells) | Cervical Cancer | Pitavastatin (10 mg/kg) | Significantly inhibited tumor growth. | [19] |
| Mouse Xenograft Model (Huh-7 cells) | Liver Cancer | Pitavastatin | Decreased tumor growth and improved survival. | [22][23] |
| Epidemiological Study (TriNetX Diamond Network) | Chronic Pancreatitis | Pitavastatin vs. Ezetimibe | Significantly decreased risk of chronic pancreatitis (OR, 0.81; 95% CI, 0.729-0.9). | [1][4] |
| Epidemiological Study (TriNetX Diamond Network) | Pancreatic Cancer | Pitavastatin vs. Ezetimibe | Significantly decreased risk of pancreatic cancer (OR, 0.835; 95% CI, 0.748-0.932). | [1][4] |
Mandatory Visualizations
References
- 1. onclive.com [onclive.com]
- 2. healthmanagement.org [healthmanagement.org]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. hcplive.com [hcplive.com]
- 5. Statin therapy may prevent cancer by blocking inflammatory protein - ecancer [ecancer.org]
- 6. healthmanagement.org [healthmanagement.org]
- 7. Statin prevents cancer development in chronic inflammation by blocking interleukin 33 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Statins Could Inhibit a Pathway Linked to Cancer Development - [legalreader.com]
- 11. researchgate.net [researchgate.net]
- 12. Statin prevents cancer development in chronic inflammation by blocking interleukin 33 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. news.harvard.edu [news.harvard.edu]
- 15. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. scispace.com [scispace.com]
- 18. Anti-inflammatory effect of pitavastatin on NF-kappaB activated by TNF-alpha in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. selleckchem.com [selleckchem.com]
- 23. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Pitavastatin Assay Using the Analytical Quality by Design Approach
Introduction
Pitavastatin (B1663618) is a potent inhibitor of HMG-CoA reductase, an enzyme instrumental in cholesterol synthesis. As with any pharmaceutical product, ensuring the quality, safety, and efficacy of pitavastatin formulations is paramount. This application note details the development of a robust and reliable analytical method for the assay of pitavastatin in a tablet dosage form using the Analytical Quality by Design (QbD) approach. The QbD framework, as encouraged by regulatory bodies, emphasizes a systematic, science- and risk-based approach to method development, leading to a well-understood and robust analytical procedure.[1]
The principles of QbD involve defining an Analytical Target Profile (ATP), identifying Critical Quality Attributes (CQAs), conducting a risk assessment to identify critical method parameters, and then using Design of Experiments (DoE) to establish a design space and a robust control strategy.[2][3] This proactive approach to method development ensures that the analytical method is fit for its intended purpose throughout its lifecycle.
Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs)
The first step in the Analytical QbD process is to define the goal of the analytical method, which is encapsulated in the Analytical Target Profile (ATP).
Analytical Target Profile (ATP): To develop a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of pitavastatin in its tablet dosage form.
Based on the ATP, the following Critical Quality Attributes (CQAs) of the analytical method were identified. CQAs are the method's performance characteristics that must be within certain limits to ensure the desired quality of the analytical results.
| CQA ID | Critical Quality Attribute | Acceptance Criteria |
| CQA-01 | Retention Time | 3 - 7 minutes |
| CQA-02 | Tailing Factor | ≤ 1.5 |
| CQA-03 | Theoretical Plates | ≥ 2000 |
| CQA-04 | Resolution (from nearest peak) | ≥ 2.0 |
Risk Assessment
A risk assessment was performed to identify the analytical method parameters that could potentially impact the CQAs. An Ishikawa (fishbone) diagram was used to visualize the potential sources of variability.
Based on the risk assessment, the following parameters were identified as having a high potential to impact the CQAs and were therefore selected for further investigation using a Design of Experiments (DoE) approach:
-
Mobile Phase Composition (% Acetonitrile)
-
Mobile Phase pH
-
Flow Rate (ml/min)
Design of Experiments (DoE)
A central composite design (CCD) was employed to systematically study the effects of the selected critical method parameters on the CQAs.[1] This statistical approach allows for the efficient exploration of the relationships between the variables and the responses, and helps in identifying the optimal operating conditions.
Experimental Design
| Run | % Acetonitrile (X1) | pH (X2) | Flow Rate (ml/min) (X3) |
| 1 | 40 | 3.0 | 1.0 |
| 2 | 50 | 3.0 | 1.0 |
| 3 | 40 | 4.0 | 1.0 |
| 4 | 50 | 4.0 | 1.0 |
| 5 | 40 | 3.5 | 0.8 |
| 6 | 50 | 3.5 | 0.8 |
| 7 | 40 | 3.5 | 1.2 |
| 8 | 50 | 3.5 | 1.2 |
| 9 | 35 | 3.5 | 1.0 |
| 10 | 55 | 3.5 | 1.0 |
| 11 | 45 | 2.5 | 1.0 |
| 12 | 45 | 4.5 | 1.0 |
| 13 | 45 | 3.5 | 0.7 |
| 14 | 45 | 3.5 | 1.3 |
| 15 | 45 | 3.5 | 1.0 |
| 16 | 45 | 3.5 | 1.0 |
| 17 | 45 | 3.5 | 1.0 |
DoE Results and Design Space
The results from the DoE were analyzed using statistical software to generate mathematical models that describe the relationship between the independent variables and the responses. The analysis of variance (ANOVA) for the responses confirmed the significance of the models.
| Response | Model p-value | R-squared |
| Retention Time | < 0.0001 | 0.9925 |
| Tailing Factor | 0.0012 | 0.9568 |
| Theoretical Plates | < 0.0001 | 0.9874 |
Based on the models, a design space was established where the method consistently meets the defined CQAs. The optimized method conditions were selected from within this design space.
Optimized Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (pH 3.0, adjusted with orthophosphoric acid) (43:57 v/v)[4][5][6][7]
-
Column: C18 (250 x 4.6 mm, 5 µm)[1]
-
Detection Wavelength: 249 nm[4]
-
Injection Volume: 20 µl[4]
-
Column Temperature: 25°C[4]
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh and transfer 10 mg of pitavastatin reference standard into a 10 ml volumetric flask.
-
Add about 7 ml of the mobile phase and sonicate to dissolve.
-
Make up the volume to 10 ml with the mobile phase to obtain a concentration of 1000 µg/ml.
Preparation of Sample Solution
-
Weigh and powder 20 pitavastatin tablets.[4]
-
Accurately weigh a quantity of the powder equivalent to 10 mg of pitavastatin and transfer it to a 10 ml volumetric flask.[4]
-
Add approximately 7 ml of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[4]
-
Make up the volume to 10 ml with the mobile phase.[4]
-
Filter the solution through a 0.45 µm membrane filter.[4]
-
From the filtered solution, pipette out 1 ml and dilute it to 10 ml with the mobile phase to get a final concentration of 100 µg/ml.
Method Validation Protocol
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
-
System Suitability: Six replicate injections of the standard solution were made, and the %RSD for retention time, peak area, tailing factor, and theoretical plates were calculated.
-
Specificity: The chromatograms of the blank, placebo, standard, and sample solutions were compared to assess for any interference at the retention time of pitavastatin.
-
Linearity: A series of solutions were prepared from the standard stock solution in the concentration range of 10-500 ng/ml.[5] A calibration curve was plotted of peak area versus concentration, and the correlation coefficient and regression equation were determined.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the sample solution were made on the same day, and the %RSD was calculated.[5]
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess the reproducibility of the method.[5]
-
-
Accuracy (Recovery): The accuracy of the method was determined by spiking a known amount of the standard drug at three different concentration levels (80%, 100%, and 120%) to the pre-analyzed sample solution. The percentage recovery was then calculated.
-
Robustness: The robustness of the method was evaluated by making small, deliberate changes to the method parameters such as flow rate (±0.1 ml/min), mobile phase composition (±2% acetonitrile), and pH (±0.2). The effect on the system suitability parameters was observed.
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Observed Value | %RSD |
| Retention Time | %RSD ≤ 1.0 | 4.82 min | 0.43 |
| Peak Area | %RSD ≤ 2.0 | 168937 | 1.92 |
| Tailing Factor | ≤ 1.5 | 1.22 | 0.70 |
| Theoretical Plates | ≥ 2000 | 6692 | 1.09 |
Method Validation Summary
| Parameter | Results |
| Linearity Range | 10 - 500 ng/ml |
| Correlation Coefficient (r²) | 0.9993[5] |
| Regression Equation | y = 166.54x + 742.43[5] |
| LOD | 1.95 ng/ml[5] |
| LOQ | 5.91 ng/ml[5] |
| Accuracy (% Recovery) | 99.27% - 101.87%[8] |
| Repeatability (%RSD) | 0.89 - 1.68 |
| Intermediate Precision (%RSD) | 0.84 - 1.53 |
| Robustness | The method was found to be robust. |
Control Strategy
A control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality.[9]
The control strategy for this analytical method includes:
-
Input Controls: Use of certified reference standards, HPLC grade solvents, and qualified columns.
-
Process Controls: Regular system suitability testing before each analytical run, and adherence to the defined ranges for critical method parameters within the design space.
-
Output Controls: A thorough review of the chromatographic data and a defined procedure for handling any out-of-specification results.
Conclusion
This application note demonstrates the successful application of the Analytical Quality by Design approach to develop a robust and reliable RP-HPLC method for the assay of pitavastatin in a tablet dosage form. The systematic approach, including risk assessment and Design of Experiments, provided a thorough understanding of the method's capabilities and limitations. The established design space and control strategy ensure that the method is fit for its intended purpose and will consistently deliver accurate and precise results throughout its lifecycle. The developed method is simple, sensitive, and robust, making it suitable for routine quantitative analysis of pitavastatin in bulk and tablet dosage forms.[4][5][6][7][10]
References
- 1. ijpsr.com [ijpsr.com]
- 2. akjournals.com [akjournals.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. industrialpharmacist.com [industrialpharmacist.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating UPLC Method for the Analysis of Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of pitavastatin (B1663618) calcium in the presence of its degradation products. The method is rapid, sensitive, and specific, making it suitable for routine quality control and stability studies of pitavastatin calcium bulk drug and its pharmaceutical formulations. The protocol described herein is based on established and validated methodologies, ensuring robustness and reliability. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the stability-indicating nature of the method.
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is used clinically as its calcium salt to treat hypercholesterolemia.[1] To ensure the safety and efficacy of pharmaceutical products, it is crucial to develop and validate analytical methods that can accurately quantify the active pharmaceutical ingredient (API) and separate it from any process-related impurities and degradation products that may form during manufacturing and storage. A stability-indicating method provides assurance that the analytical procedure can accurately measure the drug substance without interference from its degradants.
This application note provides a comprehensive protocol for a stability-indicating UPLC method for pitavastatin calcium, including detailed experimental procedures for forced degradation studies.
UPLC Method Parameters
A summary of the validated UPLC method parameters for the analysis of pitavastatin calcium is presented in Table 1. This method effectively separates pitavastatin calcium from its potential impurities and degradation products.[2][3]
Table 1: UPLC Method Parameters for Pitavastatin Calcium Analysis
| Parameter | Specification |
| Instrument | Waters ACQUITY UPLC® or equivalent |
| Column | Waters ACQUITY UPLC® BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.03% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/45, 2/45, 2.5/100, 4/100, 4.5/45, 5/45[4] |
| Flow Rate | 0.3 mL/min[2][3] |
| Injection Volume | 2 µL[2][3] |
| Column Temperature | 40°C[5] |
| Detector Wavelength | 245 nm[2][3] |
| Sample Concentration | 0.10 mg/mL[2][3] |
| Diluent | Acetonitrile and water (90:10 v/v)[6] |
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Solution Preparation (0.10 mg/mL)
-
Accurately weigh about 10 mg of Pitavastatin Calcium reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent (Acetonitrile:Water, 90:10 v/v).
3.1.2. Sample Solution Preparation (0.10 mg/mL)
-
For bulk drug analysis, accurately weigh about 10 mg of the pitavastatin calcium sample into a 100 mL volumetric flask.
-
For formulation analysis (e.g., tablets), weigh and finely powder a sufficient number of tablets. Transfer an amount of powder equivalent to 10 mg of pitavastatin calcium into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[7] The following protocols outline the stress conditions to be applied to pitavastatin calcium. A concentration of 1 mg/mL of pitavastatin calcium is typically used for these studies.
Table 2: Forced Degradation Conditions for Pitavastatin Calcium
| Stress Condition | Reagent/Condition | Duration & Temperature |
| Acid Hydrolysis | 0.1 N HCl | 30 minutes at Room Temperature[7] |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours at Room Temperature[8] |
| Oxidative Degradation | 3% H₂O₂ | 2 hours at 75°C[7] |
| Thermal Degradation | Dry Heat | 24 hours at 75°C[7] |
| Photolytic Degradation | UV light (254 nm) | 24 hours[7] |
3.2.1. Acid Degradation
-
To 1 mL of a 1 mg/mL pitavastatin calcium stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 30 minutes.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the diluent and analyze by UPLC.
3.2.2. Alkaline Degradation
-
To 1 mL of a 1 mg/mL pitavastatin calcium stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the diluent and analyze by UPLC.
3.2.3. Oxidative Degradation
-
To 1 mL of a 1 mg/mL pitavastatin calcium stock solution, add 1 mL of 3% H₂O₂.
-
Heat the solution at 75°C for 2 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration of 0.1 mg/mL with the diluent and analyze by UPLC.
3.2.4. Thermal Degradation
-
Place the pitavastatin calcium powder in a petri dish and expose it to dry heat at 75°C for 24 hours.
-
After the specified time, allow the powder to cool to room temperature.
-
Prepare a 0.1 mg/mL solution in the diluent and analyze by UPLC.
3.2.5. Photolytic Degradation
-
Expose the pitavastatin calcium powder to UV light at 254 nm for 24 hours.
-
After exposure, prepare a 0.1 mg/mL solution in the diluent and analyze by UPLC.
Data Presentation
The results of the forced degradation studies should be summarized to demonstrate the specificity of the method. The peak purity of the pitavastatin peak should be evaluated using a photodiode array (PDA) detector to confirm that it is free from co-eluting degradation products. Significant degradation was observed under acidic and alkaline conditions.[2][3] The resolution between pitavastatin and its four potential impurities was found to be greater than 4.0.[2][3]
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation (Approximate) | Number of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Degradant |
| Acid Hydrolysis | ~7.5% per hour[7] | Multiple | > 2.0 |
| Alkaline Hydrolysis | Significant | Multiple | > 2.0 |
| Oxidative Degradation | Moderate | Multiple | > 2.0 |
| Thermal Degradation | Stable (<5%) | Minimal | N/A |
| Photolytic Degradation | Stable (<5%) | Minimal | N/A |
Method Validation
The developed UPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2][3] The method demonstrated a high correlation coefficient (r > 0.998) for pitavastatin calcium and its four potential impurities.[2][3] The limit of detection (LOD) for the impurities was found to be 0.006% with respect to a test concentration of 0.10 mg/mL.[2][3]
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the development and application of this stability-indicating UPLC method.
Caption: UPLC Method Development Workflow.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. sphinxsai.com [sphinxsai.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pitavastatin Solubility and Bioavailability with SNEDDS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of pitavastatin-loaded Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).
Frequently Asked Questions (FAQs)
Q1: What are SNEDDS and why use them for pitavastatin (B1663618)?
A1: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oil, surfactant, and a co-surfactant or co-solvent that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[1] Pitavastatin is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2] The primary challenge with such drugs is their poor dissolution rate, which limits their oral bioavailability. SNEDDS are an effective approach to overcome this by pre-dissolving the drug in a lipid-based formulation, which, upon emulsification in the gut, presents the drug in a solubilized state with a large surface area for absorption, thereby enhancing its bioavailability.[1][3]
Q2: How do I select the right excipients (oil, surfactant, co-surfactant) for my pitavastatin SNEDDS formulation?
A2: The selection of excipients is a critical step. The primary criterion is the excipient's ability to solubilize pitavastatin.[1] A systematic approach involves:
-
Solubility Studies: Determine the saturation solubility of pitavastatin in a variety of oils, surfactants, and co-surfactants.[1][4]
-
Excipient Miscibility: Ensure the selected oil, surfactant, and co-surfactant are miscible with each other in the desired ratios.
-
Emulsification Efficiency: The chosen surfactant and co-surfactant should effectively emulsify the oil phase to produce nano-sized droplets upon dilution.[4]
Q3: What is a pseudo-ternary phase diagram and why is it important?
A3: A pseudo-ternary phase diagram is a triangular diagram that maps the nanoemulsion region for a specific combination of oil, surfactant, and co-surfactant at a fixed ratio of surfactant to co-surfactant (Smix).[1][5] It is crucial for identifying the optimal concentration ranges of the components that will result in the spontaneous formation of a stable nanoemulsion.[1]
Q4: What are the key characterization parameters for a pitavastatin SNEDDS formulation?
A4: The key parameters to evaluate are:
-
Droplet Size and Polydispersity Index (PDI): The droplet size should ideally be in the nanometer range (typically < 200 nm) with a low PDI (< 0.3) to ensure a narrow size distribution and stability.[1][5]
-
Zeta Potential: This indicates the surface charge of the nanoemulsion droplets and is a predictor of stability. A higher absolute zeta potential value (e.g., > ±20 mV) suggests better stability due to electrostatic repulsion between droplets.[1][5][6]
-
Self-Emulsification Time: This is the time it takes for the SNEDDS to form a nanoemulsion upon dilution and gentle agitation. A shorter time is desirable.[3]
-
In Vitro Drug Release: This measures the rate and extent of pitavastatin release from the SNEDDS, typically in a dissolution apparatus.[1][5]
-
Thermodynamic Stability: Assesses the physical stability of the formulation under stress conditions like centrifugation and temperature cycling.
Q5: How can I convert a liquid SNEDDS into a solid dosage form?
A5: Liquid SNEDDS can be converted into solid forms like powders, granules, or tablets to improve handling, stability, and patient compliance.[7] A common method is to adsorb the liquid SNEDDS onto a porous carrier, such as Aerosil 200 (colloidal silicon dioxide) or Neusilin US2.[4][5][7] The resulting solid can then be further processed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase separation or turbidity upon dilution | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Poor emulsification efficiency of the surfactant/co-surfactant combination.- Insufficient amount of surfactant. | - Re-evaluate the pseudo-ternary phase diagram to identify a more stable nanoemulsion region.[1]- Screen different surfactants or co-surfactants.- Increase the concentration of the surfactant or the Smix ratio.[1] |
| Large droplet size (> 200 nm) or high PDI (> 0.3) | - High viscosity of the formulation.- Inefficient emulsification.- Use of a high concentration of oil. | - Increase the Smix to oil ratio. It has been observed that increasing the surfactant concentration from 30% to 60% can decrease droplet size.[1]- Try a different co-surfactant to reduce interfacial tension further.- Optimize the Smix ratio (surfactant:co-surfactant). |
| Low drug loading | - Poor solubility of pitavastatin in the selected excipients.- Precipitation of the drug upon storage. | - Conduct thorough solubility studies to select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for pitavastatin.[1][4]- Consider using a co-solvent in the formulation.- Ensure the drug remains in a dissolved state by checking for any precipitation over time. |
| Poor in vitro drug release | - Incomplete emulsification.- Drug precipitation in the dissolution medium. | - Ensure the SNEDDS forms a fine nanoemulsion quickly upon contact with the dissolution medium.- The use of SNEDDS should maintain the drug in a solubilized state within the nano-droplets, preventing precipitation.[1] If precipitation occurs, the formulation may need to be optimized for better stability upon dilution. |
| Instability of the formulation upon storage (e.g., drug precipitation, phase separation) | - The drug is loaded close to its saturation solubility, leading to precipitation with temperature fluctuations.- Chemical degradation of excipients or the drug. | - Load the drug at a concentration slightly below its saturation solubility in the formulation.- Conduct thermodynamic stability studies (e.g., freeze-thaw cycles) to ensure robustness.- Store the formulation in appropriate conditions (e.g., protected from light and extreme temperatures). |
Data Presentation
Table 1: Solubility of Pitavastatin in Various Excipients
| Excipient Type | Excipient Name | Solubility (mg/mL) |
| Oils | Cinnamon Oil | 3.9[1] |
| Olive Oil | 3.2[1] | |
| Capmul PG8 | - | |
| Oleic Acid | - | |
| Labrafac Lipophile WL1349 | - | |
| Surfactants | Tween 80 | 3.8[1] |
| Tween 20 | 3.32[1] | |
| Acrysol K140 | - | |
| Co-surfactants | PEG 400 | 3.56[1] |
| PEG 200 | 3.00[1] | |
| Transcutol P | - | |
| Egg Lecithin | - |
Note: "-" indicates that the specific value was mentioned as being used in a study but the exact solubility was not provided in the search results.
Table 2: Composition and Characterization of Optimized Pitavastatin SNEDDS Formulations from Different Studies
| Formulation ID | Oil (%) | Surfactant (%) | Co-surfactant (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | In Vitro Release (%) |
| SPC3 | Cinnamon Oil (10) | Tween 80 (60) | PEG 400 (30) | 104 ± 1.50 | 0.198 | -29 | 98.5 ± 2.5 (after 12h)[1] |
| PTN12 | Capmul PG8 (40) | Acrysol K140 (40) | Transcutol P (30) | 24.8 | - | -10.4 | 98.75[6][8] |
| Optimized Solid Formulation | Oleic Acid | Tween 20 | PEG 400 | 172.2 | 0.324 | -14.7 | 95.98 (after 1h)[5] |
| RPTV1 (Solid-SNEDDS) | Labrafac Lipophile WL1349 / Capmul MCM | Tween 80 | Egg Lecithin | - | - | - | - |
Note: "-" indicates data not available in the provided search results.
Table 3: Pharmacokinetic Parameters of Pitavastatin from SNEDDS vs. Control
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng.h/mL) | Relative Bioavailability Increase |
| Pure Pitavastatin Suspension | 0.75 ± 0.03 | - | - | - |
| Optimized PTN SNEDDS (PTN12) | 2.25 ± 0.02 | - | ~4 times higher than pure drug | ~4-fold[6][8] |
| Pure Pitavastatin (Rabbit study) | 524 ± 6.49 | 1 | 912.93 ± 1.80 | - |
| Optimized S-SNEDDS (RPTV1) | 469.9 ± 12.09 | 2 | 2982.5 ± 0.74 | ~3.27-fold[9] |
Note: "-" indicates data not available in the provided search results.
Experimental Protocols
1. Solubility Studies
-
Objective: To identify suitable excipients with high solubilizing capacity for pitavastatin.[1]
-
Methodology:
-
Add an excess amount of pitavastatin (e.g., 4 mg) to a fixed volume (e.g., 3 mL) of the selected oil, surfactant, or co-surfactant in a vial.[1]
-
Seal the vials and place them on a cyclomixer or mechanical shaker for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 25 °C) to reach equilibrium.[1]
-
Centrifuge the samples at high speed (e.g., 9000 rpm for 10 minutes) to separate the undissolved drug.[1]
-
Collect the supernatant and filter it through a 0.45 µm membrane filter.[1]
-
Dilute the filtrate with a suitable solvent (e.g., dimethyl sulfoxide (B87167) or methanol) and quantify the concentration of pitavastatin using a validated analytical method like UV-Vis spectrophotometry or HPLC.[1][7]
-
2. Construction of Pseudo-Ternary Phase Diagram
-
Objective: To identify the nanoemulsion region and optimize the concentration of excipients.
-
Methodology:
-
Select the oil, surfactant, and co-surfactant based on solubility studies.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations with varying weight ratios of oil and Smix (e.g., from 9:1 to 1:9).
-
Visually observe each formulation for clarity and homogeneity.
-
To assess the self-emulsification performance, dilute a small amount of each formulation with a fixed volume of water (e.g., 1:100 dilution) and observe the formation of a nanoemulsion. Note the appearance (e.g., clear, bluish-white, milky) and the time taken for emulsification.
-
Plot the compositions on a triangular coordinate system to delineate the boundaries of the nanoemulsion region.[1]
-
3. Preparation of Pitavastatin SNEDDS
-
Objective: To prepare the final drug-loaded SNEDDS formulation.
-
Methodology:
-
Based on the pseudo-ternary phase diagram, select the optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of pitavastatin to the mixture.[1]
-
Vortex or sonicate the mixture until the pitavastatin is completely dissolved and a clear, homogenous solution is obtained.[1]
-
Store the prepared SNEDDS at room temperature for further characterization.
-
4. In Vitro Drug Release Study
-
Objective: To evaluate the release profile of pitavastatin from the SNEDDS formulation.
-
Methodology:
-
Use a USP Dissolution Apparatus II (paddle type).[1]
-
The dissolution medium is typically a phosphate (B84403) buffer (pH 6.8) to simulate intestinal fluid, maintained at 37 ± 0.5 °C.[1]
-
Place a specific amount of the pitavastatin SNEDDS formulation into a dialysis bag.[1]
-
Seal the dialysis bag and place it in the dissolution vessel containing 900 mL of the medium.
-
Set the paddle speed to a constant rpm (e.g., 100 rpm).[1]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals and replace with an equal volume of fresh medium to maintain sink conditions.[1]
-
Analyze the samples for pitavastatin content using a suitable analytical method.
-
Visualizations
Caption: Experimental workflow for developing and evaluating pitavastatin SNEDDS.
Caption: Mechanism of SNEDDS-mediated bioavailability enhancement for pitavastatin.
References
- 1. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Development and In Vivo Evaluation of Pitavastatin Self-Emulsifying Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Understanding the effect of lipid formulation loading and ethanol as a diluent on solidification of pitavastatin super-saturable SNEDDS using factorial design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. ijbpas.com [ijbpas.com]
Optimizing mobile phase composition for pitavastatin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase composition in High-Performance Liquid Chromatography (HPLC) analysis of pitavastatin (B1663618). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for pitavastatin HPLC analysis?
A common starting point for pitavastatin analysis on a C18 column is a mixture of an acidic aqueous phase and an organic solvent. A frequently used combination is acetonitrile (B52724) and water (acidified with an acid like acetic acid, orthophosphoric acid, or trifluoroacetic acid). The ratio can vary, but a good initial composition to try is in the range of 40:60 to 80:20 (v/v) of acetonitrile to the acidic aqueous phase.[1][2][3]
Q2: What is the purpose of adding an acid to the mobile phase?
Adding an acid to the mobile phase, such as acetic acid, orthophosphoric acid, or trifluoroacetic acid, is crucial for obtaining sharp, symmetrical peaks for pitavastatin.[3][4] Pitavastatin is an acidic compound, and maintaining a low pH (typically around 3.0-4.5) suppresses the ionization of its carboxylic acid group.[1][2][3] This suppression leads to better retention and improved peak shape on a reverse-phase column.
Q3: Why is acetonitrile preferred over methanol (B129727) as the organic modifier?
While both acetonitrile and methanol can be used, acetonitrile often provides better peak symmetry and resolution for pitavastatin analysis.[5] In some cases, using methanol can lead to longer run times.[3][4] The choice between acetonitrile and methanol can also influence the selectivity of the separation, so it may be worth evaluating both during method development.
Q4: When should I consider adding a tertiary amine like triethylamine (B128534) (TEA) to the mobile phase?
Triethylamine (TEA) is sometimes added to the mobile phase in small concentrations (e.g., 0.2%) to reduce peak tailing.[3][4][6] Peak tailing of basic compounds can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. While pitavastatin is acidic, impurities or excipients in the formulation might be basic. TEA acts as a competing base, masking the silanol groups and improving the peak shape of any basic analytes.
Q5: What detection wavelength is most appropriate for pitavastatin?
The UV detection wavelength for pitavastatin is typically set around 238 nm or 245-248 nm, as it exhibits significant absorbance in this region.[2][3][7] It is always recommended to determine the wavelength of maximum absorbance (λmax) by running a UV spectrum of a standard solution of pitavastatin in the mobile phase.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is too high, it can lead to the ionization of pitavastatin, resulting in peak tailing.
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the C18 column can interact with the analyte, causing tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Solution: Try washing the column with a strong solvent. If the problem persists, replace the column.
-
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions
-
Mobile Phase Preparation Inconsistency: Small variations in the mobile phase composition from run to run can cause shifts in retention time.[9]
-
Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. Use a reliable solvent mixing device or prepare the mobile phase manually for better consistency.[10]
-
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, retention times can drift.
-
Solution: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 15-30 minutes) or until a stable baseline is achieved.
-
-
Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.[10]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can lead to retention time variability.[9][11]
Problem 3: Poor Resolution Between Pitavastatin and Other Peaks
Possible Causes & Solutions
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous phase may not be optimal for separating pitavastatin from impurities or other components.
-
Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile). A lower percentage of the organic solvent will generally increase retention and may improve the separation of early eluting peaks.
-
-
Incorrect Choice of Organic Modifier: The choice of organic solvent can significantly impact selectivity.
-
Solution: If you are using methanol, try switching to acetonitrile, or vice versa. In some cases, a combination of organic solvents or the addition of a small amount of a different solvent like tetrahydrofuran (B95107) (THF) can improve resolution.[1][5]
-
-
pH not Optimized: The pH of the mobile phase can affect the retention and selectivity of ionizable compounds.
Experimental Protocols
Example HPLC Method 1: Acetonitrile and Acidified Water
This method is a common starting point for pitavastatin analysis.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 0.5% acetic acid in water and acetonitrile in a ratio of 35:65 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Example HPLC Method 2: Use of a Buffer and pH Control
This method employs a buffer for more precise pH control.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen orthophosphate buffer (pH adjusted to 3.75 with dilute orthophosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).[2]
-
Flow Rate: 1.2 mL/min[2]
-
Detection Wavelength: 248 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[7]
Example HPLC Method 3: Addition of Tetrahydrofuran (THF)
This method includes THF to potentially improve peak shape and resolution.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: A mixture of acetonitrile, water (pH adjusted to 3.0 with trifluoroacetic acid), and tetrahydrofuran in a ratio of 43:55:2 (v/v/v).[1][5]
-
Detection Wavelength: Not specified, but 238-248 nm is a reasonable range.
-
Injection Volume: Not specified, typically 10-20 µL.
-
Column Temperature: Ambient
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Pitavastatin HPLC Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Aqueous Phase | 0.5% Acetic Acid | 0.01M KH2PO4 (pH 3.75) | Water (pH 3.0 with TFA) | Water with 0.2% TEA (pH 3.5) |
| Organic Modifier(s) | Acetonitrile | Acetonitrile | Acetonitrile, THF | Acetonitrile |
| Composition (v/v/v) | 35:65 (Aqueous:ACN) | 20:80 (Buffer:ACN)[2] | 55:43:2 (Water:ACN:THF)[1][5] | 19.8:80:0.2 (Water:ACN:TEA)[3][4] |
| Flow Rate (mL/min) | 1.0 | 1.2[2] | 1.0[1][5] | 1.5[3][4] |
| Detection (nm) | 245 | 248[2] | (not specified) | 238[3] |
| Retention Time (min) | ~4.2 | ~4.1[2] | ~4.8[8] | ~5.7[4] |
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing or fronting issues.
Caption: Workflow for optimizing mobile phase composition for pitavastatin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. japsonline.com [japsonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. japsonline.com [japsonline.com]
- 9. labcompare.com [labcompare.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. mastelf.com [mastelf.com]
Technical Support Center: Pitavastatin Degradation Product Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of pitavastatin (B1663618) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pitavastatin?
A1: Pitavastatin is susceptible to degradation under various stress conditions, with the most significant degradation observed in acidic and basic environments.[1][2][3] The primary degradation pathways include hydrolysis and oxidation.[4][] Under hydrolytic conditions, the ester linkage can be cleaved, and lactonization can occur.[][6] Oxidative stress can also lead to the formation of several degradation products.[] While pitavastatin is relatively stable under thermal and photolytic stress, some degradation can still occur.[7][8]
Q2: Which analytical techniques are most suitable for identifying and quantifying pitavastatin degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most extensively used techniques for separating and quantifying pitavastatin and its impurities.[] These methods, often employing a C18 stationary phase, can effectively separate degradation products from the parent drug.[2][8] For structural elucidation and definitive identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural characterization of isolated impurities.
Q3: What are some of the known degradation products of pitavastatin?
A3: Several process-related impurities and degradation products of pitavastatin have been identified.[11] Common degradation products formed under forced degradation conditions include:
-
Lactone impurity : Formed via intramolecular esterification.[][12]
-
Anti-isomer impurity : An isomeric form of pitavastatin.[]
-
Z-isomer impurity : A geometric isomer of the parent compound.[]
-
5-oxo impurity : An oxidation product.[]
-
Desfluoro impurity : An impurity where the fluorine atom is absent.[]
Impurity-4 has been noted as a prominent degradant in some studies.[2][3]
Troubleshooting Guide
Q4: I am observing poor resolution between pitavastatin and its degradation peaks in my chromatogram. What should I do?
A4: Poor resolution can be addressed by optimizing your chromatographic method. Consider the following adjustments:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent and aqueous buffer. A gradient elution program is often more effective than an isocratic one for separating complex mixtures of degradation products.[2]
-
pH of the Mobile Phase: The stability and ionization state of pitavastatin and its impurities are pH-dependent.[8] Adjusting the pH of the aqueous portion of your mobile phase can significantly impact retention times and selectivity.
-
Column Chemistry: Ensure you are using a suitable column. A BEH C18 stationary phase has been shown to provide good separation.[2][3]
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.[3]
Q5: My mass balance in the forced degradation study is below 95%. What are the potential reasons?
A5: Achieving a good mass balance (typically >95%) is crucial for a successful forced degradation study.[3][7] If your mass balance is low, consider these possibilities:
-
Co-elution of Impurities: One or more degradation products may be co-eluting with the parent drug peak, leading to an inaccurate assay of the parent drug.
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such impurities.
-
Volatile Impurities: Degradation may have produced volatile impurities that are lost during sample preparation or analysis.[13]
-
Precipitation: The degradation products might have precipitated out of the solution, especially if their solubility is lower than the parent drug.
Q6: I am seeing an unexpected peak in my chromatogram for a stressed sample. How do I identify it?
A6: The identification of unknown peaks is a common challenge. A systematic approach is required:
-
LC-MS Analysis: The most direct way to get information about an unknown peak is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the compound, which is a critical piece of information for proposing a structure.[10]
-
Literature Review: Compare the retention time and mass of your unknown peak with known impurities and degradation products of pitavastatin reported in the literature.[][12]
-
Forced Degradation Comparison: Analyze the peak's response across different stress conditions (acid, base, oxidative, etc.). The condition that generates the highest amount of the impurity can provide clues about its formation mechanism.[][8]
Quantitative Data Summary
The following table summarizes the extent of pitavastatin degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Identified Impurities | Reference |
| Acid Hydrolysis | 1 N HCl | 1 hour | 60 °C | ~7.90% | Anti-isomer impurity, Lactone impurity | [] |
| 1 N HCl | 2 hours | Heating | Significant | Impurity-4 | [3][14] | |
| 0.1 N HCl | 30 min | Room Temp | - | - | [4] | |
| Base Hydrolysis | 2 N NaOH | 1 hour | 60 °C | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone impurities | [] |
| 1 N NaOH | - | - | Significant | Impurity-4 | [3] | |
| 0.1 N NaOH | 2 hours | Room Temp | - | - | [4] | |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 25 °C | ~7.43% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone impurities | [] |
| 10% H₂O₂ | - | - | - | - | [7] | |
| Thermal Degradation | Dry Heat | 2 days | 60 °C | ~9.64% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester impurities | [] |
| Dry Heat | 48 hours | 100 °C | No degradation | - | [7] | |
| Water Hydrolysis (Neutral) | Water | 2 hours | 60 °C | ~6.06% | Z-isomer impurity, Methyl ester impurity, Lactone impurity | [] |
| Humidity | 90% RH | 7 days | 25 °C | ~3.92% | 5-oxo impurity, Lactone impurity, Imp-B | [] |
| Photolysis | As per ICH Q1B | - | - | No degradation | - | [7] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Pitavastatin
This protocol outlines a general procedure for subjecting pitavastatin to forced degradation under various stress conditions as recommended by ICH guidelines.[7][14]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve pitavastatin calcium in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[7]
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 N HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours). After cooling, neutralize the solution with an equivalent amount of 1 N NaOH.[][7]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1 N NaOH. Heat the solution under the same conditions as the acid hydrolysis. After cooling, neutralize with 1 N HCl.[][7]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 10% H₂O₂). Keep the solution at room temperature for a specified time.[7]
-
Thermal Degradation: Expose the solid pitavastatin powder to dry heat in a controlled oven (e.g., at 100°C for 48 hours).[7] After exposure, dissolve the powder in the solvent to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]
3. Sample Analysis:
-
For all stressed samples, dilute with the mobile phase to a suitable concentration for analysis (e.g., 0.10 mg/mL).[2]
-
Analyze the samples using a validated stability-indicating UPLC or HPLC method.
-
Calculate the mass balance for each stress condition by summing the percentage of the remaining pitavastatin, known impurities, and degradation products.[7]
Protocol 2: Stability-Indicating UPLC Method
This protocol is based on a validated UPLC method for the determination of pitavastatin and its impurities.[2][3]
-
Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.03% orthophosphoric acid in water.[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient program should be used to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.[2]
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 2 µL.[2]
-
Column Temperature: 30°C.
-
Data Acquisition: Empower 2 software.[14]
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2] The specificity is confirmed by its ability to separate pitavastatin from all degradation products formed during stress testing.[3]
Visualizations
Caption: Workflow for forced degradation studies of pitavastatin.
Caption: Simplified pitavastatin degradation pathways.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 4. scispace.com [scispace.com]
- 6. ClinPGx [clinpgx.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Blog Details [chemicea.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Pitavastatin-Induced Cytotoxicity in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and minimize pitavastatin-induced cytotoxicity in their cell culture experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with pitavastatin (B1663618).
Issue 1: Higher than expected cytotoxicity observed in treated cells.
-
Question: We are observing massive cell death even at low concentrations of pitavastatin. What could be the cause and how can we reduce it?
-
Answer:
-
Concentration and Incubation Time: Pitavastatin's cytotoxic effects are dose- and time-dependent.[1][2] Even nanomolar concentrations can inhibit T-cell proliferation, and low micromolar concentrations can induce apoptosis in various cancer cell lines.[3][4] It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental goals.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to pitavastatin.[5][6] For instance, some cancer cell lines are more susceptible to pitavastatin-induced apoptosis than normal cells.[7][8][9] It is advisable to consult the literature for reported cytotoxic concentrations in your cell line of interest or a similar one.
-
Mevalonate (B85504) Pathway Depletion: Pitavastatin inhibits HMG-CoA reductase, a key enzyme in the mevalonate pathway.[4][7] This leads to the depletion of downstream products essential for cell survival, such as geranylgeranyl pyrophosphate (GGPP).[7][10][11] The cytotoxicity can be reversed by co-incubation with mevalonate or GGPP.[7][10][11][12][13]
-
Reactive Oxygen Species (ROS) Production: Pitavastatin can induce the generation of ROS, leading to oxidative stress and cell death.[14][15] Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), to mitigate ROS-induced cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve pitavastatin is not toxic to your cells. Always include a vehicle control in your experiments.
-
Issue 2: Inconsistent or variable results between experiments.
-
Question: We are getting significant variability in cell viability and apoptosis assays with pitavastatin from one experiment to the next. How can we improve reproducibility?
-
Answer:
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluence, and media composition. Senescent or overly confluent cells may respond differently to drug treatment.
-
Drug Preparation and Storage: Prepare fresh dilutions of pitavastatin from a stock solution for each experiment. Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Assay Timing: Be precise with incubation times. As pitavastatin's effects are time-dependent, even small variations in treatment duration can lead to different outcomes.
-
Plate Uniformity: Ensure even cell seeding across the wells of your culture plates. Edge effects can sometimes lead to variability; consider not using the outermost wells for critical measurements.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of pitavastatin cytotoxicity and how to modulate them.
-
Question 1: What is the primary mechanism of pitavastatin-induced cytotoxicity?
-
Answer: The primary mechanism of pitavastatin-induced cytotoxicity is the inhibition of HMG-CoA reductase, which disrupts the mevalonate pathway.[4][7] This leads to the depletion of isoprenoids, particularly geranylgeranyl pyrophosphate (GGPP).[10][11] The lack of GGPP prevents the proper post-translational modification (geranylgeranylation) of small GTPases like Rho, Rac, and Ras, which are critical for various cellular processes including cell survival, proliferation, and cytoskeletal organization.[16] Disruption of these signaling pathways ultimately leads to cell cycle arrest and apoptosis.[1][16]
-
Question 2: How does pitavastatin induce apoptosis?
-
Answer: Pitavastatin induces apoptosis through multiple interconnected pathways:
-
Caspase Activation: It triggers the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[1][3][14][17] This leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][7][17]
-
Mitochondrial Pathway: Pitavastatin can induce the mitochondrial (intrinsic) pathway of apoptosis, characterized by mitochondrial membrane depolarization and the release of pro-apoptotic factors.[18][19][20]
-
Signaling Pathway Modulation: It affects several signaling pathways that regulate apoptosis. For example, it can inhibit the pro-survival PI3K/Akt pathway and activate the pro-apoptotic JNK and p38 MAPK pathways.[5][6][18][19] It can also lead to the nuclear translocation of the transcription factor FOXO3a, which upregulates pro-apoptotic proteins like PUMA.[5][17]
-
Autophagy Flux Blockade: In some cancer cells, pitavastatin has been shown to block autophagy flux, which can lead to the accumulation of cellular stress and subsequent apoptosis.[17]
-
-
Question 3: Can I prevent pitavastatin-induced cytotoxicity without affecting its primary mechanism of action?
-
Answer: This depends on your experimental objective. If you want to study the effects of HMG-CoA reductase inhibition but need to keep the cells viable, you can supplement the culture medium with downstream products of the mevalonate pathway.
-
Mevalonate: Adding mevalonate can rescue cells from pitavastatin-induced death by replenishing the entire downstream pathway.[7][21]
-
Geranylgeranyl Pyrophosphate (GGPP): Supplementation with GGPP specifically rescues the effects caused by the lack of protein geranylgeranylation and is often sufficient to prevent apoptosis.[7][10][11][12] Farnesyl pyrophosphate (FPP) is generally less effective at rescuing cells from statin-induced cytotoxicity.[10][12]
-
Coenzyme Q10 (CoQ10): While direct evidence for pitavastatin is limited, CoQ10 supplementation has been shown to protect hepatocytes from cytotoxicity induced by other statins, likely by mitigating mitochondrial dysfunction and oxidative stress.[20][22]
-
-
Question 4: Does pitavastatin induce oxidative stress?
-
Answer: Yes, several studies have shown that pitavastatin can increase the production of reactive oxygen species (ROS) in various cell types, leading to oxidative stress and DNA damage.[14][15] This ROS generation can contribute to its cytotoxic effects.[14][15] The mechanism may involve the disruption of the mitochondrial respiratory chain due to the depletion of Coenzyme Q10, a product of the mevalonate pathway and an important antioxidant.[20]
Quantitative Data Summary
The following tables summarize quantitative data on pitavastatin's effects from various studies.
Table 1: Cytotoxic Concentrations of Pitavastatin in Different Cell Lines
| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Incubation Time | Citation(s) |
| SCC15 | Oral Squamous Carcinoma | CytoTox-Glo | ~0.1-0.25 µM (apoptosis induction) | 48 h | [5] |
| SW480 | Colon Cancer | CytoTox-Glo | ~0.25-0.5 µM (apoptosis induction) | 48 h | [17] |
| SCC12, SCC13 | Cutaneous Squamous Carcinoma | MTT, LDH | 10 µM (significant cytotoxicity) | 24 h | [7] |
| HeLa | Cervical Cancer | MTT | 20-200 µM (dose-dependent reduction in viability) | 24, 48, 72 h | [14] |
| Human T-cells | T-lymphocytes | Proliferation Assay | IC50: 3.6 nM (freshly stimulated) | 72 h | [3] |
| Huh-7, SMMC7721 | Liver Cancer | Cell Viability Assay | Dose-dependent inhibition | 24, 48, 72 h | [1] |
| Ca Ski, HeLa, C-33 A | Cervical Cancer | CCK-8 | 5-10 µM (significant inhibition of viability) | 48 h | |
| REH (vincristine-resistant) | B-cell Acute Lymphoblastic Leukemia | Proliferation Assay | IC50: 217 nM | Not specified | [6] |
| HepG2 | Liver Cancer | Cytotoxicity Assay | IC50: 1.84 µM | Not specified | [23] |
Table 2: Concentrations of Mevalonate Pathway Intermediates for Rescue Experiments
| Rescuing Agent | Cell Line(s) | Effective Concentration | Effect | Citation(s) |
| Mevalonate | SCC12, SCC13 | 100 µM | Inhibited pitavastatin-induced cell death | [7] |
| Geranylgeranyl Pyrophosphate (GGPP) | SCC12, SCC13 | 10 µM | Completely inhibited pitavastatin-induced cell death | [7] |
| Squalene | SCC12, SCC13 | Not specified | Did not inhibit pitavastatin-induced cell death | [7] |
| Dolichol | SCC12, SCC13 | Not specified | Did not inhibit pitavastatin-induced cell death | [7] |
| Mevalonate | Various AML cell lines | 250 µM | Prevented simvastatin-induced cytotoxicity | [21] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.[7]
-
Treat cells with various concentrations of pitavastatin or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[7][14]
-
After treatment, replace the medium with fresh medium containing 0.5 mg/ml MTT.[7]
-
Incubate for an additional 4 hours at 37°C.[7]
-
Remove the MTT-containing medium and dissolve the formazan crystals in DMSO.[7]
-
Measure the optical density at 570 nm using a microplate reader.[7]
-
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
-
Protocol:
-
Treat cells with pitavastatin for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.[18][19]
-
3. Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
-
Principle: A luminogenic assay that measures caspase-3 and -7 activities. The substrate contains the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.
-
Protocol:
4. Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)
-
Principle: Detects specific proteins in a complex mixture using antibodies. Cleavage of caspase-3 and PARP are hallmark events in apoptosis.
-
Protocol:
-
Treat cells with pitavastatin and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[5][7][17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[5]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
-
Visualizations
Caption: The Mevalonate Pathway and the inhibitory action of Pitavastatin.
Caption: Signaling pathways involved in Pitavastatin-induced apoptosis.
Caption: Workflow for investigating and mitigating Pitavastatin cytotoxicity.
References
- 1. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitavastatin induces apoptosis in oral squamous cell carcinoma through activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statins kill cancer cells by starving them to death - Futurity [futurity.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Statin-induced depletion of geranylgeranyl pyrophosphate inhibits cell proliferation by a novel pathway of Skp2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pitavastatin induces caspase-mediated apoptotic death through oxidative stress and DNA damage in combined with cisplatin in human cervical cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pitavastatin attenuates AGEs-induced mitophagy via inhibition of ROS generation in the mitochondria of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Efficiency of hepatocyte pretreatment with coenzyme Q10 against statin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Improving the stability of pitavastatin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of pitavastatin (B1663618) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pitavastatin in aqueous solutions? A1: The most common degradation pathway for pitavastatin in aqueous solutions is the intramolecular esterification, or lactonization, to form pitavastatin lactone.[1][2] This is a reversible reaction where the carboxylic acid group and the hydroxyl group on the heptenoic acid side chain react.[2] This process can be influenced by pH, temperature, and enzymatic activity.[1][3]
Q2: How do factors like pH, light, and temperature affect pitavastatin stability? A2: Pitavastatin's stability is highly dependent on environmental conditions:
-
pH: The drug is most stable in neutral conditions and shows significant degradation in both acidic and basic environments.[4][5][6] While some formulations find stability in high pH ranges (e.g., pH 10-10.8 with MgO), acidic or strongly basic conditions rapidly accelerate degradation.[6][7]
-
Light: Pitavastatin is photolabile and degrades when exposed to UV-A radiation.[8][9] The primary reaction upon light exposure is photocyclization, leading to the formation of four-ring photoproducts.[8][9]
-
Temperature: Elevated temperatures can promote hydrolysis and other degradation reactions, especially in aqueous solutions.[3][10] However, the solid drug shows moderate stability under dry thermal stress.[6][11]
Q3: What is the recommended method for preparing and storing pitavastatin aqueous solutions? A3: Due to its limited aqueous solubility and stability, it is recommended to first dissolve pitavastatin calcium salt in an organic solvent like DMSO or DMF, where it is much more soluble (approx. 25-30 mg/mL).[12] For aqueous working solutions, this stock can then be diluted with the desired aqueous buffer. It is strongly advised not to store the final aqueous solution for more than one day to minimize degradation.[12] For long-term storage, solid pitavastatin should be kept at -20°C.[12]
Q4: I am observing an unexpected peak in my HPLC/UPLC analysis. What could it be? A4: An unexpected peak, particularly one eluting near the main pitavastatin peak, is often pitavastatin lactone.[1][2] This is the major metabolite and degradation product. The interconversion between the open-acid form (pitavastatin) and the closed-lactone form can occur in solution, especially under acidic conditions or during sample processing.[2][4]
Q5: How can I minimize photodegradation during my experiments? A5: To minimize photodegradation, all experiments involving pitavastatin solutions should be conducted in amber glassware or under light-protected conditions (e.g., covering vessels with aluminum foil).[8] Avoid exposing solutions to direct sunlight or strong artificial light sources for extended periods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with pitavastatin.
| Problem | Possible Causes | Recommended Solutions |
| Rapid Degradation of Pitavastatin in Solution | 1. Inappropriate pH: Solution is too acidic or too basic.[4][5] 2. Exposure to Light: Solution was exposed to UV or strong visible light.[8] 3. High Temperature: Solution was stored or used at elevated temperatures.[3] 4. Solution Age: The aqueous solution was stored for too long.[12] | 1. Adjust the pH of your aqueous solution to a neutral range (pH ~7.0).[6] 2. Work in a light-protected environment. Use amber vials or wrap containers in foil. 3. Maintain solutions at controlled room temperature or below. Avoid heating unless required by the protocol. 4. Prepare fresh aqueous working solutions daily.[12] |
| Poor Solubility in Aqueous Buffer | 1. Low intrinsic aqueous solubility: Pitavastatin calcium is sparingly soluble in aqueous buffers.[12] 2. Incorrect pH: Solubility of pitavastatin sodium is pH-dependent.[13][14] | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF first.[12] Then, dilute this stock into your aqueous buffer to the final desired concentration. 2. Ensure the pH of the final aqueous solution is optimized for solubility without compromising stability. |
| Inconsistent Analytical Results (HPLC/UPLC) | 1. Ongoing Degradation: The sample is degrading between preparation and analysis.[11] 2. Formation of Lactone: Interconversion between pitavastatin and its lactone form is occurring in the sample vial.[2] 3. Non-validated Method: The analytical method is not stability-indicating. | 1. Analyze samples immediately after preparation. If not possible, store them at 2-8°C for a limited, validated time.[13] 2. Control the pH of your mobile phase and diluent to minimize the acid-lactone equilibrium shift. 3. Use a validated, stability-indicating HPLC or UPLC method capable of separating pitavastatin from all potential degradation products, including the lactone.[4][15] |
Data Presentation
Table 1: Summary of Pitavastatin Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation | Reference(s) |
| Acid Hydrolysis | 1 N HCl | 2 hours | Heating | Significant degradation, Impurity-4 is prominent. | [4][11] |
| Base Hydrolysis | 1 N NaOH | 2 hours | Heating | Significant degradation, Impurities-2 and -4 are prominent. | [4][11] |
| Oxidative | 10% H₂O₂ | 2 hours | Heating | Mild degradation, Impurity-4 is prominent. | [11] |
| Oxidative | 3% H₂O₂ | 2 hours | 75°C | Degradation observed. | [3] |
| Neutral Hydrolysis | Water | 2 hours | Heating | No degradation observed. | [11] |
| Thermal (Dry Heat) | Solid Drug | 48 hours | 100°C | No degradation observed. | [11] |
| Photolytic | UV-A Radiation | - | Room Temp | Photolabile, follows first-order kinetics. Forms four major photoproducts. | [8][9] |
Table 2: Solubility of Pitavastatin Salts in Various Solvents
| Solvent | Pitavastatin Salt | Solubility | Reference(s) |
| DMSO | Calcium | ~25 mg/mL | [12] |
| DMF | Calcium | ~30 mg/mL | [12] |
| Aqueous Buffers | Calcium | Sparingly soluble | [12] |
| Water | Sodium | Freely soluble (pH-dependent) | [13][14] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Pitavastatin
This protocol outlines the methodology for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[4][16]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of pitavastatin calcium in methanol (B129727) or a suitable organic solvent.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Take 1 mL of the stock solution and add 1 mL of 1 N HCl.
-
Heat the mixture (e.g., 80°C) for a specified period (e.g., 2 hours).[11]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.
-
Dilute with mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
-
Base Hydrolysis:
-
Take 1 mL of the stock solution and add 1 mL of 1 N NaOH.
-
Heat the mixture (e.g., 80°C) for a specified period (e.g., 2 hours).[11]
-
Cool the solution and neutralize with 1 N HCl.
-
Dilute with mobile phase to the final concentration.
-
-
Oxidative Degradation:
-
Take 1 mL of the stock solution and add 1 mL of 10% hydrogen peroxide (H₂O₂).[11]
-
Keep the solution at room temperature or heat for a specified period (e.g., 2 hours).
-
Dilute with mobile phase to the final concentration.
-
-
Thermal Degradation (in solution):
-
Dilute the stock solution with a neutral solvent (e.g., water or mobile phase) to the final concentration.
-
Heat the solution at a specified temperature (e.g., 80°C) for a set duration.
-
-
Photolytic Degradation:
3. Analysis:
-
Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating chromatographic method (e.g., UPLC or HPLC).
-
The method should be capable of separating the intact pitavastatin peak from all degradation product peaks.[4]
Protocol 2: Stability-Indicating UPLC Method
This is an example of a UPLC method for separating pitavastatin from its potential impurities and degradation products.[4][15]
-
Column: ACQUITY UPLC BEH C18 (or equivalent), e.g., 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.03% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient from high aqueous to high organic content.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
-
Diluent: Acetonitrile and water mixture (e.g., 90:10 v/v).
Visualizations
Caption: Pitavastatin degradation pathways under common stress conditions.
Caption: Troubleshooting workflow for pitavastatin stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 6. akjournals.com [akjournals.com]
- 7. US20130310420A1 - Stable formulations of pitavastatin - Google Patents [patents.google.com]
- 8. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 16. sphinxsai.com [sphinxsai.com]
Technical Support Center: Forced Degradation Studies of Pitavastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of pitavastatin (B1663618) under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of pitavastatin?
Forced degradation studies for pitavastatin, as recommended by the International Council for Harmonisation (ICH) guidelines, typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3][4][5] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.
Q2: What are the major degradation products of pitavastatin observed under stress conditions?
Under various stress conditions, pitavastatin has been shown to degrade into several products. The most commonly reported degradation products include a lactone impurity and an anti-isomer impurity.[] Significant degradation is often observed under acidic and basic stress conditions.[1][4][5][7]
Q3: Which analytical techniques are most suitable for analyzing pitavastatin and its degradation products?
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most widely used analytical techniques for the separation and quantification of pitavastatin and its degradation products.[3][][8][9][10] These methods are valued for their ability to resolve the parent drug from its various degradants, thus demonstrating specificity, a key requirement for stability-indicating assays.
Q4: How can I ensure the mass balance is maintained during a forced degradation study of pitavastatin?
To ensure mass balance, the sum of the assay of the undegraded drug and the areas of all detected degradation products should be close to 100% of the initial concentration of the drug. In several reported studies, the mass balance for pitavastatin stress testing was found to be close to 99.5%, indicating that the analytical methods were capable of detecting all major degradation products.[1][2][4][5][7]
Troubleshooting Guides
Issue 1: No or minimal degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of exposure. For example, if 0.1 N HCl at room temperature shows no degradation, consider increasing the temperature to 60°C or using 1 N HCl.[] |
| Incorrect solvent or pH for the stressor. | Ensure the drug is dissolved in a suitable solvent that does not interfere with the degradation process. Verify the pH of the solution after adding the stressor. |
| Analytical method is not sensitive enough. | Optimize the chromatographic conditions (e.g., mobile phase composition, column type, detection wavelength) to ensure the detection of even small amounts of degradation products. The limit of detection (LOD) and limit of quantitation (LOQ) of the method should be sufficiently low.[3][9] |
Issue 2: Excessive degradation leading to poor mass balance.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to ensure the formation of degradation products without completely degrading the parent drug.[11] |
| Formation of secondary degradation products. | Harsh conditions can lead to the further breakdown of primary degradation products. Milder stress conditions will help in identifying the initial degradants. |
| Degradation products are not being detected. | Ensure the analytical method is capable of detecting all degradation products. This may involve adjusting the detection wavelength or using a more universal detector like a mass spectrometer. Check for late-eluting peaks by extending the run time of the chromatogram.[5] |
Issue 3: Poor resolution between pitavastatin and its degradation products.
| Possible Cause | Troubleshooting Step |
| Suboptimal chromatographic conditions. | Modify the mobile phase composition (e.g., organic-to-aqueous ratio, pH, buffer concentration). Experiment with different stationary phases (e.g., C18, C8) or columns with different particle sizes. A gradient elution program can often improve the separation of complex mixtures.[4][7] |
| Co-elution of impurities. | If a degradation product co-elutes with the parent drug peak, it will compromise the accuracy of the assay. Peak purity analysis using a photodiode array (PDA) detector can help to identify co-eluting peaks. |
Quantitative Data Summary
The following tables summarize the quantitative data from various forced degradation studies on pitavastatin.
Table 1: Summary of Degradation under Different Stress Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 N HCl | 1 hour | 60°C | ~7.90% | [] |
| 0.1 N HCl | 30 min | Room Temp | Significant | [12] | |
| 5 M HCl | - | - | Complete | [8] | |
| Alkaline Hydrolysis | 2 N NaOH | 1 hour | 60°C | ~9.79% | [] |
| 0.1 N NaOH | 2 hours | Room Temp | Significant | [3][12] | |
| 5 M NaOH | - | - | Complete | [8] | |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 25°C | ~7.43% | [] |
| 3% H₂O₂ | 2 hours | 75°C | - | [12] | |
| Thermal Degradation | - | 2 days | 60°C | ~9.64% | [] |
| - | 48 hours | 100°C | No degradation | [5] | |
| - | 24 hours | 75°C | - | [12] | |
| Photolytic Degradation | UV light (254 nm) | 24 hours | - | - | [12] |
Note: "-" indicates that the specific quantitative data was not provided in the cited source, although the study was performed.
Experimental Protocols
General Protocol for Forced Degradation Study
A stock solution of pitavastatin is typically prepared in a suitable solvent like methanol.[3] This stock solution is then subjected to various stress conditions as detailed below. After the specified time, the solutions are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for analysis by a stability-indicating chromatographic method.
1. Acidic Degradation:
-
To a specific volume of the pitavastatin stock solution, an equal volume of an acid solution (e.g., 1 N HCl) is added.[]
-
The mixture is then heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[]
-
After cooling, the solution is neutralized with a base (e.g., 1 N NaOH) and diluted for analysis.
2. Alkaline Degradation:
-
To a specific volume of the pitavastatin stock solution, an equal volume of a basic solution (e.g., 2 N NaOH) is added.[]
-
The mixture is heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[]
-
After cooling, the solution is neutralized with an acid (e.g., 2 N HCl) and diluted for analysis.
3. Oxidative Degradation:
-
To a specific volume of the pitavastatin stock solution, an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂) is added.[]
-
The solution is kept at a specific temperature (e.g., 25°C) for a defined period (e.g., 1 hour).[]
-
The solution is then diluted for analysis.
4. Thermal Degradation:
-
The solid drug substance or a solution of the drug is exposed to dry heat at a high temperature (e.g., 60°C) for an extended period (e.g., 2 days).[]
-
If a solid is used, it is dissolved and diluted after exposure. If a solution is used, it is cooled and diluted for analysis.
5. Photolytic Degradation:
-
The solid drug substance or a solution of the drug is exposed to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours).[12]
-
Samples are then prepared for analysis as described for thermal degradation.
Visualizations
Caption: Experimental workflow for forced degradation studies of pitavastatin.
Caption: Simplified degradation pathways of pitavastatin under stress conditions.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 8. Rapid and selective determination of pitavastatin calcium in presence of its degradation products and co-formulated drug by first-derivative micelle-e ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20813D [pubs.rsc.org]
- 9. ajpaonline.com [ajpaonline.com]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Overcoming Poor Water Solubility of Pitavastatin for In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of pitavastatin (B1663618) in in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: Why is the poor water solubility of pitavastatin a concern for in vivo delivery?
Pitavastatin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[1][2] Its poor aqueous solubility can lead to low oral bioavailability, limiting its therapeutic efficacy.[3][4] Overcoming this challenge is crucial to ensure adequate drug absorption and achieve desired therapeutic outcomes.[1]
Q2: What are the common strategies to enhance the solubility and bioavailability of pitavastatin?
Several formulation strategies have been successfully employed to improve the solubility and bioavailability of pitavastatin. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[1]
-
Solid Dispersions: This technique involves dispersing pitavastatin in a hydrophilic inert carrier matrix at a molecular level.[5] The drug can exist in an amorphous state, which is more soluble than its crystalline form.[5]
-
Nanoparticle-Based Delivery Systems: Encapsulating pitavastatin in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its delivery to specific sites and enhance its local concentration.[6][7]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs like pitavastatin, forming inclusion complexes with enhanced aqueous solubility.[8][9]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Pitavastatin Formulation
Problem: My pitavastatin formulation exhibits a slow and incomplete dissolution profile, which is likely to result in poor in vivo performance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Crystalline nature of pitavastatin | Prepare a solid dispersion of pitavastatin with a hydrophilic carrier like mannitol (B672) or PVP K30. The amorphous form of the drug in the dispersion is more soluble.[5][10] | A significant increase in the dissolution rate compared to the pure drug. |
| Poor wettability of the drug powder | Reduce the particle size of pitavastatin through micronization to increase the surface area available for dissolution.[11] | Improved wetting and a faster dissolution rate. |
| Inadequate formulation components | For lipid-based formulations like SNEDDS, screen different oils, surfactants, and co-surfactants to find a combination that effectively solubilizes pitavastatin.[1] | Formation of a stable nanoemulsion with a high drug load and rapid drug release. |
Issue 2: Variability in In Vivo Bioavailability Studies
Problem: I am observing high variability in the plasma concentrations of pitavastatin in my animal studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete and erratic absorption | Develop a SNEDDS formulation. The spontaneous formation of a nanoemulsion in the GI tract can lead to more consistent and enhanced absorption.[1] | Reduced inter-subject variability in pharmacokinetic parameters like Cmax and AUC. |
| Food effect | Conduct studies under both fasting and fed conditions to assess the impact of food on the absorption of your formulation. Some formulations can mitigate the food effect.[12] | A clearer understanding of the formulation's performance under different physiological conditions. |
| Pre-systemic metabolism | Lipid-based formulations can promote lymphatic transport, partially bypassing first-pass metabolism in the liver, which can metabolize pitavastatin.[1] | Increased systemic bioavailability of pitavastatin. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing pitavastatin solubility and bioavailability.
Table 1: Solubility of Pitavastatin in Different Excipients for SNEDDS Formulation [1]
| Excipient Type | Excipient | Solubility (mg/mL) |
| Oil | Cinnamon Oil | 3.9 ± 0.15 |
| Olive Oil | 3.5 ± 0.20 | |
| Ginger Oil | 2.8 ± 0.11 | |
| Castor Oil | 2.5 ± 0.18 | |
| Surfactant | Tween 80 | 3.8 ± 0.25 |
| Tween 20 | 3.32 ± 0.19 | |
| Co-surfactant | PEG 400 | 3.56 ± 0.21 |
| PEG 200 | 3.00 ± 0.14 |
Table 2: Characterization of an Optimized Pitavastatin SNEDDS Formulation (SPC3) [1][13]
| Parameter | Value |
| Particle Size | 104 ± 1.50 nm |
| Polydispersity Index (PDI) | 0.198 |
| Zeta Potential | -29 mV |
| In Vitro Drug Release (12h) | 88.5 ± 2.5% |
| Permeation (24h) | 96% |
Table 3: Comparison of In Vitro Dissolution of Pitavastatin from Different Formulations
| Formulation | Carrier/Method | Cumulative Release (%) | Time | Reference |
| Pure Pitavastatin | - | 43.1% | Not Specified | [3] |
| Solid Dispersion | Mannitol (1:4 ratio, melting method) | 99.68% | Not Specified | [3] |
| Solid Dispersion | PVP K30 (1:3 ratio, solvent evaporation) | >90% | 20 min | [10] |
| Fast Dissolving Tablet | Indion 414 and Camphor | 93% | 12 min | [14] |
Experimental Protocols
Protocol 1: Preparation of Pitavastatin Solid Dispersion by Kneading Method
Objective: To prepare a solid dispersion of pitavastatin to enhance its dissolution rate.
Materials:
-
Pitavastatin
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Methylcellulose (MC)
-
Deionized water
-
Mortar and pestle
-
Hot air oven
-
Sieve (No. 60)
Procedure:
-
Accurately weigh the required amounts of HPMC and methylcellulose.
-
Mix the polymers together in a mortar and pestle.[5]
-
Add a small amount of water to the polymer mixture and triturate to form a paste.[5]
-
Add the accurately weighed pitavastatin to the paste and knead thoroughly for a specified time (e.g., 15-20 minutes).[5]
-
Dry the kneaded mixture in a hot air oven at 50°C for 2 hours or until completely dry.[5]
-
Pass the dried solid dispersion through a sieve (No. 60) to obtain uniform particles.[5]
Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To develop a SNEDDS formulation to improve the solubility and bioavailability of pitavastatin.
Materials:
-
Pitavastatin
-
Oil (e.g., Cinnamon oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., PEG 400)
-
Vortex mixer
-
Sonicator
Procedure:
-
Solubility Studies: Determine the solubility of pitavastatin in various oils, surfactants, and co-surfactants to select the most suitable excipients.[1]
-
Construction of Pseudo-ternary Phase Diagram: Prepare a series of self-emulsifying mixtures with varying ratios of oil, surfactant, and co-surfactant to identify the nanoemulsification region.[1]
-
Preparation of Pitavastatin SNEDDS:
-
Accurately weigh the required amount of pitavastatin.
-
Add the selected oil (e.g., cinnamon oil) and mix.
-
Add the surfactant (e.g., Tween 80) and co-surfactant (e.g., PEG 400) in the predetermined ratio.[1]
-
Vortex the mixture until a homogenous solution is formed.
-
Sonicate the preparation to obtain a clear solution.[1]
-
Store the prepared SNEDDS for further characterization.
-
Protocol 3: In Vitro Dissolution Study
Objective: To evaluate the in vitro release of pitavastatin from the developed formulation.
Apparatus and Materials:
-
USP Dissolution Apparatus II (Paddle type)
-
Dissolution medium (e.g., 900 mL of phosphate (B84403) buffer pH 6.8)
-
Dialysis bag (for SNEDDS)
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and membrane filters (0.45 µm)
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 100 rpm.[1]
-
Place a known amount of the pitavastatin formulation (e.g., an amount equivalent to a single dose) in the dissolution vessel. For SNEDDS, the formulation can be enclosed in a dialysis bag.[1]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.[1]
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain sink conditions.[1]
-
Filter the collected samples through a 0.45 µm membrane filter.
-
Analyze the concentration of pitavastatin in the filtered samples using a validated analytical method (e.g., UV spectrophotometry at the predetermined λmax or HPLC).[1][15][16]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: A generalized experimental workflow for developing and evaluating enhanced solubility formulations of pitavastatin.
Caption: Mechanism of action for a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to improve pitavastatin absorption.
References
- 1. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Pitavastatin-Incorporated Nanoparticles for Chronic Limb Threatening Ischemia: A Phase I/IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle-Mediated Delivery of Pitavastatin to Monocytes/Macrophages Inhibits Angiotensin II-Induced Abdominal Aortic Aneurysm Formation in Apoe −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supramolecular inclusion complexation of simvastatin with methylated β-cyclodextrins for promoting osteogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsart.com [ijsart.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ajpaonline.com [ajpaonline.com]
- 16. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Troubleshooting Low Bioavailability of Pitavastatin in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the factors that can lead to low or variable bioavailability of pitavastatin (B1663618) in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of pitavastatin in common animal models?
A1: The oral bioavailability of pitavastatin can vary significantly between species. In rats and dogs, bioavailability is generally high, ranging from 80% to 100%. However, in monkeys, the bioavailability is considerably lower, typically between 20% and 30%.[1] This species-specific difference is crucial to consider when designing and interpreting pharmacokinetic studies.
Q2: Why is the bioavailability of pitavastatin lower in monkeys compared to other species?
A2: The lower bioavailability of pitavastatin in monkeys is primarily due to more extensive metabolism in the liver. Studies have shown that the metabolic clearance of pitavastatin and its lactone form is significantly greater in monkey hepatic microsomes compared to those of humans, rats, and dogs.[2] A monkey-specific cytochrome P450 enzyme, CYP2C76, has been identified as playing a major role in the metabolism of the lactone form of pitavastatin, contributing to this species difference.[3]
Q3: What are the main metabolic pathways for pitavastatin?
A3: The primary route of pitavastatin metabolism is glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A3, and UGT2B7, leading to the formation of pitavastatin lactone.[4][5] Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) system, with only minor involvement of CYP2C9 and CYP2C8.[6][7] This characteristic generally results in a lower potential for drug-drug interactions mediated by CYP enzymes.
Q4: Which transporter proteins are involved in the disposition of pitavastatin?
A4: Pitavastatin is a substrate for several uptake and efflux transporters. The hepatic uptake is primarily mediated by the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[1][4] Efflux transporters such as ABCG2 (BCRP) and ABCC2 (MRP2) are involved in its biliary excretion.[8] Genetic variations in the genes encoding these transporters, such as SLCO1B1 (for OATP1B1), can significantly impact plasma concentrations of pitavastatin.[4][9]
Q5: Can the formulation of pitavastatin affect its bioavailability?
A5: Yes, the formulation can have a significant impact on the bioavailability of pitavastatin, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[10] For preclinical studies, it is crucial to use a formulation that enhances its solubility. Strategies such as self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve the solubility and, consequently, the oral bioavailability of pitavastatin.[10]
Troubleshooting Guide
Problem: I am observing unexpectedly low and variable plasma concentrations of pitavastatin in my rat/mouse pharmacokinetic study.
This is a common issue that can arise from several factors related to the experimental protocol and the formulation. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Review Your Dosing Procedure
Improper oral gavage technique is a frequent source of error in animal studies, leading to inaccurate dosing and high variability.
-
Action: Carefully review your oral gavage protocol. Ensure that the gavage needle is of the appropriate size and length for the animal and that the dosing volume does not exceed the recommended limits (typically 10 mL/kg for mice and rats).[11][12] Confirm that the person performing the gavage is well-trained and consistent in their technique.
-
Resource: Refer to the detailed Experimental Protocol for Oral Gavage of Pitavastatin in Rodents provided below.
Step 2: Evaluate the Formulation
As a poorly soluble compound, the formulation of pitavastatin is critical for adequate absorption.
-
Action: Assess the solubility and stability of your pitavastatin formulation. If you are using a simple suspension, consider preparing a more solubilized formulation.
-
Recommended Formulations for Preclinical Studies:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water: A common vehicle for suspensions. Ensure the suspension is homogenous and continuously stirred during dosing.
-
Self-Nanoemulsifying Drug Delivery System (SNEDDS): This can significantly enhance the solubility and absorption of pitavastatin.[10]
-
Step 3: Check Animal-Related Factors
The physiological state of the animals can influence drug absorption.
-
Action:
-
Fasting: Ensure that animals are fasted overnight (12-16 hours) with free access to water before dosing. Food in the gastrointestinal tract can interfere with drug absorption.
-
Health Status: Use healthy animals and allow for an acclimatization period of at least one week before the experiment. Stress can alter gastrointestinal motility and blood flow, affecting absorption.
-
Step 4: Verify Blood Sampling and Processing
Errors in blood collection and sample handling can lead to inaccurate quantification of pitavastatin concentrations.
-
Action: Review your blood sampling and processing procedures.
-
Timing: Ensure that blood samples are collected at the appropriate time points to capture the peak plasma concentration (Cmax), which for pitavastatin is typically around 1 hour post-dose.[6][7]
-
Anticoagulant: Use tubes containing an appropriate anticoagulant, such as K2EDTA.
-
Plasma Separation and Storage: Centrifuge blood samples promptly at a suitable speed and temperature (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis to prevent degradation. It is important to note that pitavastatin lactone, a major metabolite, can be unstable and convert back to pitavastatin in plasma. Adding a pH 4.2 buffer solution to freshly collected plasma can prevent this interconversion.[13]
-
Step 5: Validate Your Bioanalytical Method
An inaccurate or non-validated analytical method will produce unreliable results.
-
Action: Ensure that you are using a validated LC-MS/MS method for the quantification of pitavastatin in plasma. The method should be sensitive, specific, accurate, and precise.
-
Resource: A detailed Protocol for Quantification of Pitavastatin in Plasma using LC-MS/MS is provided below.
Quantitative Data: Pharmacokinetic Parameters of Pitavastatin in Different Species
The following table summarizes the key pharmacokinetic parameters of pitavastatin in humans and various animal models. These values can serve as a reference for what to expect in your own studies.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference(s) |
| Human | 0.03-0.06 | 67-233 | ~1 | 190-785 | 51 | [6][14] |
| Rat | 1 | - | - | - | 80 | [1] |
| Dog | 1 | - | - | - | 88 | [1] |
| Monkey | - | - | - | - | 20-30 | [1] |
Note: Cmax and AUC values are dose-dependent. The values presented for humans are for single doses of 1-4 mg.
Experimental Protocols
Protocol for Oral Gavage of Pitavastatin in Rodents
This protocol provides a standardized procedure for the oral administration of pitavastatin to rats and mice.
Materials:
-
Pitavastatin formulation (e.g., suspension in 0.5% CMC)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[15]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast the animals overnight (12-16 hours) with free access to water. Weigh each animal immediately before dosing to calculate the correct volume.
-
Dosage Calculation: The recommended dosing volume is 5-10 mL/kg.[11]
-
Restraint:
-
Mice: Restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs.
-
Rats: Gently restrain the rat, ensuring the head and neck are extended to create a straight path to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle at the appropriate length.
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle.
-
-
Administration: Once the needle is in the correct position, slowly administer the pitavastatin formulation.
-
Post-Dosing Observation: After administration, return the animal to its cage and observe for any signs of distress, such as difficulty breathing.
Protocol for Serial Blood Sampling in Mice for Pharmacokinetic Studies
This protocol describes a method for collecting multiple blood samples from a single mouse to generate a complete pharmacokinetic profile.
Materials:
-
Lancets or fine-gauge needles
-
Heparinized capillary tubes
-
Microcentrifuge tubes containing K2EDTA
-
Anesthetic (e.g., isoflurane) for terminal bleed
Procedure:
-
Pre-dose Sample (0 h): A small blood sample can be taken before dosing.
-
Early Time Points (e.g., 5, 15, 30 min):
-
Intermediate Time Points (e.g., 1, 2, 4, 8 h):
-
Repeat the collection from the contralateral submandibular vein or alternate between the tail veins.
-
-
Terminal Bleed (e.g., 24 h):
-
Anesthetize the mouse with isoflurane.
-
Collect a larger volume of blood via cardiac puncture.[16]
-
-
Sample Processing: Immediately transfer the blood into microcentrifuge tubes with anticoagulant. Mix gently and place on ice. Centrifuge as soon as possible to separate the plasma. Store the plasma at -80°C.
Protocol for Quantification of Pitavastatin in Plasma using LC-MS/MS
This protocol provides a general framework for the bioanalysis of pitavastatin in plasma samples.
1. Sample Preparation (Protein Precipitation): [18]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 100 ng/mL of a suitable compound like paroxetine (B1678475) or mebendazole (B1676124) in acetonitrile).[18][19]
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions: [18][19]
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 1.8 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
3. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of pitavastatin into blank plasma.
-
Analyze the calibration standards, quality control samples, and unknown samples.
-
Quantify the concentration of pitavastatin in the unknown samples by interpolating from the calibration curve.
Visualizations
Pitavastatin Metabolic and Transport Pathway
Caption: Pitavastatin metabolic and transport pathway.
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Experimental workflow for a rodent pharmacokinetic study.
References
- 1. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: similarities and difference in the metabolism of pitavastatin in monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2C76-mediated species difference in drug metabolism: a comparison of pitavastatin metabolism between monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 8. Impact of ABCC2, ABCG2 and SLCO1B1 polymorphisms on the pharmacokinetics of pitavastatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SLCO1B1 (OATP1B1, an uptake transporter) and ABCG2 (BCRP, an efflux transporter) variant alleles and pharmacokinetics of pitavastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Properties of Single- and Multiple-Dose Pitavastatin Calcium Tablets in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2.12. Quantification of pitavastatin in plasma samples by LC–MS/MS [bio-protocol.org]
Reducing interferences in the chromatographic analysis of pitavastatin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interferences in the chromatographic analysis of pitavastatin (B1663618).
Troubleshooting Guides
Issue: Unexpected peaks are co-eluting with or near the pitavastatin peak.
Answer:
This is a common issue that can arise from several sources, including degradation of the sample, interference from excipients, or issues with the mobile phase. Follow this troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for unexpected peaks.
Issue: Poor peak shape (tailing or fronting) for the pitavastatin peak.
Answer:
Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or sample.
-
Column Health:
-
Action: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and require replacement.
-
-
Mobile Phase pH:
-
Sample Overload:
-
Action: Reduce the concentration of the sample being injected.
-
Issue: Retention time of pitavastatin is shifting.
Answer:
Shifting retention times are typically due to changes in the mobile phase or column temperature.
-
Mobile Phase Composition:
-
Action: Prepare fresh mobile phase, ensuring the proportions of the solvents are accurate. Even small variations can affect retention time.
-
-
Flow Rate:
-
Action: Verify that the pump is delivering a consistent flow rate.
-
-
Column Temperature:
-
Action: Ensure the column oven is maintaining a stable temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of pitavastatin that can cause interference?
A1: Pitavastatin is susceptible to degradation under various stress conditions, leading to the formation of several products that can interfere with analysis.[3][4] Forced degradation studies have shown that pitavastatin degrades under acidic, basic, oxidative, thermal, and photolytic conditions.[1][3][5][6][7][8][] The most significant degradation is observed under acidic and basic conditions.[7][8] Common degradation products include the lactone impurity, desfluoro impurity, anti-isomer impurity, Z-isomer impurity, and 5-oxo impurity.[]
Q2: How can I prevent the degradation of pitavastatin during sample preparation and analysis?
A2: To minimize degradation, prepare samples fresh and protect them from light and high temperatures.[3] If analyzing for stability, it is crucial to use a validated stability-indicating method that can separate the parent drug from its degradation products.[1][10]
Q3: Do excipients in tablet formulations typically interfere with pitavastatin analysis?
A3: Most validated HPLC methods for pitavastatin in tablet dosage forms have shown no interference from common excipients.[2][11][12] To confirm this for your specific formulation, it is recommended to run a chromatogram of a placebo (a mixture of all excipients without pitavastatin).[13]
Q4: What are the typical chromatographic conditions for the analysis of pitavastatin?
A4: A variety of reversed-phase HPLC (RP-HPLC) methods have been successfully used. Common stationary phases include C18 columns.[2][8][11][14] Mobile phases often consist of a mixture of an acidic buffer (e.g., orthophosphoric acid adjusted to a pH of around 3.5) and an organic solvent like acetonitrile (B52724) or methanol.[1][2][11]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated stability-indicating method for the analysis of pitavastatin in tablet dosage forms.[1]
-
Chromatographic System:
-
Sample Preparation:
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of pitavastatin and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., methanol) and sonicate to dissolve the pitavastatin.
-
Dilute to the mark with the diluent and filter the solution.
-
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of a method, forced degradation studies are performed under various stress conditions.[10]
-
Acid Hydrolysis: Add 1 ml of 2M HCl to 1 ml of the pitavastatin stock solution and reflux at 60°C for 30 minutes.[12]
-
Base Hydrolysis: Add 1 ml of 2M NaOH to 1 ml of the pitavastatin stock solution and reflux at 60°C for 30 minutes.[12]
-
Oxidative Degradation: Treat the pitavastatin solution with 3% hydrogen peroxide.[5]
-
Thermal Degradation: Expose the solid drug to dry heat at 60°C for 6 hours.[5]
-
Photolytic Degradation: Expose the solid drug to sunlight for 6 hours.[5]
After exposure to the stress conditions, the samples are diluted and analyzed by the chromatographic method.
Quantitative Data Summary
Table 1: Method Validation Parameters for Pitavastatin Analysis
| Parameter | HPLC Method 1[1] | HPTLC Method[5] | HPLC Method 2[11] |
| Linearity Range | 0.1–2.5 µg/mL | 50–400 ng/band | 0.5-5 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.997 | >0.99 |
| Limit of Detection (LOD) | - | 1.05 ng/band | 0.0066 µg/mL |
| Limit of Quantitation (LOQ) | - | 3.21 ng/band | 0.0200 µg/mL |
| Recovery | - | 99.27-101.87% | 99.35 ± 0.19 % |
| Precision (%RSD) | - | 1.45-1.81% | 0.11% (Repeatability) |
Table 2: Degradation of Pitavastatin under Stress Conditions
| Stress Condition | % Degradation (HPTLC)[5] | Observations |
| Acid (0.1N HCl, RT, 30 min) | 15% | A major degradation product is observed.[1] |
| Base (0.1N NaOH, RT, 30 min) | 8% | Pitavastatin is highly degraded under basic conditions.[1] |
| Oxidation (3% H₂O₂, RT, 30 min) | Negligible | Around 70% degradation with minor products observed in another study.[1] |
| Neutral (Water, RT, 30 min) | Negligible | Relatively stable.[1] |
| Photostability (Sunlight, 6h) | 20% | - |
| Thermal (60°C, 6h) | 5% | Moderately stable with minor degradation products.[1] |
Visualizations
Caption: General experimental workflow for pitavastatin analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. Estimation of pitavastatin calcium in tablet dosage forms by column liquid chromatography and ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. scispace.com [scispace.com]
- 7. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. japsonline.com [japsonline.com]
- 14. Simultaneous determination of telmisartan and pitavastatin in rat plasma by UPLC-MS/MS: Application to pharmacokinetic interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Pitavastatin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of pitavastatin (B1663618) analysis in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for pitavastatin analysis by RP-HPLC?
A1: A common approach for pitavastatin analysis involves a reversed-phase high-performance liquid chromatography (RP-HPLC) system. A typical setup includes:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent is frequently used. For example, a mixture of acetonitrile (B52724) and 0.05M sodium dehydrogenase phosphate (B84403) buffer (pH 4.5) in a 50:50 v/v ratio has been reported.[1] Another combination is acetonitrile, water (pH 3.0 adjusted with 0.1% v/v trifluoroacetic acid), and tetrahydrofuran (B95107) in a 43:55:02 v/v/v ratio.[2][3]
-
Flow Rate: A flow rate of 1.0 mL/min or 1.2 mL/min is generally effective.[1][2][3]
-
Detection: UV detection at approximately 245 nm or 249 nm is suitable for pitavastatin.[1][2][4]
-
Injection Volume: A 10 µL or 20 µL injection volume is commonly used.[1][2]
Q2: How do I prepare standard and sample solutions for pitavastatin analysis?
A2: Proper solution preparation is critical for accurate results. Here is a general procedure:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of pitavastatin reference standard in the mobile phase to prepare a stock solution (e.g., 500 µg/mL).[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 10-500 ng/mL or 1-5 µg/mL).[3][5]
-
Sample Solution (from tablets):
-
Weigh and finely powder a specific number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a known amount of pitavastatin.
-
Dissolve the powder in the mobile phase, using sonication to ensure complete dissolution.[2]
-
Make up the volume to a specific mark in a volumetric flask.
-
Filter the solution through a 0.45 µm membrane filter to remove excipients.[2]
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH. For pitavastatin, a slightly acidic pH (e.g., 3.0-4.5) is often optimal.[1][2] 2. Use a new column or a guard column to protect the analytical column. 3. Reduce the concentration of the injected sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Leak in the HPLC system. 4. Temperature fluctuations. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Equilibrate the column with the mobile phase for a sufficient time before injections. 3. Check all fittings and connections for leaks. 4. Use a column oven to maintain a constant temperature. |
| Low Peak Area/Response | 1. Incorrect sample preparation (incomplete dissolution). 2. Low injection volume. 3. Detector lamp issue. | 1. Ensure complete dissolution of the sample by using sonication.[2] 2. Verify the injection volume setting. 3. Check the detector lamp's energy and replace it if necessary. |
| Extraneous Peaks (Interference) | 1. Contamination from glassware or solvents. 2. Interference from tablet excipients. 3. Carryover from previous injections. | 1. Use clean glassware and HPLC-grade solvents. 2. Ensure the method is specific by analyzing a placebo solution. The method should show no interfering peaks at the retention time of pitavastatin.[2] 3. Implement a robust needle wash protocol between injections. |
| Failure to Meet System Suitability Requirements | 1. System not equilibrated. 2. Degraded standard solution. 3. Issues with the HPLC system (pump, injector, detector). | 1. Equilibrate the system until a stable baseline is achieved. 2. Prepare a fresh standard solution. 3. Perform system maintenance and calibration. |
Method Validation Parameters as per ICH Guidelines
The following tables summarize the key validation parameters for a pitavastatin analytical method, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Table 1: Linearity, Accuracy, and Precision
| Parameter | Specification | Typical Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.997 - 0.999[4] |
| Range | Dependent on the assay | 50 - 400 ng/band (HPTLC)[4], 10 - 500 ng/mL (HPLC)[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.27% - 101.87%[4] |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.893% - 1.676%[3] |
| Intermediate Precision (%RSD) | ≤ 2.0% | Intraday: 0.839% - 1.534% Interday: 0.88% - 1.405%[3] |
Table 2: LOD, LOQ, and Specificity
| Parameter | Specification | Typical Results |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.05 ng/band (HPTLC)[4], 1.949 ng/mL (HPLC)[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 3.21 ng/band (HPTLC)[4], 5.907 ng/mL (HPLC)[3] |
| Specificity | No interference at the retention time of the analyte | The method should be able to resolve pitavastatin from its degradation products and placebo components.[4] |
Experimental Protocols
Specificity
Objective: To demonstrate that the analytical method is unaffected by the presence of impurities, degradation products, or excipients.
Procedure:
-
Prepare a solution of the placebo (tablet excipients without the active pharmaceutical ingredient).
-
Prepare a standard solution of pitavastatin.
-
Prepare a sample solution from the tablet formulation.
-
Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[4]
-
Inject all prepared solutions into the HPLC system.
-
Acceptance Criteria: The chromatogram of the placebo solution should show no peak at the retention time of pitavastatin. The pitavastatin peak should be well-resolved from any degradation product peaks.
Linearity
Objective: To establish the linear relationship between the concentration of the analyte and the analytical response.
Procedure:
-
Prepare a series of at least five concentrations of pitavastatin reference standard spanning the expected range of the assay.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Visualizations
Caption: Experimental workflow for pitavastatin method validation.
Caption: Troubleshooting logic for pitavastatin HPLC analysis.
References
Validation & Comparative
A Comparative Analysis of Pitavastatin and Atorvastatin on LDL-C Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of pitavastatin (B1663618) and atorvastatin (B1662188), two commonly prescribed statins for the management of hypercholesterolemia. The focus is on their relative efficacy in reducing Low-Density Lipoprotein Cholesterol (LDL-C), supported by data from head-to-head clinical trials and meta-analyses. This document also delves into the experimental protocols of key studies and the underlying signaling pathways.
Efficacy in LDL-C Reduction: A Quantitative Comparison
Pitavastatin and atorvastatin are both effective in lowering LDL-C levels. Multiple studies have demonstrated that pitavastatin is non-inferior to atorvastatin in this regard, particularly when comparing equipotent doses.[1][2] A meta-analysis of seven trials involving 1529 patients concluded that pitavastatin reduced LDL-C levels as effectively as atorvastatin.[3][4]
The PATROL (Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin (B1679574) for Safety and Efficacy) trial, a prospective randomized multi-center study, found that pitavastatin (2 mg/day), atorvastatin (10 mg/day), and rosuvastatin (2.5 mg/day) equally reduced LDL-C by 40-45%.[5][6][7]
Below are tables summarizing the quantitative data on lipid parameter changes from various comparative studies.
Table 1: Comparative Reduction of LDL-C
| Study/Analysis | Pitavastatin Dose | Atorvastatin Dose | Pitavastatin % LDL-C Reduction | Atorvastatin % LDL-C Reduction | Key Findings |
| Budinski et al. (2009) | 2 mg/day | 10 mg/day | Not specified | Not specified | Pitavastatin was comparable to atorvastatin in percent change of LDL-C.[1][2] |
| Budinski et al. (2009) | 4 mg/day | 20 mg/day | -44.6% | -43.5% | Pitavastatin demonstrated equivalent LDL-C reduction to atorvastatin.[1] |
| PATROL Trial | 2 mg/day | 10 mg/day | ~40-45% | ~40-45% | The three strong statins (including rosuvastatin) equally reduced LDL-C.[5][6][7] |
| Pool et al. (Meta-analysis) | Recommended doses | Recommended doses | Not specified | Not specified | Pitavastatin was as effective as atorvastatin in lowering LDL-C.[3][4] |
| Leelawattana et al. (2010) | 1 mg/day | 10 mg/day | -37% | -46% | Atorvastatin 10 mg was more effective than pitavastatin 1 mg in lowering LDL-C.[8] |
Table 2: Comparative Effects on HDL-C
| Study/Analysis | Pitavastatin Dose | Atorvastatin Dose | Pitavastatin % HDL-C Increase | Atorvastatin % HDL-C Increase | Key Findings |
| Budinski et al. (2009) | 2 mg/day | 10 mg/day | 4.0% | 3.0% | Slightly greater increase with pitavastatin, but not statistically significant.[1] |
| Budinski et al. (2009) | 4 mg/day | 20 mg/day | 5.0% | 2.5% | Slightly greater increase with pitavastatin, but not statistically significant.[1] |
| Pool et al. (Meta-analysis) | Recommended doses | Recommended doses | Statistically significant | Statistically significant | Pitavastatin was marginally superior to atorvastatin in increasing HDL-C levels.[3][4] |
| COMPACT-CAD Study | 2-4 mg/day | 10-20 mg/day | 20.1% | 6.3% | Long-term treatment with pitavastatin resulted in significantly greater increases in HDL-C.[9] |
| Unnamed Study[10] | 2 mg/day | 10 mg/day | Statistically significant increase | No statistically significant increase | Pitavastatin was found to be more efficacious than atorvastatin in increasing HDL-C levels.[10] |
Table 3: Comparative Effects on Triglycerides (TG)
| Study/Analysis | Pitavastatin Dose | Atorvastatin Dose | Pitavastatin % TG Reduction | Atorvastatin % TG Reduction | Key Findings |
| Budinski et al. (2009) | 2 mg/day | 10 mg/day | -14.0% | -17.7% | Reductions were somewhat greater in the atorvastatin group, but not statistically significant.[1] |
| Budinski et al. (2009) | 4 mg/day | 20 mg/day | -19.0% | -22.3% | Reductions were somewhat greater in the atorvastatin group, but not statistically significant.[1] |
| Pool et al. (Meta-analysis) | Recommended doses | Recommended doses | Not specified | Not specified | Reductions in TG levels were comparable between the two drugs.[3][4] |
Experimental Protocols of Key Comparative Studies
The PATROL Trial (Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy)
-
Study Design: A prospective, randomized, open-label, parallel-group, multicenter clinical trial.[6]
-
Patient Population: 302 patients with hypercholesterolemia and risk factors for coronary artery disease.[5][6]
-
Dosage Regimens: Patients were randomized to receive atorvastatin (10 mg/day), rosuvastatin (2.5 mg/day), or pitavastatin (2 mg/day) for 16 weeks.[5][6]
-
Primary Endpoints:
Meta-analysis by Pool et al. (2011)
-
Study Design: A meta-analysis of randomized controlled trials.[3][4]
-
Inclusion Criteria:
-
Data Extraction: Seven trials involving a total of 1529 patients were included.[3][4]
-
Statistical Analysis: The treatment effect was estimated using the mean difference in the percent changes in lipid profiles from baseline to the final assessment between pitavastatin and atorvastatin.[3]
Signaling Pathways and Experimental Workflow
Mechanism of Action: HMG-CoA Reductase Inhibition
Both pitavastatin and atorvastatin are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[11][12] By inhibiting this enzyme, they reduce the production of mevalonate, a precursor of cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[11]
Caption: HMG-CoA Reductase Inhibition by Statins.
General Experimental Workflow for Comparative Clinical Trials
The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of pitavastatin and atorvastatin.
References
- 1. ovid.com [ovid.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Meta-analysis of the comparative efficacy and safety of pitavastatin and atorvastatin in patients with dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 5. Randomized head-to-head comparison of pitavastatin, atorvastatin, and rosuvastatin for safety and efficacy (quantity and quality of LDL): the PATROL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 7. Randomized head-to-head comparison of pitavastatin, atorvastatin, and rosuvastatin for safety and efficacy (quantity and quality of LDL): the PATROL trial. | Semantic Scholar [semanticscholar.org]
- 8. Comparative efficacy and safety of low-dose pitavastatin versus atorvastatin in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of pitavastatin with atorvastatin in increasing HDL-cholesterol and adiponectin in patients with dyslipidemia and coronary artery disease: the COMPACT-CAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
Pitavastatin in Preclinical Cancer Models: A Comparative Analysis of Anti-Cancer Effects
A comprehensive evaluation of pitavastatin's anti-cancer efficacy against other statins, supported by preclinical data, experimental methodologies, and signaling pathway visualizations.
The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. Statins, a class of drugs primarily prescribed for hypercholesterolemia, have garnered significant attention for their potential anti-cancer properties. Among them, pitavastatin (B1663618) has demonstrated notable anti-tumor effects across various preclinical models. This guide provides a comparative analysis of pitavastatin's anti-cancer effects with other commonly used statins, presenting key experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of Statins in Preclinical Cancer Models
The anti-proliferative and pro-apoptotic effects of pitavastatin have been evaluated in numerous cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical studies, offering a direct comparison with other statins such as atorvastatin, simvastatin, and rosuvastatin (B1679574).
Table 1: In Vitro Anti-Proliferative Activity of Statins (IC50 Values)
| Cancer Type | Cell Line | Pitavastatin (µM) | Atorvastatin (µM) | Simvastatin (µM) | Rosuvastatin (µM) | Reference |
| Cervical Cancer | C-33 A | ~15 | - | - | - | [1] |
| Ovarian Cancer | Hey | - | ~100 | - | - | [2] |
| Ovarian Cancer | SKOV3 | - | ~125 | - | - | [2] |
| Oral Cancer | SCC15 | ~10 | - | - | - | [3] |
| Colon Cancer | SW480 | ~12.5 | - | - | - | [3] |
| Melanoma | A375 | - | - | - | ~7.4 | [4] |
Note: IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. Dashes indicate data not available in the cited sources.
Table 2: In Vivo Anti-Tumor Efficacy of Statins
| Cancer Type | Animal Model | Statin | Dosage | Tumor Growth Inhibition (%) | Reference |
| Cervical Cancer | C-33 A Xenograft | Pitavastatin | 5 mg/kg | 13.0 | [1] |
| Cervical Cancer | C-33 A Xenograft | Pitavastatin | 10 mg/kg | 38.6 | [1] |
| Mantle Cell Lymphoma | CAM Xenograft | Simvastatin | - | 55 | [5] |
Note: Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to untreated controls. CAM: Chick Embryo Chorioallantoic Membrane. Dashes indicate data not available in the cited sources.
Key Signaling Pathways Targeted by Pitavastatin
Pitavastatin exerts its anti-cancer effects through the modulation of several critical signaling pathways. The primary mechanism involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This blockade not only depletes downstream products essential for cell growth and proliferation but also impacts other interconnected signaling cascades.
The Mevalonate Pathway and its Downstream Effects
Inhibition of the mevalonate pathway by pitavastatin leads to reduced synthesis of cholesterol and isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6][7] These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are key regulators of cell proliferation, survival, and migration.
Caption: Inhibition of the Mevalonate Pathway by Pitavastatin.
Modulation of PI3K/AKT and MAPK Signaling
Preclinical studies have revealed that pitavastatin can induce apoptosis and inhibit cell migration in cancer cells by targeting the PI3K/AKT and MAPK signaling pathways.[1] These pathways are crucial for regulating cell survival, proliferation, and differentiation. Pitavastatin treatment has been shown to decrease the phosphorylation of key proteins in these cascades, such as AKT, ERK, JNK, and p38, ultimately leading to a reduction in cancer cell viability.[1]
Caption: Pitavastatin's modulation of PI3K/AKT and MAPK signaling pathways.
Inhibition of the TLR3/4-TBK1-IRF3 Signaling Axis
Recent findings have highlighted a novel mechanism for pitavastatin's anti-cancer effects, particularly in cancers arising from chronic inflammation.[8][9] Pitavastatin has been identified as an effective blocker of the TBK1-IRF3 signaling pathway, which is activated by environmental factors through Toll-like receptors (TLR) 3 and 4.[8][9][10] This pathway leads to the production of interleukin-33 (IL-33), a cytokine that promotes cancer-prone chronic inflammation. By inhibiting this pathway, pitavastatin can suppress inflammation and subsequent cancer development.[8][9]
Caption: Pitavastatin inhibits the TLR3/4-TBK1-IRF3 inflammatory pathway.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of pitavastatin's anti-cancer effects, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of pitavastatin or other statins for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of statins for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into control and treatment groups. Pitavastatin or other compounds are administered daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Caption: General workflow for preclinical validation of anti-cancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Atorvastatin exhibits anti-tumorigenic and anti-metastatic effects in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Simvastatin in Preclinical Models of Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. news.harvard.edu [news.harvard.edu]
- 10. Statins Could Inhibit a Pathway Linked to Cancer Development - [legalreader.com]
A Head-to-Head Clinical and Mechanistic Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of lipid-lowering therapies, pitavastatin (B1663618), atorvastatin (B1662188), and rosuvastatin (B1679574) stand out as potent synthetic statins. While all three effectively reduce low-density lipoprotein cholesterol (LDL-C) by inhibiting HMG-CoA reductase, their distinct pharmacological profiles warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison of their clinical efficacy, safety, and underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy
The primary measure of a statin's efficacy is its ability to lower LDL-C levels. Numerous head-to-head clinical trials have evaluated the comparative potency of pitavastatin, atorvastatin, and rosuvastatin.
Lipid-Lowering Effects
A landmark study directly comparing the three statins, the PATROL (Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy) trial, demonstrated that at commonly prescribed doses, all three agents induced a significant reduction in LDL-C of approximately 40-45%.[1][2] Other studies have shown nuanced differences, often dose-dependent, in their lipid-modifying capabilities.
| Parameter | Pitavastatin | Atorvastatin | Rosuvastatin |
| LDL-C Reduction | 40-45% (2 mg/day)[1] | 40-45% (10 mg/day)[1] | 40-45% (2.5 mg/day)[1] |
| HDL-C Change | Increased[3] | Variable, sometimes decreased[3] | Variable, sometimes decreased[3] |
| Triglyceride Reduction | Significant reduction[3] | Significant reduction | Significant reduction |
Table 1: Comparative Lipid-Lowering Efficacy of Pitavastatin, Atorvastatin, and Rosuvastatin. Data are presented as percentage change from baseline based on cited clinical trials.
Safety and Tolerability Profile
The safety and tolerability of statins are critical considerations in clinical practice and drug development. The primary areas of concern include muscle-related adverse events, effects on glucose metabolism, and liver function.
Adverse Events
The overall incidence of adverse drug reactions among the three statins is comparable.[1] However, differences in their metabolic pathways can influence their propensity for specific side effects and drug-drug interactions.
| Adverse Event | Pitavastatin | Atorvastatin | Rosuvastatin |
| Myopathy/Myalgia | Low incidence | Dose-dependent risk | Dose-dependent risk |
| New-Onset Diabetes | Neutral or lower risk[1][2] | Increased risk[1][2][4][5] | Increased risk[1][2][4][5] |
| Liver Enzyme Elevation | Low incidence | Low incidence | Low incidence |
Table 2: Comparative Safety Profile of Pitavastatin, Atorvastatin, and Rosuvastatin.
Effects on Glucose Metabolism
A key differentiator among these statins is their effect on glucose homeostasis. Clinical evidence suggests that while atorvastatin and rosuvastatin can be associated with an increase in HbA1c and a higher risk of new-onset diabetes, pitavastatin appears to have a more neutral effect on glucose metabolism.[1][2][6][7] A meta-analysis of randomized controlled trials concluded that pitavastatin did not adversely affect glucose metabolism or diabetes development compared to placebo or other statins.[1]
Pharmacokinetics and Metabolism
The distinct pharmacokinetic profiles of these statins, particularly their metabolism by cytochrome P450 (CYP) enzymes, are crucial for understanding their potential for drug-drug interactions.
| Parameter | Pitavastatin | Atorvastatin | Rosuvastatin |
| Primary Metabolism | Glucuronidation (UGT1A1, UGT1A3, UGT2B7); Minimal CYP2C9[8][9] | CYP3A4[8][10] | Minimally metabolized; some CYP2C9 involvement[8][10] |
| Potential for CYP-mediated Drug Interactions | Low[11][12] | High[10] | Low[10][12] |
Table 3: Comparative Pharmacokinetics and Metabolism.
Mechanistic Insights: Signaling Pathways
While the primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase, their pleiotropic effects are mediated through various downstream signaling pathways.
HMG-CoA Reductase Inhibition and Downstream Effects
The inhibition of HMG-CoA reductase leads to a reduction in intracellular cholesterol synthesis, which in turn upregulates LDL receptor expression on hepatocytes, leading to increased clearance of LDL from the circulation. This fundamental mechanism is shared by all three statins.
Pleiotropic Signaling Pathways
Beyond lipid lowering, statins exert a range of "pleiotropic" effects that contribute to their cardiovascular benefits. These effects, which can differ between statins, include improvements in endothelial function, anti-inflammatory properties, and antioxidant effects.
Pitavastatin: Pitavastatin has been shown to suppress Rho activity, which may contribute to its effect of increasing apolipoprotein A1 (ApoA1) production, a key component of HDL.[13] It also demonstrates eNOS-independent protective effects against atherogenesis.[14]
Atorvastatin: Atorvastatin has been demonstrated to attenuate lethal reperfusion-induced injury by phosphorylating multiple prosurvival pathways, including PI3K/AKT, p44/42 MAPK, and p38 MAPK.[15] It may also downregulate the carboxypeptidase U system through a PPARα-mediated pathway.[16]
Rosuvastatin: Rosuvastatin exerts potent antioxidative effects and has been shown to modulate multiple signaling pathways, including redox pathways and immunomodulation, to protect against myocardial injury.[6][17] It also improves endothelial function by increasing the production of endothelial nitric oxide.[18]
Experimental Protocols
The data presented in this guide are derived from rigorously conducted clinical trials. The following outlines the general methodologies employed in these studies.
Lipid Profile Measurement
-
Sample Collection: Fasting blood samples are typically collected at baseline and at specified intervals throughout the study period.
-
Analysis: LDL-C levels are often measured using preparative ultracentrifugation to ensure accuracy, especially in patients with high triglyceride levels.[19] Standard enzymatic assays are used for total cholesterol, HDL-C, and triglycerides.
Assessment of Statin-Associated Muscle Symptoms (SAMS)
-
Standardized Questionnaires: The Statin-Associated Muscle Symptom Clinical Index (SAMS-CI) is a validated tool used to systematically assess the likelihood that muscle symptoms are related to statin use.[20][21] This index considers the location, timing, and pattern of muscle symptoms.
-
Creatine Kinase (CK) Monitoring: CK levels are monitored at baseline and in patients who report muscle symptoms. A significant elevation (typically >10 times the upper limit of normal) is a key indicator of myopathy.
Liver Function Monitoring
-
Baseline and Follow-up: Liver function tests (LFTs), including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured at baseline.[3][22][23][24][25]
-
Monitoring During Trial: Routine periodic monitoring of LFTs during statin therapy is no longer standard practice unless clinically indicated by symptoms of hepatotoxicity.[3][22][23][24][25]
Experimental Workflow
The typical workflow for a head-to-head statin clinical trial involves several key stages, from patient recruitment to data analysis.
Conclusion
Pitavastatin, atorvastatin, and rosuvastatin are all highly effective in lowering LDL-C. However, they exhibit important differences in their effects on glucose metabolism and their potential for drug-drug interactions. Pitavastatin's neutral effect on glycemic control and its minimal reliance on the CYP3A4 metabolic pathway present potential advantages in specific patient populations, such as those with or at risk for diabetes, or those on multiple medications. The choice between these potent statins should be guided by a comprehensive assessment of a patient's clinical profile and a thorough understanding of the distinct pharmacological properties of each agent. Further research into their differential pleiotropic effects will continue to refine our understanding of their full therapeutic potential.
References
- 1. Effect of pitavastatin on glucose, HbA1c and incident diabetes: A meta-analysis of randomized controlled clinical trials in individuals without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. ccjm.org [ccjm.org]
- 5. e-mfp.org [e-mfp.org]
- 6. Comparison of effects of pitavastatin and atorvastatin on glucose metabolism in type 2 diabetic patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Pitavastatin on Glucose Tolerance in Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
- 11. actapharmsci.com [actapharmsci.com]
- 12. Evaluation of the pharmacokinetics and drug interactions of the two recently developed statins, rosuvastatin and pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Atorvastatin and myocardial reperfusion injury: new pleiotropic effect implicating multiple prosurvival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pleiotropic Effects of Atorvastatin Result in a Downregulation of the Carboxypeptidase U System (CPU, TAFIa, CPB2) in a Mouse Model of Advanced Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. Diagnosis and Management of Statin-Associated Muscle Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Statin-Associated Muscle Symptom Clinical Index (SAMS-CI): Revision for Clinical Use, Content Validation, and Inter-rater Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Patterns of serum laboratory monitoring for safety and efficacy in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. nbt.nhs.uk [nbt.nhs.uk]
- 25. Reducing liver function tests for statin monitoring: an observational comparison of two clinical commissioning groups - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecificity of Pitavastatin: A Comparative Guide to the Biological Activity of its Stereoisomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of (3S,5R)-Pitavastatin versus its other stereoisomers, supported by experimental data. The critical role of stereochemistry in the pharmacological activity of this potent HMG-CoA reductase inhibitor is highlighted through quantitative analysis, detailed experimental methodologies, and visual representations of its mechanism of action.
Pitavastatin (B1663618), a member of the statin class of lipid-lowering drugs, is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (3S,5R), (3R,5S), (3S,5S), and (3R,5R). The clinically used and biologically active form is the (3S,5R)-stereoisomer.[1] This guide delves into the comparative biological activity of these stereoisomers, underscoring the profound impact of stereochemistry on the drug's efficacy.
Quantitative Comparison of HMG-CoA Reductase Inhibition
The primary mechanism of action of Pitavastatin is the competitive inhibition of HMG-CoA reductase. Experimental data demonstrates a significant difference in the inhibitory potency among its stereoisomers. The (3S,5R)-enantiomer is a highly potent inhibitor, while its enantiomer and diastereomers exhibit markedly reduced activity.
| Stereoisomer | HMG-CoA Reductase Inhibitory Activity (IC50/Ki) | Relative Potency vs. (3S,5R)-Pitavastatin |
| (3S,5R)-Pitavastatin | Ki = 1.7 nM , IC50 = 6.8 nM [2][3] | 1x (Active) |
| (3R,5S)-Pitavastatin | At least 100 times less potent | >100x |
| (3S,5S)-Pitavastatin | At least 100 times less potent | >100x |
| (3R,5R)-Pitavastatin | At least 100 times less potent | >100x |
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This assay quantifies HMG-CoA reductase activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate (B85504).
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds (Pitavastatin stereoisomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer at desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test compound at various concentrations (or solvent control)
-
-
Enzyme Addition: Pre-incubate the plate at 37°C for a few minutes. Initiate the reaction by adding the HMG-CoA reductase enzyme solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for a specified period (e.g., 10-20 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance per minute) for each concentration of the test compound.
-
Determine the percent inhibition of HMG-CoA reductase activity for each concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Molecular Interactions
The primary signaling pathway affected by Pitavastatin is the mevalonate pathway, which is crucial for cholesterol biosynthesis. By inhibiting HMG-CoA reductase, Pitavastatin prevents the conversion of HMG-CoA to mevalonic acid, a key precursor for cholesterol and various other isoprenoids.
Below is a diagram illustrating the central role of HMG-CoA reductase in the mevalonate pathway and its inhibition by (3S,5R)-Pitavastatin.
Caption: Inhibition of HMG-CoA Reductase by (3S,5R)-Pitavastatin in the Mevalonate Pathway.
The profound difference in the biological activity between the stereoisomers of Pitavastatin highlights the critical importance of chiral purity in drug development. The (3S,5R) configuration is essential for the precise molecular interactions with the active site of HMG-CoA reductase, leading to potent inhibition of the enzyme and the desired therapeutic effect of lowering cholesterol levels. The other stereoisomers, lacking this specific three-dimensional arrangement, are significantly less effective, underscoring the stereospecificity of this drug-target interaction. This guide provides a foundational understanding for researchers engaged in the design and development of novel HMG-CoA reductase inhibitors and other stereospecific pharmaceuticals.
References
Pitavastatin vs. Rosuvastatin: A Comparative Analysis of Their Effects on New-Onset Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Statins are a cornerstone in the primary and secondary prevention of atherosclerotic cardiovascular disease. However, their use has been associated with an increased risk of new-onset diabetes mellitus (NODM), a concern that has prompted investigation into the differential diabetogenic effects among various statins. This guide provides an objective comparison of pitavastatin (B1663618) and rosuvastatin (B1679574), focusing on their respective impacts on glucose homeostasis and the incidence of NODM, supported by experimental data.
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative studies, offering a clear overview of the differential effects of pitavastatin and rosuvastatin on glucose metabolism and NODM risk.
Table 1: Clinical Studies on New-Onset Diabetes Mellitus
| Study Type/Reference | Comparison Group | Key Finding |
| Meta-analysis[1] | Pitavastatin vs. Atorvastatin (B1662188) | Pitavastatin associated with a lower risk of NODM (RR = 0.86, 95% CI = 0.79-0.93).[1] |
| Meta-analysis[1] | Pitavastatin vs. Rosuvastatin | Pitavastatin associated with a significantly lower risk of NODM (RR = 0.77, 95% CI = 0.71-0.84).[1] |
| Distributed Network Analysis[2] | Pitavastatin vs. Atorvastatin + Rosuvastatin | Pitavastatin showed a reduced risk of NODM (HR 0.72; 95% CI 0.59–0.87).[2] |
| Single-Center Cohort Study[3][4] | Pitavastatin vs. Atorvastatin vs. Rosuvastatin | Cumulative incidence of NODM: Pitavastatin 12.7%, Atorvastatin 18.3%, Rosuvastatin 21.6% (p < 0.001).[4] Rosuvastatin had a significantly higher risk of NODM than pitavastatin in patients with coronary artery disease, hypertension, or COPD.[3][4] |
Table 2: Preclinical and Mechanistic Studies on Glucose Metabolism
| Study Type/Reference | Model | Parameter | Pitavastatin Effect | Rosuvastatin Effect |
| In vivo (HFD-fed mice)[5][6][7] | High-Fat Diet-fed C57BL/6J mice | Fasting Blood Glucose (12 weeks) | 115.2 ± 7.0 mg/dL | 137.4 ± 22.3 mg/dL (p = 0.024 vs. pitavastatin).[5][6][7] |
| In vivo (HFD-fed mice)[5] | High-Fat Diet-fed C57BL/6J mice | Insulin (B600854) Tolerance | Significantly improved compared to rosuvastatin.[5] | Impaired compared to pitavastatin.[5] |
| In vitro[5] | Adipocytes | Insulin-induced Akt phosphorylation | Weakly attenuated.[5] | More significantly attenuated than pitavastatin.[5] |
| In vitro[5] | Adipocytes | Insulin-induced GLUT4 translocation | Minor attenuation.[5][7] | More significant attenuation than pitavastatin.[5][7] |
| Clinical Study[8] | Non-diabetic hyperlipidemic patients | Fasting Blood Glucose (1 year) | Decrease from 102 to 95.6 mg/dL.[8] | Increase from 97.2 to 104.1 mg/dL.[8] |
Experimental Protocols
In Vivo Animal Study: Differential Diabetogenic Effect[5][6][7]
-
Objective: To compare the effects of pitavastatin and rosuvastatin on glucose metabolism in a diet-induced obesity mouse model.
-
Subjects: Eight-week-old male C57BL/6J mice.
-
Protocol:
-
Mice were fed a high-fat diet (HFD, 45% fat) for 12 weeks.
-
The HFD was supplemented with either 0.01% placebo, rosuvastatin, or pitavastatin.
-
Body weight and food intake were monitored throughout the study.
-
At the end of the 12-week period, fasting blood glucose levels were measured.
-
Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) were performed to assess glucose homeostasis and insulin sensitivity.
-
-
Key Measurements: Fasting blood glucose, plasma insulin, and glucose levels during OGTT and ITT.
In Vitro Mechanistic Study: Insulin Signaling in Adipocytes[5]
-
Objective: To evaluate the direct effects of pitavastatin and rosuvastatin on insulin signaling pathways in adipocytes.
-
Cell Models: 3T3-L1 adipocytes and visceral adipocytes isolated from the HFD-fed mice.
-
Protocol:
-
Cultured adipocytes were treated with either a vehicle control, 10 µM pitavastatin, or 10 µM rosuvastatin for 24 hours.
-
Cells were then stimulated with insulin.
-
Cell lysates were collected to analyze protein expression and phosphorylation.
-
-
Key Analyses:
-
Western Blotting: To measure the phosphorylation of protein kinase B (Akt), a key component of the insulin signaling pathway.
-
Immunofluorescence/Cell Fractionation: To assess the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, a critical step for glucose uptake.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow of the preclinical study comparing pitavastatin and rosuvastatin in mice.
References
- 1. Risk of new onset diabetes mellitus with pitavastatin as compared to atorvastatin and rosuvastatin: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of pitavastatin on new-onset diabetes mellitus compared to atorvastatin and rosuvastatin: a distributed network analysis of 10 real-world databases | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. linchin.ndmctsgh.edu.tw [linchin.ndmctsgh.edu.tw]
- 5. Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
A Comparative Guide to Analytical Methods for Pitavastatin Quantification: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like pitavastatin (B1663618) is paramount for ensuring drug safety and efficacy. Cross-validation of analytical methods is a critical process to demonstrate the reliability and interchangeability of different analytical techniques. This guide provides a comparative analysis of three common chromatographic methods for pitavastatin quantification: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document summarizes key performance data from various validated methods, presents detailed experimental protocols, and illustrates the conceptual workflow of an analytical method cross-validation. The information herein is intended to assist in the selection of the most appropriate analytical method for a specific application, whether for routine quality control or bioanalytical studies.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance parameters of validated HPTLC, HPLC-UV, and LC-MS/MS methods for the determination of pitavastatin, based on published data.
| Parameter | HPTLC | HPLC-UV | LC-MS/MS |
| Linearity Range | 50 - 400 ng/band | 0.5 - 5 µg/mL | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.997 | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 1.05 ng/band | 0.0066 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 3.21 ng/band | 0.0200 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 99.27 - 101.87% | 99.35 ± 0.19% | 85 - 115% |
| Precision (% RSD) | < 2.0% | < 1.24% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the HPTLC, HPLC-UV, and LC-MS/MS methods cited in this guide.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the quantification of pitavastatin in bulk drug and tablet formulations.
-
Stationary Phase: Precoated silica (B1680970) gel 60F254 HPTLC plates.
-
Mobile Phase: Toluene: Methanol (B129727) (8:2, v/v).
-
Sample Preparation: Twenty tablets are weighed and finely powdered. An amount of powder equivalent to 100 mg of pitavastatin is transferred to a 100 mL volumetric flask with 50 mL of methanol, sonicated for 30 minutes, and diluted to the mark with methanol. The solution is then filtered. 1.0 mL of the stock solution is diluted to 10 mL with methanol to obtain a concentration of 100 µg/mL.
-
Detection: Densitometric scanning at 245 nm.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method is designed for the simultaneous determination of pitavastatin and ezetimibe (B1671841) in binary mixtures.
-
Stationary Phase: Phenomenex Luna C18 column (250 mm x 4.6 mm i.d., 5 µm).
-
Mobile Phase: 0.1% orthophosphoric acid: acetonitrile: triethylamine (B128534) (19.8: 80: 0.2, v/v/v), pH adjusted to 3 ± 0.05.
-
Flow Rate: 1.4 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Photodiode array (PDA) detector at 235 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is used for the quantitative determination of pitavastatin in human plasma.
-
Stationary Phase: Agilent 1.8 µm Zorbax SB-C18 column (150 mm × 4.6 mm).
-
Mobile Phase: Methanol–0.1% formic acid in water (85:15, v/v).
-
Flow Rate: 0.4 mL/min.
-
Sample Preparation: Simple protein precipitation by addition of acetonitrile.
-
Detection: Electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode, monitoring the ion transition m/z 422.0 → 290.1 for pitavastatin.
Cross-Validation of Analytical Methods Workflow
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is particularly important when transferring a method between laboratories or when different methods are used within the same study. The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Caption: General workflow for cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for pitavastatin quantification depends on the specific requirements of the study. HPTLC offers a simple and cost-effective option for routine quality control of pharmaceutical formulations. HPLC-UV provides a balance of performance and accessibility, suitable for a wide range of applications. For bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in complex matrices like plasma, LC-MS/MS is the method of choice.
Proper cross-validation ensures that results obtained from different analytical methods are comparable and reliable, which is a cornerstone of regulatory compliance and data integrity in pharmaceutical development. The data and protocols presented in this guide serve as a valuable resource for selecting and implementing the most appropriate analytical method for pitavastatin analysis.
Pitavastatin vs. Rosuvastatin: A Comparative Analysis of Anti-inflammatory Effects in Diabetic Cardiomyopathy
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of pitavastatin (B1663618) and rosuvastatin (B1679574) in the context of diabetic cardiomyopathy, a serious complication of type II diabetes mellitus. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental data and methodologies to inform future research and therapeutic strategies.
Diabetic cardiomyopathy is characterized by pathological changes in the heart muscle, including cardiomyocyte hypertrophy, inflammation, and fibrosis, leading to impaired cardiac function.[1] Statins, primarily known for their lipid-lowering effects, also possess pleiotropic anti-inflammatory properties that may be beneficial in mitigating the inflammatory processes underlying diabetic cardiomyopathy.[1][2] This guide focuses on a head-to-head comparison of two commonly used statins, pitavastatin and rosuvastatin.
Quantitative Comparison of Anti-inflammatory and Cardioprotective Effects
The following tables summarize the key findings from a preclinical study comparing the effects of pitavastatin and rosuvastatin in a rat model of diabetic cardiomyopathy.
Table 1: Effects on Key Inflammatory Markers
| Marker | Diabetic Cardiomyopathy (DCM) Control | Rosuvastatin (10 mg/kg) | Pitavastatin (0.8 mg/kg) |
| NLRP3 Inflammasome | - | 52% reduction vs. DCM | 62% reduction vs. DCM |
| IL-1β | - | 28% reduction vs. DCM | 24% reduction vs. DCM |
| NF-κB (gene activity) | - | 32% reduction vs. DCM | 52% reduction vs. DCM |
| TLR-4 (gene expression) | - | 37% reduction vs. DCM | 48% reduction vs. DCM |
| Caspase-1 | - | Diminished expression | Diminished expression |
| Data sourced from Saleh et al. (2025).[1][2] |
Table 2: Effects on Metabolic and Cardiac Markers
| Marker | Diabetic Cardiomyopathy (DCM) Control | Rosuvastatin (10 mg/kg) | Pitavastatin (0.8 mg/kg) |
| Serum Glucose | 2.7-fold increase vs. Normal | 41% reduction vs. DCM | 33% reduction vs. DCM |
| Total Cholesterol (TC) | 2.0-fold increase vs. Normal | 61% reduction vs. DCM | 57% reduction vs. DCM |
| Triglycerides (TG) | 2.1-fold increase vs. Normal | 58% reduction vs. DCM | 45% reduction vs. DCM |
| p-GSK-3β | 58% reduction vs. Normal | 98% increment vs. DCM | 77% increment vs. DCM |
| Data sourced from Saleh et al. (2025).[1][2] |
Experimental Protocols
The data presented above was generated from a study utilizing a rat model of diabetic cardiomyopathy. The key methodologies are outlined below.
1. Animal Model:
-
Induction of Diabetic Cardiomyopathy: Rats were fed a high-fat/fructose diet for eight weeks. At week seven, a sub-diabetogenic dose of streptozotocin (B1681764) (35 mg/kg; i.p.) was administered to induce type II diabetes.[1][2]
2. Treatment Groups:
-
Normal Control Group
-
Diabetic Cardiomyopathy (DCM) - Positive Control Group
-
Rosuvastatin Group: DCM rats treated with 10 mg/kg of rosuvastatin orally, once daily for four consecutive weeks.[1][2]
-
Pitavastatin Group: DCM rats treated with 0.8 mg/kg of pitavastatin orally, once daily for four consecutive weeks.[1][2]
3. Key Measurements:
-
Metabolic Markers: Serum glucose, total cholesterol (TC), and triglycerides (TG) were measured.[1][2]
-
Cardiac Markers and ECG: Standard cardiac markers and electrocardiogram (ECG) parameters were assessed.[1][2]
-
Inflammatory Markers: The gene expression and/or protein levels of NLRP3, IL-1β, NF-κB, and TLR-4 were quantified.[1][2] Immunohistochemical staining was used to assess caspase-1 expression.[2]
-
Histopathology: Myocardial tissue was examined for structural alterations.[2]
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental design, the following diagrams are provided.
Caption: Inflammatory signaling pathway in diabetic cardiomyopathy and points of statin intervention.
Caption: General experimental workflow for comparing statin effects in diabetic cardiomyopathy.
Discussion and Conclusion
The presented data indicates that both pitavastatin and rosuvastatin exhibit significant anti-inflammatory effects in a preclinical model of diabetic cardiomyopathy.[2] Notably, pitavastatin demonstrated a more potent reduction in the gene activity of NF-κB and TLR-4, as well as a greater suppression of the NLRP3 inflammasome compared to rosuvastatin.[2] Conversely, rosuvastatin showed a more pronounced effect on improving serum glucose levels and reducing IL-1β.[2]
Both statins effectively improved lipid profiles and cardiac markers, suggesting a multifaceted protective effect on the diabetic heart.[1][2] The observed anti-inflammatory actions are attributed to the downregulation of key inflammatory cascades, including the TLR4/NF-κB and NLRP3 inflammasome pathways.[2] These findings highlight the potential of both pitavastatin and rosuvastatin as therapeutic agents to mitigate the inflammatory component of diabetic cardiomyopathy. Further research, including clinical trials, is warranted to translate these preclinical findings to human patients and to further elucidate the comparative efficacy of these two statins in a clinical setting.
References
- 1. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades | PLOS One [journals.plos.org]
Pitavastatin Demonstrates Superior Efficacy in Reducing Noncalcified Coronary Plaque in HIV Patients Compared to Placebo
A comprehensive analysis of recent clinical trial data reveals that pitavastatin (B1663618) is effective in reducing noncalcified coronary plaque volume and progression in people living with HIV (PLWH). These findings, primarily from the landmark REPRIEVE trial, position pitavastatin as a key therapeutic option for mitigating the elevated cardiovascular risk observed in this patient population. This guide provides a detailed comparison of pitavastatin's performance against placebo and other statins, supported by experimental data and mechanistic insights.
People with HIV are at a significantly higher risk of cardiovascular disease, characterized by a greater prevalence of noncalcified, rupture-prone atherosclerotic plaques.[1][2][3] The chronic inflammation and immune activation inherent to HIV infection are considered key drivers of this heightened risk.[4][5] Statins, primarily known for their lipid-lowering effects, also possess anti-inflammatory properties that make them an attractive intervention for this population.[4][6][7]
Comparative Efficacy of Statins in Plaque Reduction
The most robust evidence for the efficacy of statins in reducing noncalcified coronary plaque in PLWH comes from the REPRIEVE (Randomized Trial to Prevent Vascular Events in HIV) trial and its mechanistic substudies. This large, randomized, placebo-controlled trial investigated the effects of daily pitavastatin (4 mg) in a cohort of PLWH at low-to-moderate cardiovascular risk.
Data from the REPRIEVE mechanistic substudy demonstrated a statistically significant reduction in noncalcified plaque volume in the pitavastatin group compared to the placebo group over a 24-month period.[7][8][9][10] The pitavastatin arm showed a 7% greater reduction in the mean noncalcified plaque volume relative to placebo.[7][8][9] Furthermore, the progression of noncalcified plaque was 33% less likely in those receiving pitavastatin.[9]
While direct head-to-head trials comparing different statins for this specific outcome in PLWH are limited, a smaller study investigating atorvastatin (B1662188) also showed a reduction in noncalcified coronary plaque volume compared to placebo.[11][12][13] However, the REPRIEVE trial provides the largest and most definitive dataset to date, solidifying the role of pitavastatin in this context.
Quantitative Data Summary
| Intervention | Study | Duration | Primary Outcome: Change in Noncalcified Plaque Volume | Key Secondary Outcomes |
| Pitavastatin (4 mg/day) | REPRIEVE Mechanistic Substudy | 24 months | -1.7 mm³ (Pitavastatin) vs. +2.6 mm³ (Placebo); Baseline adjusted difference: -4.3 mm³ (p=0.04)[7][14] | 33% lower risk of noncalcified plaque progression (p=0.003)[9][15]; Significant reduction in oxidized LDL and Lp-PLA2[7][8][9][14] |
| Atorvastatin (20 mg/day) | Lo et al., 2015 | 12 months | -19.4% (Atorvastatin) vs. +20.4% (Placebo) (p=0.009)[11] | Significant reduction in the number of high-risk plaques[13]; Significant decrease in Lp-PLA2[6] |
| Rosuvastatin (10 mg/day) | SATURN-HIV | Not specified for plaque volume | Slower progression of carotid artery intima-media thickness[16] | Reduction in inflammatory and immune activation biomarkers[16] |
Experimental Protocols
REPRIEVE Mechanistic Substudy Methodology
The mechanistic substudy of the REPRIEVE trial was a double-blind, placebo-controlled, randomized clinical trial conducted at 31 US clinical research sites.
-
Participants: The study enrolled 611 people with HIV without known cardiovascular disease, who were on stable antiretroviral therapy and had a low-to-moderate 10-year cardiovascular disease risk.[7][8][9] The mean age of participants was 51 years, and 84% were male.[7][9]
-
Intervention: Participants were randomized to receive either oral pitavastatin calcium (4 mg per day) or a matching placebo.[7][8][17]
-
Primary Outcomes: The primary endpoints were the change in noncalcified coronary plaque volume and the progression of noncalcified plaque, as assessed by coronary computed tomography angiography (CCTA) at baseline and after 24 months.[10][17]
-
Secondary Outcomes: Key secondary outcomes included changes in inflammatory and lipid biomarkers, such as oxidized low-density lipoprotein (oxLDL) and lipoprotein-associated phospholipase A2 (Lp-PLA2).[8][9]
Mechanistic Insights and Signaling Pathways
The beneficial effects of pitavastatin on noncalcified coronary plaque in PLWH extend beyond simple lipid-lowering. The anti-inflammatory and plaque-stabilizing properties of statins play a crucial role.
Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This not only reduces the production of cholesterol but also decreases the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6][7] These isoprenoids are essential for the post-translational modification of small GTP-binding proteins like Rho, Ras, and Rac, which are involved in pro-inflammatory signaling pathways. By reducing isoprenoid levels, statins downregulate the activation of key inflammatory transcription factors, such as NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and adhesion molecules.[7]
More recent findings from a proteomics analysis of the REPRIEVE trial have unveiled a novel mechanism related to plaque stabilization. Pitavastatin treatment was found to increase the levels of procollagen (B1174764) C-endopeptidase enhancer 1 (PCOLCE), an enzyme critical for collagen deposition.[8][10] This increase in PCOLCE was strongly associated with the reduction in noncalcified plaque volume, suggesting that pitavastatin may promote the transformation of vulnerable, lipid-rich plaques into more stable, fibrous plaques.[10]
Caption: Proposed mechanism of pitavastatin in reducing noncalcified coronary plaque.
Experimental Workflow of the REPRIEVE Mechanistic Substudy
The workflow of the REPRIEVE mechanistic substudy involved a multi-step process from participant enrollment to data analysis, ensuring robust and reliable findings.
References
- 1. Pitavastatin: Coronary Atherosclerotic Plaques Changes and Cardiovascular Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitavastatin, Procollagen Pathways, and Plaque Stabilization in Patients With HIV: A Secondary Analysis of the REPRIEVE Randomized Clinical Trial | Department of Medicine Blog [connect.uclahealth.org]
- 3. Effects of Pitavastatin on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Statins in the Setting of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Trial to Prevent Vascular Events in HIV - American College of Cardiology [acc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pitavastatin, Procollagen Pathways, and Plaque Stabilization in Patients With HIV: A Secondary Analysis of the REPRIEVE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cardiovascular Disease, Statins, and HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Anti-inflammatory Action of Statins in Cardiovascular Disease: the Role of Inflammasome and Toll-Like Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
Pitavastatin and Rosuvastatin: A Comparative Analysis of Their In Vivo Effects on Glucose Homeostasis
A detailed examination of the differential impacts of pitavastatin (B1663618) and rosuvastatin (B1679574) on glucose metabolism, supported by experimental data from in vivo studies. This guide is intended for researchers, scientists, and drug development professionals.
The use of statins for the management of hypercholesterolemia is a cornerstone of cardiovascular disease prevention. However, concerns have been raised about the potential for some statins to adversely affect glucose homeostasis and increase the risk of new-onset diabetes mellitus (NODM).[1][2][3][4][5] Emerging evidence suggests that not all statins carry the same risk, with pitavastatin demonstrating a more neutral or even favorable profile compared to others, such as rosuvastatin.[1][2][3][4][6][7] This guide provides a comprehensive comparison of the in vivo effects of pitavastatin and rosuvastatin on glucose homeostasis, drawing upon key experimental findings to elucidate their differential mechanisms of action.
In Vivo Animal Studies: Key Findings
A pivotal study comparing pitavastatin and rosuvastatin in a high-fat diet (HFD)-induced obese mouse model revealed significant differences in their effects on glucose metabolism.[1][2][3][4] After 12 weeks of treatment, mice receiving pitavastatin exhibited significantly lower fasting blood glucose levels compared to those treated with rosuvastatin.[1][2][3][4] Furthermore, the pitavastatin group showed improved insulin (B600854) tolerance, suggesting enhanced peripheral insulin sensitivity.[1][2][3][4]
Quantitative Data from In Vivo Mouse Model
| Parameter | Placebo (HFD) | Pitavastatin (0.01%) | Rosuvastatin (0.01%) | p-value (Pitava vs. Rosuva) |
| Fasting Blood Glucose (mg/dL) | - | 115.2 ± 7.0 | 137.4 ± 22.3 | 0.024 |
| Insulin Tolerance Test (ITT) AUC | - | Significantly Reduced | Significantly Reduced | Improved in Pitava group |
| Plasma Insulin | No significant difference | No significant difference | No significant difference | - |
| HOMA-IR | No significant difference | No significant difference | No significant difference | - |
| Plasma Adiponectin | No significant difference | No significant difference | No significant difference | - |
Data presented as mean ± standard deviation. AUC: Area Under the Curve. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Data sourced from a 12-week study in high-fat diet-fed C57BL/6J mice.[1][2][3][4]
Human Cohort Studies: Clinical Insights
Clinical data from a large single-center cohort study corroborates the findings from animal models.[6] In a 4-year follow-up of over 8,000 non-diabetic patients on moderate-intensity statin therapy, the cumulative incidence of NODM was lower in the pitavastatin group (12.7%) compared to the rosuvastatin group (21.6%).[6] The study concluded that rosuvastatin was associated with a significantly higher risk of NODM than pitavastatin among patients with pre-existing conditions like coronary artery disease, hypertension, or chronic obstructive pulmonary disease.[6]
Mechanistic Differences: Adipocyte Insulin Signaling
The differential effects of pitavastatin and rosuvastatin on glucose homeostasis appear to be mediated, at least in part, by their distinct actions on adipocyte insulin signaling.[1][2][3][4] In vitro experiments using adipocytes have shown that rosuvastatin attenuates insulin-induced protein kinase B (Akt) phosphorylation, a critical step in the insulin signaling cascade.[1][2][3][4] This impairment in insulin signaling leads to reduced translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby decreasing glucose uptake by adipocytes.[1][2]
In contrast, pitavastatin has been shown to have a lesser attenuating effect on insulin-induced Akt phosphorylation and GLUT4 translocation.[1][2][3][4] This preservation of insulin signaling in adipocytes may contribute to the more favorable glucose profile observed with pitavastatin treatment.[1][2][3][4] Some studies have also suggested that pitavastatin may increase plasma adiponectin levels, an adipokine known to improve insulin sensitivity, although this was not observed in the primary mouse study cited.[8][9]
Experimental Protocols
In Vivo Animal Study Methodology
-
Animal Model: Eight-week-old male C57BL/6J mice.[1][2][3][4]
-
Diet and Treatment: Mice were fed a high-fat diet (45% fat) for 12 weeks. The diet was supplemented with either 0.01% placebo, 0.01% rosuvastatin, or 0.01% pitavastatin.[1][2][3][4]
-
Glucose Homeostasis Assessment:
-
Oral Glucose Tolerance Test (OGTT): Glucose (2 g/kg) was administered orally after an overnight fast, with blood glucose measured at multiple time points.
-
Insulin Tolerance Test (ITT): Insulin (0.75 U/kg) was injected intraperitoneally after a 4-hour fast, with blood glucose measured at multiple time points.[2]
-
In Vitro Cellular Assays:
-
Cell Lines: HepG2 (liver), C2C12 (muscle), and 3T3-L1 (adipocyte) cells were used.[1][2][3][4]
-
Treatment: Cells were treated with 10 µM of either pitavastatin or rosuvastatin for 24 hours.[1][2][3][4]
-
Insulin Signaling Analysis: Western blotting was used to measure the phosphorylation of Akt.[2]
-
GLUT4 Translocation: Assessed in adipocytes to determine the movement of the glucose transporter to the cell membrane upon insulin stimulation.[1][2][3][4]
-
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.
Caption: Experimental workflow for comparing pitavastatin and rosuvastatin.
Caption: Differential effects on adipocyte insulin signaling pathway.
Conclusion
The available in vivo evidence from both animal and human studies indicates that pitavastatin has a more favorable profile on glucose homeostasis compared to rosuvastatin.[1][2][3][4][6] The lower diabetogenic potential of pitavastatin appears to be linked to its less disruptive effect on insulin signaling in adipocytes, thereby preserving glucose uptake.[1][2][3][4] These findings have important clinical implications, suggesting that pitavastatin may be a preferable statin choice for patients with or at high risk of developing type 2 diabetes. Further research is warranted to fully elucidate the long-term comparative effects of these statins on glucose metabolism in diverse patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 5. Statin Treatment-Induced Development of Type 2 Diabetes: From Clinical Evidence to Mechanistic Insights | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Beneficial direct adipotropic actions of pitavastatin in vitro and their manifestations in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does Pitavastatin Therapy for Patients with Type 2 Diabetes and Dyslipidemia Affect Serum Adiponectin Levels and Insulin Sensitivity? [mdpi.com]
Safety Operating Guide
Proper Disposal of (3S,5R)-Pitavastatin Calcium in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (3S,5R)-Pitavastatin calcium is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. Although not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is considered a non-RCRA pharmaceutical waste and requires specific disposal procedures to mitigate potential environmental impact.[1][2][3] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound in a research environment.
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle this compound with care. According to its Safety Data Sheet (SDS), Pitavastatin calcium is harmful if swallowed and may cause skin and serious eye irritation.[4] Some safety data also indicates it may cause respiratory irritation and could have long-lasting harmful effects on aquatic life.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times.[3]
Quantitative Data Summary
While specific quantitative thresholds for disposal procedures of this compound are not defined by regulations, the key determinant for its disposal pathway is its classification as a non-RCRA pharmaceutical waste. The following table summarizes key hazard classifications from its Safety Data Sheet (SDS).
| Hazard Classification | Description | Primary Disposal Consideration |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | Prevent entry into the digestive system through proper handling and PPE. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Avoid direct contact with skin by wearing gloves and protective clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Wear safety goggles or a face shield to prevent eye contact. |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[5] | Do not dispose of down the drain or in regular trash to prevent environmental release.[5] |
| RCRA Hazardous Waste | Not classified as a RCRA hazardous waste.[3] | Segregate from RCRA hazardous waste streams.[1][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Segregate this waste stream from RCRA hazardous waste (e.g., solvents, heavy metals) and regular municipal trash.[6]
2. Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled waste container.
-
For non-RCRA pharmaceutical waste, a common practice is to use white containers with blue lids.[1]
-
The container must be labeled as "Non-RCRA Pharmaceutical Waste for Incineration".[1] The label should also include the primary chemical contents, in this case, "this compound".
3. Storage:
-
Store the sealed waste container in a secure, designated area within the laboratory, away from general circulation and inaccessible to unauthorized personnel.[6]
-
Ensure the storage area is well-ventilated.
4. Waste Pickup and Disposal:
-
Arrange for a licensed and reputable hazardous and medical waste disposal company to collect the non-RCRA pharmaceutical waste.
-
Ensure the disposal company will manage the waste via incineration, which is the recommended disposal method for non-RCRA pharmaceutical waste to ensure its complete destruction.[1][7][8]
-
Maintain all records of waste generation, storage, and disposal as required by your institution and local regulations.[7]
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain. This can contaminate waterways and harm aquatic life.[5]
-
Do not dispose of this compound in the regular trash. This can lead to environmental contamination through landfill leachate.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. usbioclean.com [usbioclean.com]
- 2. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 3. fishersci.com [fishersci.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling (3S,5R)-Pitavastatin calcium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3S,5R)-Pitavastatin calcium. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Standard/Specification | Purpose |
| Eye/Face Protection | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye irritation from dust or splashes.[1][2] |
| Skin Protection | - | To prevent skin irritation and absorption.[1] |
| Gloves | Chemically resistant, inspected before use. | To prevent direct contact with the substance. |
| Clothing | Protective, lint-free, low-permeability fabric with a solid front and long sleeves. | To prevent contamination of personal clothing and skin.[1][3] |
| Respiratory Protection | OSHA 29 CFR 1910.134 or European Standard EN 149 | Required when dust is generated or in case of insufficient ventilation.[1] |
Note: No specific occupational exposure limits (OELs) have been established for this compound.[4][5]
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound from preparation to disposal.
Caption: Procedural flow for safe handling of Pitavastatin calcium.
Operational and Disposal Plans
I. Pre-Handling Procedures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation exposure.[1][4]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
II. Handling Protocol
-
Minimize Dust: Handle the compound carefully to avoid the formation of dust and aerosols.[5]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6]
III. Storage
-
Container: Keep the substance in a tightly closed, properly labeled container.[1][2]
-
Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]
IV. Spill Response
-
Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Cleanup: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.[7] Avoid generating dust during cleanup.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
V. Disposal Plan
-
Waste Segregation: Do not dispose of this compound with household garbage.[6] It should be treated as hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[6]
-
Licensed Disposal: Arrange for a licensed hazardous material disposal company to handle the waste.[8]
-
Environmental Protection: Do not allow the product to enter drains, sewers, or waterways.[6]
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. fishersci.com [fishersci.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
